L-Homoserine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075159 | |
| Record name | L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
672-15-1 | |
| Record name | L-Homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Homoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to L-Homoserine: From Metabolic Fulcrum to Synthetic Workhorse
Introduction: Beyond the Proteome
In the vast landscape of molecular biology, L-Homoserine (Hse) occupies a unique and critical position. While not one of the 20 proteinogenic amino acids encoded by the standard genetic code, its significance is profound.[1] this compound is a central metabolic intermediate in the aspartate pathway, serving as the final common precursor for the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine in bacteria, fungi, and plants.[1][2] This metabolic branch point makes it a key regulatory hub and a prime target for metabolic engineering.
Beyond its natural role, this compound's chiral C4 structure, featuring amino, hydroxyl, and carboxyl groups, makes it a functionally rich and versatile building block for synthetic chemistry.[3] Its applications are expanding rapidly, ranging from the industrial-scale microbial production of valuable chemicals to its use as a chiral precursor in the synthesis of pharmaceuticals, agrochemicals, and research tools.[4][5] This guide provides an in-depth exploration of this compound's structure, chemical properties, metabolic significance, and practical applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Section 1: Core Structure and Physicochemical Properties
Understanding the fundamental characteristics of this compound is paramount to its effective application. It is the L-enantiomer of 2-amino-4-hydroxybutanoic acid, differing from L-serine by the insertion of an additional methylene group in its side chain.[1] This seemingly minor structural change has significant implications for its chemical reactivity and biological function.
Key Identifiers and Properties
The quantitative data below are essential for experimental design, from calculating molar concentrations for biochemical assays to selecting appropriate solvents for synthesis and purification.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-4-hydroxybutanoic acid | [1][6] |
| CAS Number | 672-15-1 | [1][7][8] |
| Molecular Formula | C₄H₉NO₃ | [1][6][7] |
| Molecular Weight | 119.12 g/mol | [1][6][7][8] |
| Appearance | White or almost white crystalline powder | [7] |
| Melting Point | 203 °C (with decomposition) | [1][6][7][9] |
| Water Solubility | 1100 g/L (at 30°C) | [10] |
| Optical Rotation [α]D²⁰ | -5.5 to -8.0° (in dilute water) | [7] |
Section 2: The Metabolic Crossroads: Biosynthesis and Regulation
This compound is synthesized from L-aspartate via the aspartate metabolic pathway, a series of enzymatic reactions essential for many organisms but absent in animals, making it an attractive target for antimicrobial and herbicide development.[2] The biosynthesis begins with the phosphorylation of L-aspartate and proceeds through the key intermediate, L-aspartate-4-semialdehyde.[2]
The final step is the reduction of L-aspartate-4-semialdehyde, a reaction catalyzed by the NADPH-dependent enzyme homoserine dehydrogenase (encoded by the thrA gene in E. coli).[1][2]
References
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. L -高丝氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 672-15-1 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the L-Homoserine Biosynthesis Pathway in Escherichia coli
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Centrality of L-Homoserine in Bacterial Metabolism
In the intricate metabolic landscape of Escherichia coli, this compound emerges not as a final product for protein synthesis, but as a critical metabolic node.[1] It stands at a crucial juncture, directing the flow of carbon and nitrogen from aspartate towards the biosynthesis of essential amino acids, namely threonine, methionine, and isoleucine.[1][2] This pathway's absence in animals elevates its enzymes to prime targets for the development of novel antimicrobial agents and herbicides.[1][3] A comprehensive understanding of the this compound biosynthesis pathway is therefore paramount for endeavors in metabolic engineering, synthetic biology, and the discovery of new therapeutic agents. This guide provides a detailed exploration of the enzymatic reactions, regulatory networks, and experimental methodologies pertinent to the study of this vital metabolic route in E. coli.
The Core Pathway: A Three-Step Enzymatic Cascade from L-Aspartate
The biosynthesis of this compound from L-aspartate in E. coli is a seemingly straightforward three-step enzymatic process. However, the elegance of this pathway lies in its intricate regulation and its integration with central carbon metabolism. The journey begins with the phosphorylation of L-aspartate, a reaction that commits the molecule to the aspartate family of amino acids.[2][3]
Step 1: The Commitment Step - Phosphorylation of L-Aspartate by Aspartate Kinase
The inaugural and rate-limiting step of the pathway is the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate.[2][3] This reaction is catalyzed by aspartate kinase (AK) . To exert fine control over the flux into the different branches of the aspartate pathway, E. coli employs three distinct isozymes of aspartate kinase, each subject to differential regulation by the downstream end-product amino acids:[3][4]
-
Aspartate Kinase I (AKI) : Encoded by the thrA gene, this isozyme is part of a bifunctional protein that also possesses homoserine dehydrogenase activity (see Step 3). AKI activity is allosterically inhibited by L-threonine.[3][5]
-
Aspartate Kinase II (AKII) : Encoded by the metL gene, this isozyme is also a bifunctional protein with homoserine dehydrogenase activity. AKII is not subject to feedback inhibition but its expression is repressed by L-methionine.[2][3]
-
Aspartate Kinase III (AKIII) : Encoded by the lysC gene, this isozyme is allosterically inhibited by L-lysine.[3][6]
This multi-isozyme strategy allows E. coli to independently modulate the synthesis of threonine, methionine, and lysine in response to cellular needs.[3]
Table 1: Aspartate Kinase Isozymes in E. coli
| Isozyme | Gene | Regulation |
| Aspartate Kinase I (AKI) | thrA | Feedback inhibition by L-threonine |
| Aspartate Kinase II (AKII) | metL | Repression by L-methionine |
| Aspartate Kinase III (AKIII) | lysC | Feedback inhibition by L-lysine |
Step 2: Reduction to a Semialdehyde - The Role of Aspartate-Semialdehyde Dehydrogenase
The second step involves the NADPH-dependent reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[2][7] This reaction is catalyzed by aspartate-semialdehyde dehydrogenase (ASADH) , encoded by the asd gene.[8][9] The mechanism of ASADH is thought to proceed through a thioester intermediate, where a cysteine residue in the active site attacks the substrate.[7][10] This enzyme is a critical branch point, as its product, aspartate-β-semialdehyde, is a precursor for both the this compound and L-lysine biosynthetic pathways.[4][7] Unlike the preceding step, there is currently no evidence to suggest that ASADH is subject to feedback inhibition by pathway metabolites.[8]
Step 3: The Final Reduction to this compound by Homoserine Dehydrogenase
The terminal step in the synthesis of this compound is the NADPH-dependent reduction of L-aspartate-β-semialdehyde, catalyzed by homoserine dehydrogenase (HDH) .[2][11] Similar to aspartate kinase, E. coli possesses two isozymes of homoserine dehydrogenase:
-
Homoserine Dehydrogenase I (HDH-I) : This is the dehydrogenase domain of the bifunctional thrA gene product, which also contains AKI activity.[5][12] The activity of HDH-I is allosterically inhibited by L-threonine.[5]
-
Homoserine Dehydrogenase II (HDH-II) : This is the dehydrogenase domain of the bifunctional metL gene product, which also has AKII activity.[4] The expression of metL is repressed by L-methionine.[2]
The dual functionality of the thrA and metL gene products provides a streamlined and co-regulated synthesis of the early intermediates in the threonine and methionine branches of the aspartate pathway.
Visualizing the Pathway: A Graphviz Representation
Caption: The this compound biosynthesis pathway in E. coli, illustrating the enzymatic steps, gene names, and key regulatory feedback loops.
Regulatory Networks: Maintaining Metabolic Homeostasis
The production of this compound is tightly controlled to prevent the wasteful overproduction of its amino acid derivatives. This regulation occurs at both the enzymatic and genetic levels.
Allosteric Feedback Inhibition
As previously mentioned, the activities of Aspartate Kinase I and III, as well as Homoserine Dehydrogenase I, are directly inhibited by the end-products of their respective pathways (L-threonine and L-lysine).[3][5][13] This rapid and reversible mechanism allows for the immediate shutdown of the pathway when the cellular concentration of these amino acids is sufficient.
Transcriptional Regulation
In addition to allosteric control, the expression of the genes involved in this compound biosynthesis is also regulated. The thrLABC operon, which includes the thrA gene, is subject to attenuation.[2] This mechanism involves the formation of alternative RNA secondary structures in the leader transcript (thrL) in response to the availability of charged tRNAThr. When threonine levels are high, transcription is terminated prematurely. Conversely, low levels of threonine lead to the full transcription of the operon.
The expression of the metL gene is controlled by the metJ repressor, which, in the presence of the corepressor S-adenosylmethionine (a downstream product of methionine), binds to the operator region and blocks transcription.[2]
Experimental Protocols: A Guide to Studying the Pathway
A thorough investigation of the this compound biosynthesis pathway necessitates a combination of genetic, biochemical, and analytical techniques. The following protocols provide a framework for key experiments.
Protocol 1: Aspartate Kinase Activity Assay
This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of aspartate kinase. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Materials:
-
HEPES buffer (100 mM, pH 7.5)
-
MgSO₄ (40 mM)
-
KCl (10 mM)
-
Phosphoenolpyruvate (PEP) (1 mM)
-
NADH (0.25 mM)
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix
-
ATP solution (various concentrations)
-
L-aspartate solution (various concentrations)
-
Purified or crude cell extract containing aspartate kinase
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgSO₄, KCl, PEP, NADH, and PK/LDH.
-
Pre-incubate the reaction mixture at 30°C for 3 minutes.
-
Initiate the reaction by adding a known amount of the enzyme source (cell extract or purified protein).
-
Start the measurement by adding L-aspartate.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
Calculate the rate of ADP production from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To study feedback inhibition, include varying concentrations of L-threonine or L-lysine in the reaction mixture.[14]
Protocol 2: Overexpression and Purification of Homoserine Dehydrogenase
This protocol outlines the steps for producing and purifying a recombinant His-tagged homoserine dehydrogenase from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET series) containing the thrA or metL gene
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Grow a culture in LB medium to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate for a further 3-4 hours at a suitable temperature (e.g., 30°C).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged homoserine dehydrogenase with elution buffer.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Dialyze the purified protein into a suitable storage buffer.
Protocol 3: Fed-Batch Fermentation for this compound Production
This protocol provides a general framework for the production of this compound in a bioreactor using a metabolically engineered E. coli strain.
Materials:
-
Engineered E. coli strain with enhanced this compound production (e.g., with deletions in thrB and metA, and overexpression of a feedback-resistant thrA).[15][16]
-
Seed culture medium (e.g., LB)
-
Fermentation medium (defined mineral medium with a carbon source like glucose)
-
Feeding solution (concentrated glucose solution)
-
pH control agent (e.g., ammonium hydroxide)
-
Antifoam agent
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony into the seed medium and incubating overnight.[16]
-
Bioreactor Setup: Sterilize a bioreactor containing the initial fermentation medium.[16]
-
Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature (e.g., 37°C), pH (e.g., 7.0), and dissolved oxygen (DO) at set points.[16]
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding the concentrated glucose solution to maintain a low glucose concentration in the fermenter. This prevents the formation of inhibitory byproducts.
-
Monitoring and Sampling: Regularly monitor key parameters (pH, DO, temperature, off-gas composition). Take samples periodically to measure cell density (OD₆₀₀), residual glucose, and this compound concentration using methods like HPLC.[16]
-
Harvesting: Continue the fermentation until this compound production ceases.
Metabolic Engineering Strategies for Enhanced this compound Production
The native this compound biosynthesis pathway in E. coli is not optimized for high-level production of this intermediate. Metabolic engineering strategies are crucial to redirect carbon flux towards this compound and prevent its further conversion.
Key Engineering Targets:
-
Blocking Competing Pathways: Deletion of genes that consume this compound, such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase), is a primary step to block the synthesis of threonine and methionine, respectively.[4][16]
-
Overexpression of Key Biosynthetic Enzymes: Increasing the expression of a feedback-resistant version of thrA can significantly enhance the carbon flux towards this compound.[4][15]
-
Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of the precursor L-aspartate, such as ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase), can increase the availability of the starting material.[2][4]
-
Redox Cofactor Engineering: The biosynthesis of this compound is an NADPH-dependent process.[2] Engineering the central metabolism to increase the availability of NADPH can further boost production.[2][8]
-
Export Engineering: Overexpression of exporter proteins like RhtA can facilitate the secretion of this compound into the medium, which can alleviate potential feedback inhibition and toxicity.[2]
Concluding Remarks
The this compound biosynthesis pathway in E. coli is a well-characterized yet continually relevant area of study. Its central role in amino acid metabolism and its absence in higher organisms make it an attractive target for both industrial biotechnology and antimicrobial drug development. A deep understanding of the enzymatic mechanisms, intricate regulatory networks, and the application of robust experimental and metabolic engineering strategies, as outlined in this guide, will be instrumental in harnessing the full potential of this vital metabolic pathway.
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Karsten, W. E. (1998). Chemical and kinetic mechanisms of aspartate-beta-semialdehyde dehydrogenase from Escherichia coli. PubMed. [Link]
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Wikipedia. (2023). Aspartate kinase. Wikipedia. [Link]
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Karsten, W. E., & Viola, R. E. (1991). Purification of aspartase and aspartokinase-homoserine dehydrogenase I from Escherichia coli by dye-ligand chromatography. PubMed. [Link]
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Niu, K., et al. (2022). [Advances in the biosynthesis of this compound and its derivatives by metabolic engineering of Escherichia coli]. Sheng Wu Gong Cheng Xue Bao. [Link]
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Jin, Y., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Microbial Cell Factories. [Link]
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Zhang, Y., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Food Science & Technology. [Link]
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Biswas, D. K., Mazumder, R., & Biswas, C. (1968). Regulation of aspartate kinase by methionine, threonine, and lysine in Escherichia coli strain B. Journal of Biological Chemistry. [Link]
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M-CSA. (n.d.). Aspartate-semialdehyde dehydrogenase. Mechanism and Catalytic Site Atlas. [Link]
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Véron, M., Falcoz-Kelly, F., & Cohen, G. N. (1974). Structure, function, and possible origin of a bifunctional allosteric enzyme, Escherichia coli aspartokinase I-homoserine dehydrogenase I. CRC Critical Reviews in Biochemistry. [Link]
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Zhang, Y., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Food Science & Technology. [Link]
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Liu, J., et al. (2020). Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. Applied and Environmental Microbiology. [Link]
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Ammor, F. Z., et al. (2022). Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Microbiology. [Link]
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Hou, L., et al. (2022). Metabolic Engineering of Escherichia coli for High-Yield Production of this compound Using Glycerol as a Sole Carbon Source. ResearchGate. [Link]
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Jin, Y., et al. (2024). The biosynthetic pathway of this compound in E. coli and the feedback inhibition on key enzymes. ResearchGate. [Link]
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Paulus, H. (1984). Regulation and structure of aspartokinase in the genus Bacillus. Journal of Biosciences. [Link]
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Moore, R. A., et al. (2004). A structural basis for the mechanism of aspartate-β-semialdehyde dehydrogenase from Vibrio cholerae. Protein Science. [Link]
-
Jin, Y., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. ResearchGate. [Link]
-
Lee, S. Y., et al. (2020). Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. Journal of Microbiology and Biotechnology. [Link]
-
Wang, Y., et al. (2021). Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense: from experiment to MD simulations. RSC Advances. [Link]
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UniProt. (n.d.). thrA - Bifunctional aspartokinase/homoserine dehydrogenase 1 - Escherichia coli (strain K12). UniProtKB. [Link]
-
Faehnle, C. R., et al. (2011). Catalytic mechanism of the reversible aspartate β-semialdehyde... ResearchGate. [Link]
-
UniProt. (n.d.). asd - Aspartate-semialdehyde dehydrogenase - Escherichia coli (strain K12). UniProtKB. [Link]
-
Mao, X., et al. (2021). Highly efficient production of this compound in Escherichia coli by engineering a redox balance route. Metabolic Engineering. [Link]
-
Wikipedia. (2023). Homoserine dehydrogenase. Wikipedia. [Link]
-
Lee, S. Y., et al. (2020). Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. Journal of Microbiology and Biotechnology. [Link]
-
Arai, R., et al. (2015). Structural insight into activation of homoserine dehydrogenase from the archaeon Sulfolobus tokodaii via reduction. FEBS Open Bio. [Link]
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Cohen, G. N., Stanier, R. Y., & Le Bras, G. (1969). Regulation of the Biosynthesis of Amino Acids of the Aspartate Family in Coliform Bacteria and Pseudomonads. Journal of Bacteriology. [Link]
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Faehnle, C. R., et al. (2005). The initial step in the archaeal aspartate biosynthetic pathway catalyzed by a monofunctional aspartokinase. Journal of Molecular Biology. [Link]
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Dowhan, W., & Snell, E. E. (1970). Purification and Properties of d-Serine Dehydrase from Escherichia coli. Journal of Biological Chemistry. [Link]
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The Silent Architects: A Technical History of N-Acyl-L-Homoserine Lactones and the Dawn of Quorum Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From a Curious Glow to a Universal Language
For much of the history of microbiology, bacteria were viewed as solitary organisms, existing as independent entities. The notion of coordinated, multicellular-like behavior was a concept reserved for higher organisms. This paradigm shifted dramatically with the study of a seemingly simple phenomenon: the eerie, nocturnal glow of the marine bacterium, Vibrio fischeri. The story of N-acyl-L-homoserine lactones (AHLs) is not merely the discovery of a new class of molecules; it is the unveiling of a sophisticated and widespread mechanism of bacterial communication—quorum sensing—that has revolutionized our understanding of the microbial world. This guide delves into the technical journey of this discovery, from the foundational experiments that first hinted at cell-to-cell signaling to the advanced analytical techniques that continue to expand the known vocabulary of this intricate chemical language.
I. The Genesis of an Idea: "Autoinduction" in Vibrio fischeri
The seeds of quorum sensing were sown in the late 1960s and early 1970s through the pioneering work of J. Woodland Hastings and his postdoctoral fellow, Kenneth Nealson.[1][2] They observed a fascinating behavior in the bioluminescent bacterium Vibrio fischeri: it only produced light when the population reached a high cell density.[3][4] This density-dependent regulation of light production was termed "autoinduction."[3] The central hypothesis was that the bacteria were releasing a signaling molecule into their environment, which they termed an "autoinducer."[3] As the bacterial population grew, this molecule would accumulate, and upon reaching a critical threshold, it would trigger the expression of the genes responsible for bioluminescence.[3]
Causality Behind the Experimental Design:
The early experiments were elegantly designed to test this hypothesis of a diffusible signaling molecule. The researchers observed that if the growth medium of a high-density, light-producing culture was collected and added to a low-density, non-luminescent culture, the latter would prematurely begin to glow. This strongly suggested the presence of an extracellular factor that could induce the bioluminescent phenotype.
II. Unmasking the Messenger: The Isolation and Structural Elucidation of the First AHL
While the concept of autoinduction was compelling, the chemical identity of the signaling molecule remained a mystery for over a decade. The breakthrough came in 1981 from the meticulous work of Anatol Eberhard and his colleagues.[3] They successfully isolated and identified the autoinducer from the cell-free culture supernatant of Vibrio fischeri strain MJ-1.[3][5] The molecule was revealed to be N-(3-oxohexanoyl)-L-homoserine lactone.[3] This discovery was a landmark achievement, providing the first concrete evidence of a chemical signaling molecule used by bacteria for cell-to-cell communication and laying the groundwork for the entire field of quorum sensing.[6]
Foundational Experimental Protocol: Isolation and Characterization of N-(3-oxohexanoyl)-L-homoserine lactone
The protocol employed by Eberhard's team, while rudimentary by today's standards, was a testament to their ingenuity and perseverance. It established a fundamental workflow that would be adapted for the discovery of numerous other AHLs.
Step 1: Large-Scale Bacterial Culture Vibrio fischeri MJ-1 was cultured in large volumes of a suitable broth medium to generate a sufficient quantity of the autoinducer in the supernatant for subsequent chemical analysis.[3]
Step 2: Solvent Extraction The cell-free culture medium was subjected to liquid-liquid extraction using a nonpolar organic solvent, such as ethyl acetate. This partitioned the relatively nonpolar autoinducer from the aqueous medium, providing the first step of purification and concentration.[3]
Step 3: Evaporation and Crude Extract Preparation The organic solvent was carefully removed under reduced pressure, yielding a crude extract containing the autoinducer and other lipid-soluble molecules.[3]
Step 4: Chromatographic Purification The crude extract was further purified using silica gel column chromatography. This technique separates compounds based on their polarity, allowing for the isolation of the autoinducer from other components of the extract.[3]
Step 5: Structural Elucidation The purified compound was then subjected to the most advanced analytical techniques of the time to determine its chemical structure:
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided the precise molecular weight and elemental composition of the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution proton (¹H) NMR spectroscopy was instrumental in determining the arrangement of atoms and the overall three-dimensional structure, revealing the characteristic homoserine lactone ring and the 3-oxohexanoyl acyl side chain.[3]
III. The LuxI/LuxR Paradigm: A Conserved System of Signal Synthesis and Reception
The discovery of the AHL molecule was quickly followed by the identification of the genetic machinery responsible for its production and detection.[6][7] Two key proteins, LuxI and LuxR, were identified as the core components of the Vibrio fischeri quorum sensing system.[6]
-
LuxI: The autoinducer synthase, responsible for catalyzing the synthesis of N-(3-oxohexanoyl)-L-homoserine lactone.[6]
-
LuxR: A cytoplasmic receptor and transcriptional activator.[6]
This LuxI/LuxR system became the archetypal model for AHL-mediated quorum sensing in Gram-negative bacteria.[4]
The Signaling Pathway: A Self-Reinforcing Loop
The mechanism of the LuxI/LuxR system is a classic example of a positive feedback loop, allowing for a rapid and coordinated response once a quorum is reached.
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An In-depth Technical Guide to L-Homoserine as a Precursor for Methionine and Threonine Synthesis
Introduction: The Centrality of L-Homoserine in Amino Acid Biosynthesis
In the intricate web of cellular metabolism, certain molecules stand out as critical nodes, directing the flow of precursors into divergent and essential pathways. This compound is a prime example of such a metabolite.[1][2] As a non-proteinogenic α-amino acid, its significance lies not in its direct incorporation into proteins, but in its role as the final common intermediate for the biosynthesis of the essential amino acids L-threonine and L-methionine in bacteria, fungi, and plants.[1][2][3] Understanding the enzymatic control and regulatory logic at this metabolic branch point is paramount for researchers in fields ranging from metabolic engineering to drug development. This guide provides a detailed exploration of the pathways originating from this compound, the sophisticated regulatory mechanisms that govern metabolic flux, and field-proven methodologies for their investigation.
The biosynthesis of this compound itself originates from the aspartate pathway, where L-aspartate is sequentially converted to L-aspartate-4-semialdehyde, which is then reduced by homoserine dehydrogenase to yield this compound.[1][4] From this juncture, the metabolic fate of this compound is committed to one of two branches, each under tight regulatory control to meet the cell's demand for protein synthesis and other critical cellular functions.
Caption: Overview of this compound's position in the aspartate metabolic pathway.
Part I: The Threonine Synthesis Pathway: A Direct Phosphorylation Route
The conversion of this compound to L-threonine is a relatively direct, two-step enzymatic process that is highly conserved across various organisms.[3][5]
Mechanism and Enzymology
-
Phosphorylation by Homoserine Kinase (HSK): The first committed step is the ATP-dependent phosphorylation of the terminal hydroxyl group of this compound, catalyzed by homoserine kinase (EC 2.7.1.39).[6][7] This reaction yields O-phospho-L-homoserine (OPH) and ADP.[5][7] The rationale for this phosphorylation event is twofold: it "activates" the hydroxyl group, transforming it into a better leaving group (phosphate), and it traps the intermediate within the cell.
-
Synthesis by Threonine Synthase (TS): The second and final step is catalyzed by threonine synthase (EC 4.2.3.1), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[8] Threonine synthase orchestrates a complex reaction involving the elimination of the phosphate group from OPH and a subsequent hydrolysis, which results in the formation of L-threonine.[8]
Caption: The enzymatic conversion of this compound to L-Threonine and its regulation.
Regulatory Control: Feedback Inhibition
To prevent the wasteful overproduction of threonine, the pathway is tightly regulated. The primary control point is the allosteric feedback inhibition of upstream enzymes. In many bacteria, threonine directly inhibits the activity of both aspartate kinase and homoserine dehydrogenase.[4][9][10] This ensures that when threonine levels are sufficient, the entire pathway leading to its synthesis is throttled down, conserving cellular resources. The bifunctional E. coli enzyme aspartokinase I-homoserine dehydrogenase I is a classic example of this regulation.[10]
Experimental Validation: Homoserine Kinase Activity Assay
A robust understanding of this pathway requires accurate measurement of its key enzymes. The activity of homoserine kinase is a critical parameter.
Causality Behind Experimental Choices: A coupled-enzyme assay is often preferred for its continuous monitoring capabilities and high sensitivity. This approach avoids the direct measurement of O-phospho-L-homoserine, which can be challenging. Instead, it measures the production of ADP, a universal product of kinase reactions. By coupling ADP production to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH), the kinase activity can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. This provides a real-time, quantitative measure of enzyme velocity.
Protocol 1: Coupled Spectrophotometric Assay for Homoserine Kinase
-
Objective: To determine the specific activity of purified homoserine kinase.
-
Principle: The production of ADP is coupled to the oxidation of NADH in a two-step reaction catalyzed by pyruvate kinase and lactate dehydrogenase. The rate of NADH disappearance, measured at A340, is stoichiometric with the rate of homoserine phosphorylation.
-
Reagents:
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 150 mM KCl.
-
Substrates: 100 mM this compound, 50 mM ATP.
-
Coupling System: 10 mM phosphoenolpyruvate (PEP), 1 mM NADH, 20 units/mL pyruvate kinase, 30 units/mL lactate dehydrogenase.
-
Enzyme: Purified homoserine kinase at various dilutions.
-
-
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing 800 µL of Assay Buffer, 100 µL of Coupling System solution, and 50 µL of this compound solution.
-
Add a known concentration of purified homoserine kinase (e.g., 1-5 µg) and mix by gentle inversion.
-
Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the ATP solution.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Self-Validation System:
-
Negative Control 1 (No Enzyme): A reaction mixture without homoserine kinase should show no change in A340, confirming that the observed activity is enzyme-dependent.
-
Negative Control 2 (No Homoserine): A reaction mixture lacking the primary substrate, this compound, should also show no activity, validating substrate specificity.
-
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert this rate into µmol of ADP produced per minute. Specific activity is then expressed as U/mg of enzyme (where 1 U = 1 µmol/min).
Part II: The Methionine Synthesis Pathway: A Multi-step Journey of Sulfur Incorporation
The pathway from this compound to L-methionine is more complex, involving the activation of the homoserine side chain followed by the incorporation of a sulfur atom. Bacteria and fungi have evolved two primary strategies for this: the transsulfuration pathway and the direct sulfhydrylation pathway.[11][12]
Mechanism and Enzymology
Step 1: Activation of this compound Before sulfur can be incorporated, the γ-hydroxyl group of homoserine must be activated. This is achieved by esterification.
-
In many gram-negative bacteria like E. coli, homoserine O-succinyltransferase (encoded by metA) uses succinyl-CoA to produce O-succinyl-L-homoserine (OSH).[12][13]
-
In many gram-positive bacteria, fungi, and yeast, homoserine O-acetyltransferase (encoded by metX or MET2) uses acetyl-CoA to produce O-acetyl-L-homoserine (OAH).[12][13][14]
Step 2: Sulfur Incorporation
-
Transsulfuration Pathway: This pathway, prominent in E. coli, uses cysteine as the sulfur donor.[12][15]
-
Direct Sulfhydrylation Pathway: This pathway is common in bacteria like Pseudomonas and Corynebacterium and uses inorganic sulfide (S²⁻) as the sulfur source.[11][17][18]
Step 3: Methylation to Methionine The final step in both pathways is the methylation of L-homocysteine to form L-methionine, a reaction catalyzed by methionine synthase (metE or metH).[16]
Caption: Divergent pathways for methionine synthesis from this compound.
Regulatory Control: A Multi-layered Approach
Methionine biosynthesis is regulated by both feedback inhibition and transcriptional repression.
-
Feedback Inhibition: In E. coli, homoserine O-succinyltransferase is allosterically inhibited by the final product, L-methionine, and its activated form, S-adenosylmethionine (SAM).[19][20] This provides rapid, fine-tuned control over the pathway's entry point.
-
Transcriptional Repression: The expression of the met genes is often controlled by a repressor protein (e.g., MetJ in E. coli) that binds to the DNA in the presence of the corepressor, SAM.[20] When methionine levels are high, SAM is abundant, leading to the shutdown of gene transcription for the biosynthetic enzymes.
Experimental Validation: Metabolic Flux Analysis
To understand the partitioning of this compound between the threonine and methionine pathways, metabolic flux analysis (MFA) using stable isotopes is the gold standard.
Causality Behind Experimental Choices: By growing cells on a medium containing a ¹³C-labeled carbon source (e.g., [U-¹³C₆]glucose), the label will be incorporated into all downstream metabolites. Mass spectrometry (LC-MS/MS) or NMR can then be used to analyze the mass isotopomer distribution (MID) in threonine and methionine isolated from cellular proteins.[21][22] The specific labeling patterns observed in these amino acids provide quantitative constraints that allow for the calculation of the relative flux through each competing pathway. This method provides an integrated, in-vivo measurement of pathway activity that is superior to in-vitro enzyme assays for understanding systemic metabolic behavior.[22][23][24]
Caption: A generalized workflow for ¹³C-based Metabolic Flux Analysis (MFA).
Data Summary: Kinetic Properties of Key Enzymes
The efficiency and regulation of these pathways are fundamentally governed by the kinetic parameters of their constituent enzymes. While these values can vary by organism and experimental conditions, the following table provides representative data for key enzymes from E. coli.
| Enzyme | Gene | Substrate(s) | Kₘ | Inhibitor(s) | Source |
| Homoserine Kinase | thrB | This compound | ~0.1 - 0.5 mM | L-Threonine | [5] |
| Threonine Synthase | thrC | O-Phosphohomoserine | ~0.2 mM | - | [25] |
| Homoserine O-succinyltransferase | metA | This compound | ~0.6 mM | L-Methionine, SAM | [19] |
| Cystathionine γ-synthase | metB | O-Succinylhomoserine | ~0.1 mM | - | [16] |
Conclusion
This compound stands as a critical metabolic control point, with its fate meticulously governed by a sophisticated interplay of allosteric regulation and transcriptional control. The divergent pathways to threonine and methionine exemplify elegant solutions to the challenge of resource allocation within the cell. For researchers, a deep understanding of the enzymology, regulation, and appropriate analytical methodologies is essential for endeavors in metabolic engineering, drug discovery, and fundamental biochemistry. The protocols and conceptual frameworks presented here offer a robust foundation for the quantitative investigation of this vital metabolic nexus.
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L-Homoserine: A Linchpin in Bacterial and Plant Metabolism and Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Homoserine, a non-proteinogenic α-amino acid, occupies a central and critical position in the metabolic architecture of bacteria and plants. Far from being a mere metabolic intermediate, it represents a key branch-point in the biosynthesis of essential amino acids and, in the bacterial realm, serves as the foundational scaffold for a sophisticated chemical communication system. This technical guide provides a comprehensive exploration of the multifaceted biological functions of this compound. We will dissect its biosynthesis, its pivotal role in anabolic pathways, and its emerging significance as a signaling molecule. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound metabolism, offering insights into potential targets for antimicrobial agents and strategies for crop improvement.
Introduction: The Centrality of this compound
This compound is a four-carbon α-amino acid that is structurally similar to serine but with an additional methylene group in its side chain. While not incorporated into proteins, its significance lies in its role as a crucial precursor in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine[1][2][3]. The metabolic pathways originating from L-aspartate, which lead to this compound and its derivatives, are collectively known as the aspartate family pathway[4][5][6]. This pathway is present in bacteria, archaea, fungi, and plants, but is notably absent in mammals, making the enzymes involved attractive targets for the development of novel antibiotics and herbicides[7].
In recent years, the role of this compound has expanded beyond that of a simple metabolic intermediate. In the bacterial kingdom, it is the precursor to N-acythis compound lactones (AHLs), a major class of signaling molecules that orchestrate collective behaviors in a process known as quorum sensing[8][9]. In plants, there is growing evidence that this compound itself, or its derivatives, can act as signaling molecules, influencing growth, development, and interactions with microorganisms[10][11][12].
This guide will provide a detailed examination of the biosynthesis and diverse functions of this compound in both bacteria and plants, highlighting the key enzymatic steps, regulatory mechanisms, and the broader physiological implications. We will also delve into established experimental protocols for the study of this important molecule.
This compound in Bacteria: A Hub of Metabolism and Communication
In the bacterial domain, this compound is a cornerstone of both primary metabolism and intercellular communication. Its synthesis and subsequent conversion are tightly regulated to meet the cell's demand for essential amino acids and to coordinate group behaviors.
Biosynthesis of this compound: The Aspartate Pathway
The synthesis of this compound in bacteria is a three-step enzymatic conversion starting from L-aspartate, a product of the tricarboxylic acid (TCA) cycle[13][14][15]. This pathway is a branch of the larger aspartate metabolic network[7][16].
The key enzymatic steps are as follows:
-
Phosphorylation of Aspartate: The pathway is initiated by aspartate kinase (AK) , which phosphorylates the β-carboxyl group of L-aspartate to form β-aspartyl-phosphate. This step consumes one molecule of ATP. In many bacteria, including Escherichia coli, there are multiple isoforms of AK that are subject to feedback inhibition by the downstream amino acids lysine, threonine, and methionine, ensuring tight regulation of the pathway's entry point[17][18][19].
-
Reduction of β-Aspartyl-Phosphate: The second step is catalyzed by aspartate-semialdehyde dehydrogenase (ASD) , which reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde. This reaction requires the reducing power of NADPH[15][16]. L-aspartate-β-semialdehyde is a critical branch point, as it can be directed towards either lysine biosynthesis or the synthesis of this compound[2].
-
Reduction to this compound: The final step is the reduction of L-aspartate-β-semialdehyde to this compound, a reaction catalyzed by homoserine dehydrogenase (HSD) . This enzyme also utilizes NADPH as a cofactor[15][20]. The activity of HSD is often allosterically inhibited by threonine, providing another layer of regulatory control[17][18].
Caption: Bacterial biosynthesis of this compound from L-Aspartate.
This compound as a Metabolic Precursor
Once synthesized, this compound serves as a critical branch-point for the synthesis of two essential amino acids:
-
Threonine Biosynthesis: this compound is phosphorylated by homoserine kinase (encoded by the thrB gene in E. coli) to form O-phospho-L-homoserine. This intermediate is then converted to L-threonine by threonine synthase [2][20].
-
Methionine Biosynthesis: The pathway to methionine begins with the acylation of this compound. In E. coli and other enteric bacteria, homoserine O-succinyltransferase (encoded by the metA gene) catalyzes the transfer of a succinyl group from succinyl-CoA to this compound, forming O-succinyl-L-homoserine[15][21][22]. This is the first committed step in methionine biosynthesis in these organisms[23]. In other bacteria, an acetyl group is used instead.
This compound and Quorum Sensing: The Genesis of N-Acythis compound Lactones (AHLs)
Perhaps one of the most fascinating roles of this compound in bacteria is its function as the precursor to N-acythis compound lactones (AHLs), a class of signaling molecules central to quorum sensing in many Gram-negative bacteria[8][9]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression in a collective manner[10][24].
AHLs are synthesized by the enzyme LuxI-type AHL synthase . This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain[9]. The diversity of AHLs arises from variations in the length and modification of the acyl chain[24][25][26].
Caption: Synthesis of N-acythis compound lactones (AHLs) from this compound derived precursors.
The accumulation of AHLs in the environment allows a bacterial population to sense its density. Once a threshold concentration is reached, AHLs bind to and activate their cognate LuxR-type transcriptional regulators, leading to the expression of genes involved in a variety of processes, including biofilm formation, virulence factor production, and bioluminescence[8][9].
Toxicity and Transport
Interestingly, while this compound is an essential intermediate, high concentrations can be toxic to some bacteria, such as E. coli[27][28]. The mechanisms of toxicity are not fully elucidated but may involve competition with other amino acids for tRNA charging[28]. To mitigate this, bacteria have evolved efficient transport systems to export this compound when it is overproduced[2][28].
This compound in Plants: A Metabolic Nexus with Signaling Overtones
Similar to bacteria, this compound in plants is a central intermediate in the biosynthesis of essential amino acids. However, its roles are expanding to include potential signaling functions, particularly in the context of plant-microbe interactions.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants mirrors the bacterial pathway, occurring within the plastids[29][30]. The pathway starts with L-aspartate and proceeds through the same three enzymatic steps catalyzed by aspartate kinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase[4][31][32].
The regulation of this pathway in plants is also complex, involving multiple isoforms of the key enzymes that are subject to allosteric feedback inhibition by the end-product amino acids lysine, threonine, and methionine[6][29][30]. This intricate regulatory network ensures a balanced production of these essential amino acids according to the plant's metabolic needs[5][29].
Caption: Biosynthesis of this compound and its derivatives in plants.
This compound as a Precursor to Essential Amino Acids
In plants, this compound is the precursor for the synthesis of threonine, methionine, and isoleucine[4][6].
-
Threonine and Isoleucine Synthesis: this compound is first phosphorylated by homoserine kinase to O-phospho-L-homoserine. This intermediate is then converted to L-threonine by threonine synthase . L-threonine can then be further metabolized to L-isoleucine through a separate series of enzymatic reactions[33].
-
Methionine Synthesis: The pathway to methionine in plants also proceeds via O-phospho-L-homoserine, which is then converted through a series of reactions involving cystathionine to L-methionine[33][34].
This compound in Plant Signaling and Development
Emerging research indicates that this compound and its derivatives play a role in plant signaling and development, particularly in the context of interactions with bacteria[10][11][12].
Plants can perceive and respond to bacterial AHLs[35][36]. Interestingly, some plant responses to AHLs are dependent on the enzymatic degradation of these molecules to this compound[10][37]. For instance, it has been shown that plants possess enzymes, such as fatty acid amide hydrolase (FAAH), that can hydrolyze the amide bond of AHLs, releasing this compound[10][37].
The accumulation of this compound in plant tissues can then elicit a range of physiological responses:
-
Growth Promotion: At low concentrations, this compound can promote plant growth, potentially by stimulating transpiration and nutrient uptake[10][37].
-
Growth Inhibition: At higher concentrations, this compound can inhibit root growth, a response that may be mediated by the stimulation of ethylene production[10].
These findings suggest a fascinating interplay where plants can "eavesdrop" on bacterial quorum sensing signals and respond to the presence of dense bacterial populations in their vicinity. This has significant implications for understanding the complex chemical dialogues that occur in the rhizosphere.
Experimental Protocols and Methodologies
The study of this compound and its metabolic pathways requires a range of biochemical and analytical techniques. Below are outlines of key experimental protocols.
Quantification of this compound
Accurate quantification of this compound in biological samples is crucial for metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.
Table 1: Comparison of Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC with Pre-column Derivatization | This compound is derivatized with a fluorescent tag (e.g., o-phthalaldehyde) and separated by reverse-phase HPLC. | High sensitivity and specificity. | Derivatization step can be time-consuming. |
| GC-MS | This compound is derivatized to a volatile compound and separated by gas chromatography, followed by mass spectrometric detection. | High sensitivity and provides structural information for confirmation. | Requires derivatization and can be complex to optimize. |
Enzymatic Assay for Homoserine Dehydrogenase (HSD)
The activity of HSD can be measured spectrophotometrically by monitoring the reduction of NADP⁺ to NADPH (or the oxidation of NADPH) at 340 nm[38][39][40][41].
Step-by-Step Protocol for HSD Activity Assay (Oxidative Direction):
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM CHES, pH 9.0)
-
This compound (substrate, e.g., 50 mM)
-
NADP⁺ (cofactor, e.g., 0.5 mM)
-
KCl (e.g., 150 mM, as some HSDs are activated by monovalent cations)
-
-
Initiate the Reaction: Add the purified enzyme or cell-free extract to the reaction mixture to a final volume of, for example, 1 mL.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate Activity: The rate of NADPH formation is calculated using the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Conclusion and Future Perspectives
This compound stands as a molecule of profound biological importance in both bacteria and plants. Its central role in the biosynthesis of essential amino acids has long been appreciated. However, the discovery of its function as the precursor to bacterial quorum sensing signals and its emerging role in plant signaling have opened up new avenues of research.
For drug development professionals, the enzymes of the this compound biosynthetic pathway remain attractive targets for the development of novel antimicrobial agents. A deeper understanding of the regulation of this pathway can inform strategies for metabolic engineering to enhance the production of valuable amino acids in microorganisms.
For agricultural scientists, unraveling the role of this compound in plant-microbe interactions could lead to new strategies for promoting plant growth and enhancing disease resistance. The ability of plants to respond to bacterial signals via this compound highlights the intricate chemical communication that shapes ecosystems.
Future research will undoubtedly continue to uncover the multifaceted roles of this pivotal molecule, further solidifying its importance in the fundamental processes of life.
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The Lynchpin of Amino Acid Metabolism: A Technical Guide to the Natural Occurrence and Significance of L-Homoserine
Abstract
L-Homoserine, a non-proteinogenic α-amino acid, occupies a central and highly regulated position in the metabolic landscape of a vast array of organisms, including bacteria, fungi, and plants. While absent in animals, its biosynthetic pathway is a treasure trove of targets for antimicrobial and herbicidal agents. This technical guide provides an in-depth exploration of the natural occurrence of this compound, delving into its biosynthesis, metabolic fate, and its pivotal role as a precursor to essential amino acids and signaling molecules. We will further explore its significance in drug development and provide detailed, field-proven methodologies for its extraction, detection, and quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biochemistry and analytical characterization.
Introduction: The Centrality of this compound
This compound ( (S)-2-Amino-4-hydroxybutanoic acid) is a key intermediate in the aspartate metabolic pathway.[1] Unlike the 20 common amino acids encoded by DNA, this compound is not incorporated into proteins.[1] Its significance lies in its role as the final common precursor for the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine in many organisms.[1][2][3] This strategic position at a critical metabolic branch point necessitates tight regulation to maintain cellular homeostasis.[3] Furthermore, this compound is the core structural component of N-acythis compound lactones (AHLs), a class of signaling molecules crucial for quorum sensing in Gram-negative bacteria, a process that regulates virulence and biofilm formation.[4][5] The absence of the this compound biosynthetic pathway in animals makes the enzymes involved attractive targets for the development of novel antimicrobial agents and herbicides.[3][6]
The Biosynthesis of this compound: The Aspartate Pathway
This compound is synthesized from the amino acid L-aspartate through a conserved series of enzymatic reactions known as the aspartate pathway.[3][7][8] This pathway is essential for prokaryotes, fungi, and plants.[3]
The biosynthesis proceeds in three key steps:
-
Phosphorylation of Aspartate: The pathway begins with the phosphorylation of L-aspartate to β-aspartyl phosphate. This reaction is catalyzed by aspartate kinase (AK) and requires ATP.[7][8] In many organisms, multiple isoforms of aspartate kinase exist, which are subject to feedback inhibition by the downstream amino acid products, providing a crucial layer of regulation.[8][9]
-
Reduction to Aspartate-β-semialdehyde: Next, β-aspartyl phosphate is converted to L-aspartate-β-semialdehyde by the enzyme aspartate-β-semialdehyde dehydrogenase (AsaDH) .[7][8] This step utilizes the reducing power of NADPH.[8]
-
Final Reduction to this compound: The final step is the reduction of L-aspartate-β-semialdehyde to this compound, a reaction catalyzed by homoserine dehydrogenase (HSD) .[7][10][11] This enzyme also typically uses NADPH as a cofactor.[11][12] In some bacteria and plants, aspartate kinase and homoserine dehydrogenase activities are found on a single bifunctional protein, which can allow for substrate channeling and enhanced regulatory control.[7]
Figure 1: Biosynthetic pathway of this compound from L-Aspartate.
The Metabolic Crossroads: The Fate of this compound
This compound stands at a critical metabolic juncture, where its fate is directed towards the synthesis of either L-threonine or L-methionine, and subsequently L-isoleucine.[3]
The Threonine Biosynthesis Pathway
The conversion of this compound to L-threonine is a two-step process:[13]
-
Phosphorylation: Homoserine kinase (HSK) catalyzes the ATP-dependent phosphorylation of the γ-hydroxyl group of this compound to form O-phospho-L-homoserine.[14]
-
Isomerization: Threonine synthase (TS) then catalyzes the isomerization of O-phospho-L-homoserine to L-threonine.[14]
The Methionine Biosynthesis Pathway
The pathway to L-methionine from this compound involves the activation of the hydroxyl group, followed by the incorporation of sulfur.[15] The initial activation step varies between organisms:
-
In many bacteria, homoserine O-succinyltransferase (HST) uses succinyl-CoA to produce O-succinyl-L-homoserine.[15]
-
In fungi and some bacteria, homoserine O-acetyltransferase (HAT) utilizes acetyl-CoA to form O-acetyl-L-homoserine.[15][16][17]
-
In plants, the common intermediate is O-phospho-L-homoserine, the same as for threonine synthesis.[14][15][18]
Following activation, cystathionine γ-synthase (CGS) catalyzes the condensation of the activated homoserine derivative with L-cysteine to form L-cystathionine. Subsequently, cystathionine β-lyase (CBL) cleaves cystathionine to yield L-homocysteine, which is then methylated to form L-methionine.[15]
Figure 3: Simplified workflow of N-acythis compound lactone-mediated quorum sensing.
Broader Physiological Significance and Applications in Drug Development
The essentiality of the aspartate pathway in bacteria, fungi, and plants makes its enzymes prime targets for the development of novel antimicrobial and herbicidal agents. [6][19]For instance, derivatives of this compound have been investigated for their potential as antibiotics and antimicrobial agents. [19]By understanding and manipulating the enzymes involved in this compound metabolism, scientists can develop compounds that inhibit these pathways, thereby impeding the growth of pathogenic organisms or weeds. [19] In the realm of biotechnology and metabolic engineering, this compound is a valuable building block. [2][20]Microbial fermentation, primarily using engineered strains of Escherichia coli or Corynebacterium glutamicum, is the main approach for the industrial production of this compound. [8][21]This industrially produced this compound has applications in the food, pharmaceutical, and cosmetic industries. [8][22]It can also serve as a chiral precursor for the synthesis of other valuable chemicals. [20][21]
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in biological samples is crucial for studying its metabolic roles and for monitoring its production in biotechnological processes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for this purpose. [][24][25]
Sample Preparation
The initial step involves the extraction of this compound from the biological matrix.
Protocol for Extraction from Fermentation Broth:
-
Collect 1 mL of the fermentation broth into a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 2 minutes to pellet the cells. [26]3. Carefully collect the supernatant for derivatization and analysis. [26] Protocol for Extraction from Plasma/Serum:
-
Deproteinize the plasma or serum sample by adding methanol (e.g., in a 3:1 v/v ratio), incubating at -20°C for 20 minutes. [24]2. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. [24]3. Filter the supernatant through a 0.22 µm filter to remove any remaining particulates. [24]
Derivatization
Due to the polar nature and often low UV absorbance of amino acids, derivatization is frequently employed to enhance their chromatographic retention on reversed-phase columns and to improve detection sensitivity. [25][27] Pre-column Derivatization with Diethyl Ethoxymethylenemalonate (DEEMM):
-
To 100 µL of the sample extract, add 350 µL of 1 M boric acid buffer. [26]2. Add 150 µL of 0.5% DEEMM in methanol. [26]3. Incubate the mixture at 70°C for 2 hours to complete the derivatization reaction. [26]4. Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system. [26]
HPLC and LC-MS/MS Analysis
Table 1: Typical HPLC and LC-MS/MS Parameters for this compound Analysis
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) [28] | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) [24] |
| Mobile Phase A | 25 mM Ammonium Acetate [28] | Water with 0.1% Formic Acid [24] |
| Mobile Phase B | Methanol [28] | Acetonitrile with 0.1% Formic Acid [24] |
| Gradient | Isocratic (e.g., 60% A, 40% B) or Gradient Elution [28] | Gradient elution (e.g., 5% to 95% B over 8 minutes) [24] |
| Flow Rate | 0.6 mL/min [28] | 0.3 - 0.5 mL/min |
| Column Temperature | 25°C [28] | 30 - 40°C [29] |
| Detection | UV at 250 nm (for DEEMM derivatives) [28] | Mass Spectrometry (ESI+) [][29] |
| MS/MS Mode | N/A | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) [][29] |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Sample [label="Biological Sample\n(e.g., Fermentation Broth, Plasma)"]; Extraction [label="Extraction\n(Centrifugation, Deproteinization)"]; Derivatization [label="Pre-column Derivatization\n(e.g., with DEEMM)"]; Analysis [label="HPLC or LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Analysis -> Quantification; }
Figure 4: General workflow for the analytical determination of this compound.
Conclusion
This compound is far more than a simple metabolic intermediate. Its position at the nexus of essential amino acid biosynthesis and its role in bacterial communication underscore its fundamental importance in the biology of a wide range of organisms. The absence of its biosynthetic pathway in animals provides a compelling rationale for its continued investigation as a target for novel therapeutic and agricultural agents. The analytical methodologies detailed herein provide a robust framework for the accurate quantification of this compound, empowering researchers to further unravel its complex roles in health, disease, and biotechnology.
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Ishikawa, K., et al. (2015). Structural insight into activation of homoserine dehydrogenase from the archaeon Sulfolobus tokodaii via reduction. FEBS Open Bio, 5, 595-602. [Link]
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Aubert, S., et al. (1994). Transport, Compartmentation, and Metabolism of Homoserine in Higher Plant Cells: Carbon-13- and Phosphorus-31-Nuclear Magnetic Resonance Studies. Plant Physiology, 106(2), 597-606. [Link]
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EPFL. (n.d.). Homoserine dehydrogenase. Retrieved from [Link]
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Wikipedia. (n.d.). Homoserine. Retrieved from [Link]
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UniProt. (n.d.). hom - Homoserine dehydrogenase - Bacillus subtilis (strain 168). Retrieved from [Link]
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Giovanelli, J., et al. (1974). Homoserine Esterification in Green Plants. Plant Physiology, 54(4), 533-540. [Link]
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Taylor & Francis. (n.d.). Homoserine – Knowledge and References. Retrieved from [Link]
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Selińska, K., & Rymowicz, W. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI. [Link]
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Li, H., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]
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ResearchGate. (n.d.). The aspartate pathway. Genes marked in red (ask, asd, and hom).... Retrieved from [Link]
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ResearchGate. (n.d.). De novo threonine biosynthesis pathway. Aspartate is sequentially.... Retrieved from [Link]
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PubChem. (n.d.). This compound biosynthesis. Retrieved from [Link]
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Ortíz-Castro, R., et al. (2014). Plant Responses to Bacterial N-Acyl this compound Lactones are Dependent on Enzymatic Degradation to this compound. ACS Chemical Biology, 9(8), 1852-1859. [Link]
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Zhejiang University of Technology. (2020). HPLC method for simultaneously detecting this compound and free amino acid in fermentation broth. Patsnap Eureka. [Link]
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ResearchGate. (n.d.). Direct quantification of N‐(3‐oxo‐hexanoyl)‐L‐homoserine lactone in culture supernatant using a whole‐cell bioreporter. Retrieved from [Link]
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Pabbaraju, K., et al. (2005). Catalytic mechanism of fungal homoserine transacetylase. Biochemistry, 44(44), 14619-14627. [Link]
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Semantic Scholar. (n.d.). Homoserine esterification in green plants. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of L-Homoserine
Introduction
L-Homoserine, systematically named (2S)-2-amino-4-hydroxybutanoic acid, is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine in bacteria and plants.[1] While not incorporated into proteins during translation, its presence and metabolism are of significant interest to researchers in biochemistry, metabolic engineering, and drug discovery.[2] A thorough understanding of its physicochemical properties is fundamental for its application in these fields, from designing enzyme assays to developing novel therapeutics. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and the experimental rationale for their determination.
Chemical Structure and Fundamental Properties
The foundational attributes of a molecule dictate its behavior in various chemical and biological systems. For this compound, these properties are summarized below.
Molecular Structure and Formula
This compound possesses a chiral center at the α-carbon, with the L-configuration being the naturally occurring enantiomer. Its structure features a primary amino group, a carboxylic acid group, and a hydroxyl group on the side chain, separated from the α-carbon by two methylene groups.[1]
The presence of these functional groups imparts a polar character to the molecule, influencing its solubility and reactivity.
Physical State and Appearance
At standard temperature and pressure, this compound is a white to off-white crystalline powder.[5][6]
Thermodynamic Properties
Melting Point
The melting point of a compound is a critical indicator of its purity and the strength of its crystal lattice.
| Property | Value |
| Melting Point | 203 °C (with decomposition)[1][5][7] |
Expert Insight: The decomposition at the melting point is a common characteristic of amino acids, attributed to intramolecular reactions at elevated temperatures. When determining the melting point experimentally, a rapid heating rate is often employed to minimize thermal degradation before melting is observed.
Solubility Profile
The solubility of this compound is a key parameter for its handling in experimental settings, particularly for the preparation of stock solutions and reaction mixtures.
| Solvent | Solubility |
| Water | 1000 mg/mL[8]; 1100 g/L (at 30 °C)[4] |
| Organic Solvents | Generally insoluble in non-polar organic solvents. |
Expert Insight: The high water solubility of this compound is due to its polar functional groups (carboxyl, amino, and hydroxyl) which can form hydrogen bonds with water molecules.[9] Conversely, its insolubility in non-polar solvents is expected for a zwitterionic molecule. For certain applications requiring a non-aqueous environment, derivatization of the polar groups may be necessary.
Experimental Protocol: Determination of Aqueous Solubility
The gravimetric method is a reliable technique for determining the solubility of amino acids.[10]
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Weigh the collected supernatant.
-
Evaporate the solvent completely under vacuum or in a drying oven at a temperature below the decomposition point of this compound.
-
Weigh the remaining solid residue.
-
-
Calculation:
-
The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
-
Acid-Base Properties: pKa Values
The pKa values of the ionizable groups in this compound dictate its charge state at different pH values, which is crucial for its biological activity and for techniques like ion-exchange chromatography.
| Ionizable Group | pKa Value |
| α-carboxyl (pKa₁) | ~2.22 - 2.71[4][11] |
| α-amino (pKa₂) | ~9.16[11] |
Expert Insight: At physiological pH (~7.4), the carboxyl group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), resulting in a zwitterionic form with a net charge of zero. The isoelectric point (pI), the pH at which the molecule has no net charge, can be calculated as the average of the two pKa values: pI ≈ (2.22 + 9.16) / 2 = 5.69.
Diagram: Ionization States of this compound
Caption: Ionization states of this compound at varying pH.
Experimental Protocol: Determination of pKa by Titration
Acid-base titration is the standard method for determining the pKa values of amino acids.[12][13]
-
Preparation:
-
Prepare a solution of this compound of known concentration (e.g., 0.1 M).
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration:
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Initially, titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to fully protonate the molecule.
-
Then, titrate with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the equivalents of NaOH added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve).[14]
-
Optical Properties
As a chiral molecule, this compound exhibits optical activity, which is a key characteristic for its identification and for assessing its enantiomeric purity.
| Property | Value |
| Specific Rotation [α] | -8.5° (c=2, H₂O, 22 °C)[4] |
Expert Insight: The specific rotation is a physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). A negative sign indicates levorotatory behavior, meaning it rotates the plane of polarized light to the left.
Experimental Protocol: Determination of Optical Rotation by Polarimetry
A polarimeter is used to measure the optical rotation of a chiral substance.[15][16]
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Calibrate the instrument to zero using a blank solution (the solvent in which this compound will be dissolved).
-
-
Sample Preparation:
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water).
-
-
Measurement:
-
Fill the polarimeter sample tube with the this compound solution, ensuring there are no air bubbles.
-
Place the sample tube in the polarimeter and measure the observed rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Spectroscopic Properties
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in D₂O typically shows signals corresponding to the protons at the α, β, and γ positions.[7][17]
-
α-H: A triplet around 3.8 ppm.
-
β-CH₂: A multiplet around 2.1 ppm.
-
γ-CH₂: A triplet around 3.7 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments.[7][18]
-
C=O (carboxyl): ~177 ppm
-
α-C: ~56 ppm
-
β-C: ~35 ppm
-
γ-C: ~61 ppm
Expert Insight: The chemical shifts can vary slightly depending on the solvent and pH. The use of D₂O as a solvent will result in the exchange of labile protons (from -OH, -NH₂, and -COOH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[19]
-
O-H stretch (hydroxyl and carboxyl): Broad band around 3200-3600 cm⁻¹
-
N-H stretch (amino): Around 3000-3300 cm⁻¹
-
C=O stretch (carboxyl): Strong absorption around 1600-1700 cm⁻¹
-
C-O stretch (hydroxyl): Around 1050-1150 cm⁻¹
Expert Insight: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The exact position of the C=O stretch can indicate whether the carboxyl group is protonated or deprotonated.
Stability and Reactivity
This compound is generally stable under standard laboratory conditions. However, its reactivity is governed by its functional groups.
-
Lactonization: In acidic solutions, the hydroxyl group on the side chain can react with the carboxyl group to form a five-membered ring, homoserine lactone.[2][20]
-
Derivatization: The amino and carboxyl groups can undergo typical reactions of these functional groups, such as acylation and esterification, respectively. These reactions are often used to protect these groups during chemical synthesis or to introduce labels for analytical purposes.[21]
Conclusion
The physicochemical properties of this compound presented in this guide provide a comprehensive foundation for its use in research and development. A thorough understanding of its solubility, acid-base behavior, optical activity, and spectroscopic signature is essential for its effective application and for the accurate interpretation of experimental results. The provided experimental protocols offer a starting point for the in-house characterization of this important biomolecule.
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Determination of The Pka Values of An Amino Acid | PDF - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Regulation of the L-Homoserine Metabolic Pathway
Abstract
This compound, a non-proteinogenic α-amino acid, occupies a critical nexus in cellular metabolism. It serves as the direct precursor for the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine[1][2]. The metabolic pathway governing its synthesis is a paradigm of sophisticated biological regulation, employing both rapid allosteric feedback and precise transcriptional control to maintain amino acid homeostasis. Understanding these regulatory networks is paramount for advancements in metabolic engineering, aimed at the microbial overproduction of this compound and its valuable derivatives, and for the development of novel antimicrobial agents targeting these essential pathways[3][4][5]. This guide provides a detailed exploration of the this compound biosynthetic pathway, its multifaceted regulatory mechanisms, and the experimental methodologies employed to investigate them, tailored for researchers, scientists, and drug development professionals.
The Core Biosynthetic Pathway: From Aspartate to Homoserine
The synthesis of this compound is a conserved pathway in bacteria, archaea, plants, and fungi, originating from the TCA cycle intermediate, oxaloacetate. In the model organism Escherichia coli, the pathway begins with L-aspartate and proceeds through three key enzymatic steps[3][6][7].
-
Phosphorylation of L-Aspartate: The gateway step is the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate. This reaction is catalyzed by Aspartate Kinase (AK) . This enzyme represents the most critical point of regulation in the entire pathway[8][9].
-
Reduction to a Semialdehyde: Next, β-aspartyl-phosphate is reduced in an NADPH-dependent reaction to L-aspartate-β-semialdehyde. This conversion is carried out by Aspartate-Semialdehyde Dehydrogenase (ASD) , encoded by the asd gene[8].
-
Final Reduction to this compound: The terminal step is the reduction of L-aspartate-β-semialdehyde to this compound, another NADPH-dependent reaction catalyzed by Homoserine Dehydrogenase (HSD) [1][4]. L-aspartate-β-semialdehyde is a crucial branch point, as it also serves as a precursor for L-lysine synthesis[3][4][9].
The overall pathway is depicted below, highlighting the central role of L-aspartate-β-semialdehyde.
Pillars of Regulation: Ensuring Metabolic Balance
The flux through the this compound pathway is meticulously controlled to prevent the wasteful overproduction of amino acids while ensuring their sufficient supply. This regulation is achieved through two primary mechanisms: allosteric feedback inhibition and transcriptional control of the biosynthetic genes.
Allosteric Feedback Inhibition: The Rapid Response System
Allosteric regulation provides an immediate response to changing cellular concentrations of pathway end-products. Key enzymes in the pathway possess regulatory sites, distinct from their catalytic sites, which bind to specific amino acids. This binding event induces a conformational change that inhibits enzyme activity.
In E. coli, this regulation is elegantly managed by three distinct isoenzymes of Aspartate Kinase (AK) , each regulated by a different downstream amino acid[3][9]:
-
Aspartate Kinase I (AKI): A bifunctional enzyme that also possesses homoserine dehydrogenase activity (encoded by thrA). It is allosterically inhibited by L-threonine [3][10].
-
Aspartate Kinase II (AKII): Also a bifunctional enzyme with homoserine dehydrogenase activity (encoded by metL). Its expression, rather than its activity, is repressed by L-methionine [11][12].
-
Aspartate Kinase III (AKIII): A monofunctional enzyme (encoded by lysC) that is allosterically inhibited by L-lysine [3][10].
Homoserine Dehydrogenase (HSD) activity is also a key regulatory point. The HSD activity of the bifunctional AKI-HSD I enzyme is subject to feedback inhibition by L-threonine[13][14]. This dual control on the first and last steps of the homoserine-specific branch by the same molecule (threonine) provides robust control over the carbon flux.
Many of these regulatory interactions are mediated by conserved protein modules known as ACT domains (named after Aspartate kinase, Chorismate mutase, and TyrA), which are responsible for binding the allosteric effectors[15][16][17].
Transcriptional Regulation: Fine-Tuning Enzyme Synthesis
Long-term adaptation to nutrient availability is managed by regulating the synthesis of the pathway's enzymes. In E. coli, the genes for threonine biosynthesis (thrA, thrB, and thrC) are organized into a single operon, the thrABC operon[6][10]. The expression of this operon is controlled by a mechanism called attenuation, which is sensitive to the intracellular levels of threonine and isoleucine. This allows the cell to cease production of the biosynthetic machinery when the end-products are already plentiful. Similarly, the expression of metL (encoding AKII-HSDII) is repressed by methionine, ensuring that this isozyme is synthesized only when methionine is scarce[11].
Experimental Methodologies for Pathway Analysis
A multi-faceted approach is required to fully elucidate the regulation of the this compound pathway. The following protocols represent core techniques for investigating enzyme kinetics and gene expression.
Protocol: Assay for Aspartate Kinase Activity and Feedback Inhibition
This protocol describes a continuous spectrophotometric coupled-enzyme assay to measure AK activity. The production of ADP by AK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
Aspartate + ATP --(AK)--> β-Aspartyl-Phosphate + ADP
-
ADP + Phosphoenolpyruvate --(PK)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM HEPES pH 8.0, 100 mM KCl, 20 mM MgCl₂[12].
-
Substrate Mix: 200 mM L-Aspartate, 20 mM ATP, 10 mM Phosphoenolpyruvate, 1.5 mM NADH.
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) solution (e.g., 10 units/mL each).
-
Inhibitor Stocks: 100 mM L-Threonine and 100 mM L-Lysine.
-
Enzyme Source: Purified Aspartate Kinase or cell-free extract from an appropriate bacterial strain.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate Mix, and 50 µL of the PK/LDH enzyme solution.
-
To test for inhibition, add a calculated volume of the inhibitor stock solution (e.g., to a final concentration of 1-10 mM) and adjust the buffer volume accordingly. For the control (uninhibited) reaction, add an equivalent volume of water.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to consume any contaminating ADP/pyruvate.
-
Initiate the reaction by adding 50 µL of the enzyme source. Mix quickly by inversion.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Compare the rates in the presence and absence of inhibitors to determine the percentage of inhibition.
-
By varying substrate and inhibitor concentrations, key kinetic parameters such as Kₘ and Kᵢ can be determined.
-
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Methodological & Application
Application Note: High-Titer L-Homoserine Production via Microbial Fermentation
An in-depth guide to the microbial production of L-Homoserine, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic pathways, engineering strategies, and detailed protocols for high-yield fermentation.
Introduction
This compound, a non-proteinogenic α-amino acid, is a pivotal platform chemical and a key intermediate in the biosynthesis of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1][2] Its applications span the food, feed, cosmetic, and pharmaceutical industries.[2][3] Furthermore, this compound serves as a precursor for synthesizing valuable compounds like 1,4-butanediol and 1,3-propanediol.[3][4] Microbial fermentation has emerged as a sustainable and environmentally conscious alternative to traditional chemical synthesis for this compound production.[5][6] The primary microbial workhorses for this process are Escherichia coli and Corynebacterium glutamicum, both of which have been extensively engineered to achieve high production titers.[1][5][6] E. coli is often favored in research due to its well-understood genetics and rapid growth, while C. glutamicum is a robust host for industrial-scale amino acid production.[1][2]
This guide details the core principles and methodologies for producing this compound, focusing on metabolic engineering strategies and a generalized fed-batch fermentation protocol.
The this compound Biosynthetic Pathway and Metabolic Engineering
The synthesis of this compound originates from the central carbon metabolism, specifically from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate.[1] The pathway from the precursor L-aspartate is highly conserved in both E. coli and C. glutamicum.[1] Effective production of this compound necessitates redirecting the carbon flux towards its synthesis while minimizing its conversion into competing products.
The biosynthesis from L-aspartate involves three key enzymatic steps[2][3]:
-
Aspartate kinase (AK) phosphorylates L-aspartate to form aspartyl-4-phosphate. In E. coli, there are three AK isoenzymes encoded by thrA, metL, and lysC.[2][6]
-
Aspartate-semialdehyde dehydrogenase (encoded by asd) reduces aspartyl-4-phosphate to L-aspartate-semialdehyde.[2]
-
Homoserine dehydrogenase (HD) reduces L-aspartate-semialdehyde to this compound. This enzyme is encoded by hom in C. glutamicum and is part of the bifunctional ThrA and MetL proteins in E. coli.[2][3]
Caption: this compound biosynthetic pathway and key metabolic engineering targets.
Core Metabolic Engineering Strategies:
To achieve high-yield this compound production, several key metabolic engineering strategies are employed[1][6]:
-
Blocking Competing Pathways: The primary strategy is to prevent the conversion of this compound to its downstream derivatives, L-threonine and L-methionine. This is typically achieved by deleting the genes thrB (homoserine kinase) and metA (homoserine O-succinyltransferase).[1][2]
-
Eliminating Feedback Inhibition: Key enzymes in the pathway, particularly aspartate kinase, are subject to feedback inhibition by the final products (L-threonine, L-lysine).[2][7] Site-directed mutagenesis of genes like thrA and lysC can create feedback-resistant enzyme variants, thereby increasing the carbon flux towards this compound.[2][8]
-
Enhancing Precursor Supply: Increasing the intracellular pool of the precursor oxaloacetate is crucial. This is often accomplished by overexpressing genes like ppc (phosphoenolpyruvate carboxylase) or aspC (aspartate transaminase), which channel more carbon from the central metabolism into the aspartate pathway.[6][9]
-
Optimizing Cofactor Balance: The synthesis of this compound is a reductive process that requires NADPH.[2][8] Ensuring a sufficient supply of this cofactor is critical. Overexpression of genes like pntAB, which encodes a membrane-bound transhydrogenase, can enhance NADPH regeneration and boost production.[2]
-
Improving Product Efflux: High intracellular concentrations of this compound can be toxic to the host cells.[10] Overexpressing native or heterologous transporter proteins, such as RhtA, EamA, or BrnFE, facilitates the export of this compound out of the cell, which can alleviate this toxicity and improve overall yield.[1][5][6]
Table 1: Comparison of this compound Production in Engineered Strains
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Optimization of AspC and AspA synthetic pathways | 125.07 | 0.62 | Not Reported | [3] |
| Engineered C. glutamicum | Optimized co-utilization of mixed sugars | 93.1 | 0.41 | 1.29 | [3][11] |
| Engineered E. coli | Multiplex metabolic network design | 37.57 | 0.31 | ~0.35 | [4][10] |
| Engineered C. glutamicum | Dual-channel glycolysis cofactor supply | 63.5 | Not Reported | Not Reported | [3] |
Protocols for this compound Production and Analysis
This section provides a generalized protocol for fed-batch fermentation, a common technique for achieving high-density cultures and high product titers, along with a standard analytical method for quantification.[12]
Protocol 1: Fed-Batch Fermentation in a 5-L Bioreactor
This protocol outlines a general procedure. Specific parameters should be optimized for the particular engineered strain being used.
Caption: General workflow for this compound production via fed-batch fermentation.
A. Inoculum and Seed Culture Preparation [12]
-
Inoculate a single colony of the engineered strain from an agar plate into a 50 mL tube containing 5 mL of seed medium (e.g., LB broth with appropriate antibiotics).
-
Incubate overnight at 37°C (E. coli) or 32°C (C. glutamicum) in a shaker at 200-250 rpm.
-
Transfer the pre-culture into a 500 mL shake flask containing 50-100 mL of seed medium.
-
Incubate for 10-12 hours until the optical density at 600 nm (OD₆₀₀) reaches 4.0-6.0.
B. Bioreactor Setup and Fermentation [12][13]
-
Prepare a 5-L bioreactor with an initial 2-3 L of batch fermentation medium (see Table 2 for a typical composition).
-
Calibrate pH and dissolved oxygen (DO) probes and sterilize the bioreactor at 121°C for 20-30 minutes. Separately filter-sterilize heat-sensitive components.
-
Inoculation: Aseptically transfer the seed culture to the bioreactor (typically a 10-15% v/v inoculum).
-
Batch Phase:
-
Set temperature to 37°C (E. coli) or 32°C (C. glutamicum).
-
Maintain pH at 7.0 by automatic addition of 25% ammonium hydroxide (which also serves as a nitrogen source).
-
Maintain DO above 20% saturation by adjusting agitation and aeration rates.
-
-
Fed-Batch Phase:
-
Once the initial glucose in the batch medium is nearly depleted (often indicated by a sharp rise in DO), begin feeding a concentrated glucose solution (e.g., 500-600 g/L).
-
The feeding rate should be controlled to maintain a low residual glucose concentration in the broth, avoiding the formation of inhibitory byproducts like acetate.[10]
-
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 2-4 hours) to measure OD₆₀₀, and concentrations of residual glucose and this compound.[10]
-
Harvesting: Terminate the fermentation after the desired duration (e.g., 48-96 hours) or when the production rate significantly decreases.[13]
Table 2: Example Batch Fermentation Medium Composition
| Component | Concentration | Purpose |
| Glucose | 20 g/L | Carbon Source |
| (NH₄)₂SO₄ | 10 g/L | Nitrogen Source |
| KH₂PO₄ | 3 g/L | Phosphorus Source, Buffer |
| K₂HPO₄ | 7 g/L | Phosphorus Source, Buffer |
| MgSO₄·7H₂O | 0.5 g/L | Salt |
| Trace Metal Solution | 1 mL/L | Essential Minerals |
| Thiamine | 10 mg/L | Vitamin |
| Antibiotics | As required | Selection Pressure |
C. Downstream Processing [13][14]
-
Cell Separation: Separate the biomass from the fermentation broth containing this compound using centrifugation or microfiltration.
-
Clarification & Decolorization: The supernatant can be treated to remove impurities. This may involve ultrafiltration to remove residual proteins and treatment with activated carbon to remove color.[14]
-
Desalting and Concentration: Techniques like electrodialysis can be used to remove salts, followed by vacuum evaporation to concentrate the this compound solution.[14]
-
Purification: Final purification is typically achieved through ion-exchange chromatography, followed by crystallization to obtain a high-purity product.[13]
Protocol 2: HPLC Analysis of this compound
Direct detection of this compound via HPLC is difficult due to its lack of a strong chromophore. Therefore, a pre-column derivatization step is required to attach a UV-absorbing tag.[15] This protocol uses diethyl ethoxymethylene malonate (DEEMM) as the derivatizing agent.[15][16]
A. Materials and Reagents [15][17]
-
This compound analytical standard
-
Diethyl ethoxymethylene malonate (DEEMM)
-
Methanol (HPLC grade)
-
Boric acid buffer (1 M, pH 9.0)
-
Ammonium acetate (25 mM)
-
Ultrapure water
-
0.22 µm syringe filters
-
HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
B. Sample Preparation and Derivatization [15][16][17]
-
Centrifuge the fermentation broth sample (e.g., at 12,000 rpm for 2 min) to pellet the cells.
-
Collect the supernatant.
-
In a clean microcentrifuge tube, mix 100 µL of the supernatant (or standard solution) with 350 µL of 1 M boric acid buffer (pH 9.0).
-
Add 150 µL of 0.5% DEEMM in methanol.
-
Vortex gently and incubate at 70°C for 2 hours.
-
Cool the sample to room temperature and filter through a 0.22 µm syringe filter into an HPLC vial.
C. Chromatographic Conditions [15][17]
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Methanol and 25 mM Ammonium Acetate (e.g., 40:60 v/v).
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 250 nm
-
Injection Volume: 5-10 µL
D. Data Analysis
-
Inject a series of derivatized this compound standards of known concentrations to construct a calibration curve (peak area vs. concentration).
-
Inject the derivatized samples from the fermentation broth.
-
Determine the this compound concentration in the samples by interpolating their peak areas on the calibration curve.
References
- Metabolic Engineering of Escherichia coli for the Production of this compound. (n.d.). American Chemical Society.
- Metabolic Engineering of Corynebacterium glutamicum for Efficient this compound Production from Lignocellulose-Derived Sugars. (2025). ACS Publications.
- A Comparative Analysis of this compound Production in Escherichia coli and Corynebacterium glutamicum. (2025). BenchChem.
- Application Note: Protocol for HPLC Analysis of Dthis compound in Fermentation Broth. (2025). BenchChem.
- HPLC method for simultaneously detecting this compound and free amino acid in fermentation broth. (n.d.). Patsnap Eureka.
- Application Notes and Protocols for High-Yield this compound Production. (2025). BenchChem.
- Metabolic engineering strategies for this compound production in Escherichia coli. (2024). PMC.
- Metabolic Engineering of Escherichia coli for the Production of this compound. (n.d.). PMC.
- (PDF) Metabolic engineering strategies for this compound production in Escherichia coli. (2024).
- This compound production and relevant fermentation parameters of the engineered strains. (n.d.). ResearchGate.
- CN111141856A - HPLC method for simultaneously detecting this compound and free amino acid in fermentation liquor. (n.d.). Google Patents.
- Metabolic Engineering of Corynebacterium glutamicum for Efficient this compound Production from Lignocellulose-Derived Sugars. (2025). ACS Publications.
- A Comparative Guide to the Synthesis of Dthis compound: Chemical vs. Microbial Routes. (n.d.). BenchChem.
- Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. (n.d.).
- Regulatory network of the aspartate derived amino acids pathway. (n.d.). ResearchGate.
- Optimizing fermentation conditions for large-scale this compound production. (2025). BenchChem.
- How to Extract this compound from Fermentation Broth?. (n.d.). Guidechem.
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Metabolic Engineering of E. coli for Enhanced L-Homoserine Synthesis: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the metabolic engineering of Escherichia coli for the efficient production of L-homoserine. This document delves into the rationale behind genetic modifications, provides detailed experimental protocols, and outlines analytical methods for quantification, ensuring a robust and reproducible workflow.
Introduction: The Significance of this compound
This compound, a non-proteinogenic amino acid, is a crucial intermediate in the biosynthesis of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1][2] Beyond its role as a metabolic precursor, this compound and its derivatives are valuable platform chemicals for the synthesis of various commercially important compounds, including 1,4-butanediol and other C4 chemicals.[3] Microbial fermentation, particularly using the well-characterized and genetically tractable host E. coli, presents an environmentally friendly and sustainable approach for this compound production.[1][2][4] However, wild-type E. coli does not accumulate this compound due to tight metabolic regulation and its rapid conversion into other metabolites.[1] Therefore, extensive metabolic engineering is required to channel the carbon flux towards this compound and prevent its degradation.
PART 1: Core Metabolic Engineering Strategies
The overarching goal of engineering E. coli for this compound overproduction is to maximize the carbon flux from a central carbon source, typically glucose, to this compound while minimizing flux to competing pathways and biomass formation. This involves a multi-faceted approach targeting key nodes in the metabolic network.
Augmenting the Precursor Supply: Oxaloacetate
This compound is synthesized from the aspartate family of amino acids, with oxaloacetate (OAA) being the primary precursor.[1][4] Enhancing the intracellular pool of OAA is a critical first step. Glucose is metabolized via the Embden-Meyerhof-Parnas (EMP) pathway to phosphoenolpyruvate (PEP).[1][4] A key strategy is to increase the conversion of PEP to OAA.
-
Overexpression of Phosphoenolpyruvate Carboxylase (PPC): The enzyme PPC, encoded by the ppc gene, catalyzes the irreversible carboxylation of PEP to OAA.[1] Overexpressing ppc is a common and effective strategy to pull carbon flux from the central glycolytic pathway towards the aspartate metabolic pathway.[1][5]
Channeling Carbon Flux towards this compound
Once the OAA pool is enhanced, the subsequent steps involve directing the metabolic flux through the aspartate pathway to this compound while blocking competing and degradative pathways.
-
Blocking Competing Pathways:
-
L-lysine synthesis: The pathway to L-lysine competes for the intermediate aspartate-semialdehyde. Knocking out the lysA gene, which encodes diaminopimelate decarboxylase, the final step in L-lysine biosynthesis, effectively blocks this competing route.[1]
-
L-threonine and L-methionine synthesis: this compound is the direct precursor for L-threonine and L-methionine. To prevent its conversion, the genes thrB (encoding homoserine kinase) and metA (encoding homoserine O-succinyltransferase) must be deleted.[1][6] This creates an auxotrophic strain for these amino acids, which needs to be considered in the fermentation medium design.[1]
-
-
Overcoming Feedback Inhibition:
-
The biosynthesis of aspartate family amino acids is tightly regulated by feedback inhibition. The first committed step, the phosphorylation of L-aspartate to L-aspartyl-phosphate, is catalyzed by three aspartokinase (AK) isozymes: AKI (thrA), AKII (metL), and AKIII (lysC).[1][4] These enzymes are feedback-inhibited by L-threonine, L-methionine, and L-lysine, respectively.
-
To circumvent this, feedback-resistant mutants of these enzymes are employed. For instance, mutations in the thrA gene can render AKI insensitive to L-threonine inhibition.[7] Overexpression of a feedback-resistant thrA is a cornerstone of this compound production strains.[5][6][8]
-
-
Enhancing the this compound Synthesis Pathway:
Balancing Redox Cofactors: The Role of NADPH
The conversion of L-aspartate to this compound is a reductive process requiring two molecules of NADPH.[2] Ensuring a sufficient supply of NADPH is a significant bottleneck.[2]
-
Overexpression of NAD(P) Transhydrogenase: The membrane-bound transhydrogenase, encoded by pntAB, catalyzes the conversion of NADH to NADPH.[2][5] Overexpressing pntAB can effectively increase the intracellular NADPH pool, thereby boosting this compound production.[2][9]
Facilitating Product Export
High intracellular concentrations of this compound can be toxic to E. coli and may also lead to feedback inhibition of upstream enzymes.[1][10][11] Therefore, efficient export of this compound out of the cell is vital for high-titer production.
-
Overexpression of Efflux Pumps: Several transporters have been identified to export this compound, including RhtA and RhtB.[1][2] Overexpression of the rhtA gene, in particular, has been shown to significantly improve this compound titers.[1][5][6]
PART 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the construction of an this compound overproducing E. coli strain and its cultivation.
Protocol: Construction of a Base this compound Producing Strain
This protocol describes the sequential deletion of competing pathway genes and the integration of key overexpression cassettes into the E. coli chromosome. The use of chromosomal integration is preferred over plasmids to ensure strain stability, especially in antibiotic-free fermentation processes.[5]
Materials:
-
E. coli W3110 or a similar suitable host strain.
-
Plasmids for λ-Red recombineering (e.g., pKD46).
-
Plasmids carrying antibiotic resistance cassettes flanked by FRT sites (e.g., pKD3, pKD4).
-
Plasmids for FLP recombinase (e.g., pCP20).
-
Primers for gene deletion and verification (see Table 1).
-
LB medium, SOC medium, and appropriate antibiotics.
-
Electroporator and cuvettes.
Table 1: Example Primers for Gene Deletions
| Target Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| thrB | Sequence homologous to upstream of thrB + priming site for resistance cassette | Sequence homologous to downstream of thrB + priming site for resistance cassette |
| metA | Sequence homologous to upstream of metA + priming site for resistance cassette | Sequence homologous to downstream of metA + priming site for resistance cassette |
| lysA | Sequence homologous to upstream of lysA + priming site for resistance cassette | Sequence homologous to downstream of lysA + priming site for resistance cassette |
Procedure:
-
Preparation of Electrocompetent Cells: Grow the host E. coli strain carrying the λ-Red helper plasmid (e.g., pKD46) at 30°C in LB medium with the appropriate antibiotic and L-arabinose to induce the expression of the recombinase genes. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.
-
Generation of Deletion Cassette: Amplify the antibiotic resistance cassette from a template plasmid (e.g., pKD3 for chloramphenicol resistance) using PCR with primers that have extensions homologous to the regions flanking the target gene (thrB, metA, or lysA).
-
Electroporation and Recombination: Electroporate the purified PCR product into the prepared electrocompetent cells. Plate on LB agar with the corresponding antibiotic and incubate at 37°C.
-
Verification of Gene Deletion: Verify the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene locus and internal primers for the resistance cassette.
-
Removal of Antibiotic Resistance Marker: Transform the verified mutant with a plasmid expressing the FLP recombinase (e.g., pCP20) to excise the antibiotic resistance marker, which is flanked by FRT sites. Incubate at a permissive temperature (e.g., 30°C) to allow for plasmid replication and then shift to a non-permissive temperature (e.g., 42°C) to cure the plasmid.
-
Sequential Gene Deletion: Repeat steps 1-5 for the sequential deletion of metA and lysA.
Causality: This systematic deletion of genes funnels the metabolic intermediates exclusively towards the desired pathway, a fundamental principle of metabolic engineering.[1][6] The removal of the antibiotic resistance markers allows for the use of the same marker for subsequent modifications.
Protocol: Overexpression of Key Genes via Promoter Engineering
This protocol describes the replacement of the native promoters of key genes (ppc, thrA, asd, pntAB, rhtA) with strong constitutive promoters on the chromosome.
Materials:
-
The base strain with deleted competing pathways.
-
λ-Red recombineering system as described above.
-
Primers for promoter replacement (see Table 2).
-
A strong constitutive promoter sequence (e.g., Ptrc) linked to an antibiotic resistance marker.
Table 2: Example Primers for Promoter Replacement
| Target Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ppc | Sequence homologous to upstream of native ppc promoter + priming site for strong promoter cassette | Sequence homologous to the start of the ppc coding sequence + priming site for strong promoter cassette |
| thrA | Sequence homologous to upstream of native thrA promoter + priming site for strong promoter cassette | Sequence homologous to the start of the thrA coding sequence + priming site for strong promoter cassette |
Procedure:
-
Design and Amplify Promoter Cassette: Design primers to amplify a cassette containing a strong promoter and an antibiotic resistance marker. The primers should have overhangs homologous to the regions upstream of the target gene's coding sequence, replacing the native promoter.
-
Chromosomal Integration: Use the λ-Red recombineering method described in Protocol 2.1 to integrate the promoter cassette upstream of the target genes (ppc, feedback-resistant thrA, asd, pntAB, and rhtA) sequentially.
-
Verification: Verify the correct integration of the promoter cassette by colony PCR and DNA sequencing.
Causality: Replacing the native, often regulated, promoters with strong constitutive promoters ensures high and constant expression of the key enzymes, driving the metabolic flux towards this compound production.[5]
Protocol: Fed-Batch Fermentation for High-Titer this compound Production
This protocol outlines a fed-batch fermentation strategy to achieve high cell density and high this compound titers.
Materials:
-
Engineered this compound producing E. coli strain.
-
Bioreactor (e.g., 5-L) with temperature, pH, and dissolved oxygen (DO) control.
-
Defined fermentation medium (see Table 3).
-
Concentrated glucose feeding solution (e.g., 500 g/L).
-
Ammonia solution for pH control and as a nitrogen source.
Table 3: Example Fermentation Medium Composition
| Component | Concentration |
| Glucose | 20 g/L |
| KH2PO4 | 3 g/L |
| (NH4)2SO4 | 10 g/L |
| MgSO4·7H2O | 1.5 g/L |
| L-threonine | 0.4 g/L |
| L-methionine | 0.2 g/L |
| Trace element solution | 1 mL/L |
Note: The medium composition should be optimized for the specific strain.[12]
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony into a shake flask with defined medium and incubating overnight at 37°C.
-
Bioreactor Setup and Inoculation: Sterilize the bioreactor containing the initial batch medium. Inoculate with the seed culture to an initial OD600 of approximately 0.1.
-
Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of ammonia). Maintain the dissolved oxygen (DO) level above 20% by controlling the agitation speed and aeration rate. Run the batch phase until the initial glucose is depleted, indicated by a sharp rise in DO.
-
Fed-Batch Phase: Start the feeding of the concentrated glucose solution to maintain a low glucose concentration in the fermenter. A common strategy is a DO-stat or pH-stat feeding method, where the feed is initiated when the DO or pH rises, indicating glucose limitation.
-
Sampling and Analysis: Take samples periodically to measure cell density (OD600), glucose concentration, and this compound concentration.
-
Harvest: Continue the fed-batch cultivation until the desired this compound titer is reached or production ceases.
Causality: Fed-batch fermentation allows for high cell densities to be achieved by avoiding the accumulation of inhibitory byproducts that can occur in batch cultures with high initial substrate concentrations.[13][14] The controlled feeding of the carbon source maintains optimal conditions for cell growth and product formation over an extended period.
Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantification of this compound in fermentation broth samples.
Materials:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column.
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) or diethyl ethoxymethylenemalonate (DEEMM)).[15][16]
-
This compound standard.
-
Mobile phase buffers.
-
Fermentation broth samples.
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Dilute the supernatant with ultrapure water to a concentration within the linear range of the standard curve.
-
Derivatization: Mix the diluted sample with the derivatization reagent according to the manufacturer's instructions. This step is necessary to make the amino acid detectable by UV or fluorescence detectors.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Use a suitable gradient elution program with appropriate mobile phases to separate this compound from other amino acids and components in the broth.
-
Quantification: Create a standard curve by running known concentrations of the this compound standard through the same procedure. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Causality: HPLC provides a robust and accurate method for quantifying the target product, which is essential for monitoring the fermentation process and evaluating the performance of the engineered strain.[15][16] Derivatization enhances the sensitivity and specificity of the detection.
PART 3: Visualizations and Data Presentation
Metabolic Pathway for this compound Production
Caption: Workflow for engineering and testing this compound producing E. coli.
Summary of Genetic Modifications and Expected Outcomes
| Genetic Modification | Gene(s) Targeted | Rationale | Expected Outcome |
| Block Competing Pathways | ΔthrB, ΔmetA, ΔlysA | Prevent degradation of this compound and competition for precursors. [1][6] | Accumulation of this compound; auxotrophy for threonine, methionine, and lysine. |
| Enhance Precursor Supply | Overexpress ppc | Increase the pool of oxaloacetate, the direct precursor to the aspartate pathway. [1][5] | Increased carbon flux towards the aspartate pathway. |
| Overcome Feedback Inhibition | Overexpress feedback-resistant thrA | Relieve feedback inhibition of aspartokinase by L-threonine. [7] | Increased flux from L-aspartate to L-aspartyl-phosphate. |
| Boost NADPH Supply | Overexpress pntAB | Regenerate NADPH required for the reductive steps in this compound synthesis. [5][9] | Enhanced conversion of intermediates to this compound. |
| Facilitate Product Export | Overexpress rhtA | Prevent intracellular accumulation and toxicity of this compound. [1][2][6] | Increased this compound titer in the fermentation broth. |
References
- Jin, J., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Journal of Biotechnology, 4.
- Liu, X., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Chemical & Biological Engineering.
- Liu, X., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Chemical & Biological Engineering.
- Jin, J., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Journal of Biotechnology, 4.
- Li, J., et al. (2020). Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. Applied and Environmental Microbiology, 86(21).
- Li, J., et al. (2020). Increasing this compound production in Escherichia coli by engineering the central metabolic pathways. Journal of Biotechnology, 314-315, 1-7.
- Liu, X., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Chemical & Biological Engineering.
- Zhang, T., et al. (2023). Strategies for High-Efficiency this compound Production by Escherichia coli HS27 Optimization of Medium and Feeding. Modern Food Science and Technology.
- Kotre, A. M., Sullivan, S. J., & Savageau, M. A. (1973). Metabolic regulation by homoserine in Escherichia coli B-r. Journal of bacteriology, 116(2), 663–672.
- Niu, K., et al. (2022). [Advances in the biosynthesis of this compound and its derivatives by metabolic engineering of Escherichia coli]. Sheng Wu Gong Cheng Xue Bao, 38(12), 4385-4402.
- Shen, L., et al. (2022). Engineering Escherichia coli for this compound production. Engineering in Life Sciences, 22(10), 711-720.
- Kotre, A. M., Sullivan, S. J., & Savageau, M. A. (1973). Metabolic Regulation by Homoserine in Escherichia coli B/r. Journal of bacteriology, 116(2), 663–672.
- Shen, L., et al. (2022). Engineering Escherichia coli for l‐homoserine production. Engineering in Life Sciences, 22(10), 711-720.
- Benchchem. (n.d.). Optimizing fermentation conditions for large-scale this compound production.
- CN111141856A - HPLC method for simultaneously detecting this compound and free amino acid in fermentation liquor.
- HPLC method for simultaneously detecting this compound and free amino acid in fermentation broth.
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- 12. Strategies for High-Efficiency this compound Production by <i>Escherichia coli</i> HS27 Optimization of Medium and Feeding - 华东理工大学 [theuploadpro.com]
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Quantification of L-Homoserine in Culture Broth using High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Application Note and Detailed Protocol
Authored by: Gemini, Senior Application Scientist
Introduction
L-homoserine is a pivotal intermediate in the biosynthesis of several essential amino acids, including methionine, threonine, and isoleucine.[1] In the realm of metabolic engineering and industrial biotechnology, the precise quantification of this compound in fermentation broths is critical for optimizing production strains, monitoring process efficiency, and understanding metabolic flux. Due to its lack of a strong native chromophore, direct detection of this compound via HPLC with UV-Vis is challenging.[1][2] This application note provides a comprehensive and robust protocol for the quantification of this compound in complex biological matrices like culture broth, employing a pre-column derivatization strategy followed by reversed-phase HPLC. This method is tailored for researchers, scientists, and drug development professionals who require accurate and reliable analytical workflows.
Scientific Principle: The Necessity of Derivatization
The core challenge in amino acid analysis by HPLC is their poor UV absorbance and high polarity, which leads to weak retention on reversed-phase columns. To overcome this, chemical derivatization is employed to attach a chromophoric or fluorophoric tag to the amino acid molecule.[3][4] This not only enhances detection sensitivity but also improves the chromatographic behavior of the analyte.[4]
This protocol will focus on the use of diethyl ethoxymethylene malonate (DEEMM) as the derivatizing agent. DEEMM reacts with the primary amine group of this compound under alkaline conditions to form a stable derivative with strong UV absorbance, enabling sensitive quantification.[1][5] Alternative, widely-used derivatization reagents include o-phthalaldehyde (OPA), which forms highly fluorescent isoindole derivatives with primary amines in the presence of a thiol[3], and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), the reagent in the commercially available Waters AccQ•Tag™ system, which reacts with both primary and secondary amino acids to yield stable, fluorescent derivatives.[6]
The choice of derivatization reagent often depends on the available detection capabilities (UV-Vis vs. fluorescence), the need to analyze secondary amino acids, and throughput requirements. Automated derivatization using a programmable autosampler can significantly improve reproducibility and reduce manual labor.[2][7]
Experimental Workflow Overview
The entire process, from sample acquisition to data analysis, follows a systematic and validated workflow to ensure data integrity and reproducibility.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Part 1: Preparation of Reagents and Standards
1.1. Materials and Reagents:
-
This compound analytical standard
-
Diethyl ethoxymethylene malonate (DEEMM)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Ammonium acetate
-
Ultrapure water
-
0.22 µm syringe filters (organic solvent compatible)
1.2. Preparation of Solutions:
-
Boric Acid Buffer (1 mol/L, pH 9.0): Dissolve 6.183 g of boric acid in approximately 70 mL of ultrapure water. Adjust the pH to 9.0 using a 1 mol/L NaOH solution. Bring the final volume to 100 mL with ultrapure water.[1][8]
-
DEEMM Derivatization Reagent (0.5% in Methanol): In a 100 mL volumetric flask, add 0.5 mL of DEEMM and bring to volume with pure methanol. This solution should be prepared fresh.[1][8]
-
Mobile Phase B: 25 mmol/L ammonium acetate solution in ultrapure water.[1][5]
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ultrapure water to achieve concentrations appropriate for constructing a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
Part 2: Sample Preparation from Culture Broth
The objective of this step is to remove cells and particulate matter that could interfere with the analysis or damage the HPLC column.
2.1. Protocol:
-
Collect a representative sample of the fermentation broth (e.g., 1-2 mL) into a microcentrifuge tube.[8]
-
Centrifuge the sample at a high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the cells.[8][9]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[9] The sample is now ready for derivatization. For highly concentrated samples, a dilution with ultrapure water may be necessary before derivatization.
Part 3: Pre-Column Derivatization with DEEMM
This step is critical and requires precise pipetting to ensure the reaction stoichiometry is consistent across all samples and standards.
3.1. Protocol:
-
In a clean microcentrifuge tube, mix 100 µL of the filtered supernatant (or standard solution) with 350 µL of the 1 mol/L boric acid buffer (pH 9.0).[1][8]
-
Add 150 µL of the 0.5% DEEMM methanol solution to the mixture.[1][8]
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the mixture in a water bath or heating block at 70°C for 2 hours to drive the derivatization reaction to completion.[1][5][8]
-
After incubation, allow the sample to cool to room temperature.
-
Filter the derivatized solution through a 0.22 µm organic-compatible syringe filter before transferring it to an HPLC vial.[1][8]
Caption: DEEMM derivatization of this compound.
Part 4: HPLC Analysis
4.1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1]
4.2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][5] |
| Mobile Phase | Isocratic mixture of Mobile Phase A (Methanol) and Mobile Phase B (25 mmol/L Ammonium Acetate) at a ratio of 40:60 (v/v)[1][5] |
| Flow Rate | 0.6 mL/min[1][5] |
| Column Temperature | 25°C[1][5] |
| Detection Wavelength | 250 nm[1][5] |
| Injection Volume | 5-10 µL[1] |
4.3. Data Analysis:
-
Inject the series of derivatized this compound standard solutions to establish the retention time and to construct a calibration curve.
-
Plot the peak area of the this compound derivative against the corresponding concentration of the standards.
-
Perform a linear regression analysis on the calibration data. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.99 is desirable.[7]
-
Inject the derivatized fermentation broth samples.
-
Identify the this compound derivative peak in the sample chromatograms by comparing the retention time with that of the standards.
-
Using the peak area of the this compound derivative in the sample and the calibration curve equation, calculate the concentration of this compound in the sample.
Method Validation and Quality Control
For routine and critical applications, the analytical method must be validated to ensure its performance. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components expected to be present in the sample matrix. This can be confirmed by analyzing a blank (unfermented) broth matrix.[7][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the correlation coefficient of the calibration curve.[7][11]
-
Accuracy: The closeness of the test results to the true value. Often determined by spike-recovery experiments, where a known amount of this compound is added to a broth sample and the recovery is calculated.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.[11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[7][11]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low peak intensity | Incomplete derivatization (incorrect pH, temperature, or reagent concentration). | Verify pH of buffer, prepare fresh DEEMM reagent, ensure incubation temperature is correct. |
| Poor peak shape (tailing/fronting) | Column degradation, inappropriate mobile phase pH. | Use a guard column, flush or replace the analytical column, check mobile phase pH. |
| Variable retention times | Pump issues, column temperature fluctuations, mobile phase composition changes. | Degas mobile phase, ensure stable column temperature, prepare fresh mobile phase. |
| Interfering peaks | Contaminants from the sample matrix. | Optimize sample preparation (e.g., solid-phase extraction), adjust mobile phase gradient for better separation. |
Conclusion
The protocol described provides a reliable and sensitive method for the quantification of this compound in fermentation broth using HPLC with pre-column DEEMM derivatization. The causality behind the experimental choices, such as the necessity of derivatization and the specific reaction conditions, is grounded in established analytical chemistry principles. By adhering to this self-validating system, which includes careful reagent preparation, systematic sample processing, and robust data analysis, researchers can achieve accurate and reproducible results essential for advancing biotechnological research and development.
References
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Retrieved from [Link]
-
Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs. Retrieved from [Link]
-
Roth, M. (1982). Pre-Column Derivatization in HPLC of Amino Acids and Peptides. Journal of Liquid Chromatography, 5(8), 1431-1446. Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ•Tag Columns for Amino Acid Analysis. Retrieved from [Link]
-
OneLab. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. Retrieved from [Link]
-
Soma, Y., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(10), 946. Retrieved from [Link]
-
Waters Corporation. (n.d.). AccQ•Tag Columns for Amino Acid Analysis. Retrieved from [Link]
-
Waters Corporation. (2020). AccQ•Tag Ultra Manual Workflow. YouTube. Retrieved from [Link]
-
Jajić, I., Krstović, S., & Abramović, B. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 80(9), 1175-1185. Retrieved from [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131-137. Retrieved from [Link]
- CN111141856A - HPLC method for simultaneously detecting this compound and free amino acid in fermentation liquor. (2020). Google Patents.
-
Al-Qurain, A. A., et al. (2023). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. Retrieved from [Link]
-
Pereira, R. B., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(16), 4983. Retrieved from [Link]
-
Rohrer, J., & Thayer, J. (2012). Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection. Analytical Biochemistry, 429(2), 91-100. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Retrieved from [Link]
-
DiVA portal. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). HPLC method for simultaneously detecting this compound and free amino acid in fermentation broth. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. Retrieved from [Link]
-
Justin, A., & D'Souza, L. (2004). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry, 19(2), 321-325. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Retrieved from [Link]
-
Shaw, P. D., et al. (1997). Detecting and characterizing N-acythis compound lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. Retrieved from [Link]
- Google Patents. (1985). EP0138092A2 - Method of amino acid analysis.
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Application Note & Protocols: L-Homoserine as a Versatile Building Block in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of a Non-Canonical Amino Acid
In the landscape of peptide synthesis and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. L-Homoserine (Hse), a homolog of serine with an additional methylene group in its side chain, stands out for its unique chemical versatility.[1] While not one of the 20 proteinogenic amino acids, its presence in biological systems, often as a result of cyanogen bromide (CNBr) cleavage of methionine residues, has inspired its use as a powerful tool in chemical biology and peptide-based therapeutics.[2][3]
This guide provides an in-depth exploration of this compound's application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will move beyond simple incorporation to detail the subsequent chemical transformations that make Hse a valuable asset for peptide modification, including lactonization, ligation, and cyclization. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this amino acid.
The Chemistry of this compound in SPPS
Structure and Side-Chain Protection
This compound's side chain contains a primary hydroxyl group, which, like serine and threonine, requires protection to prevent unwanted side reactions during peptide synthesis, such as O-acylation during coupling steps.[1] For the widely used Fmoc/tBu SPPS strategy, the tert-Butyl (tBu) group is the protection of choice for the homoserine hydroxyl.
Rationale for tBu Protection:
-
Base Stability: The tBu group is completely stable to the piperidine solutions used for N-terminal Fmoc group removal.[4]
-
Acid Lability: It is efficiently removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA), ensuring a fully deprotected final peptide.[4][5]
Therefore, Fmoc-L-Hse(tBu)-OH is the standard building block for incorporating homoserine into a peptide sequence using standard SPPS protocols.[6][7]
The Key Transformation: Homoserine Lactonization
The most powerful feature of a C-terminal homoserine residue is its ability to form a stable five-membered ring, a γ-lactone, known as a homoserine lactone (Hsl).[1] This intramolecular cyclization occurs under acidic conditions, where the side-chain hydroxyl group nucleophilically attacks the C-terminal carboxyl group. This reaction is particularly efficient and is often used as a method for cleaving the peptide from the resin, yielding a peptide with a reactive C-terminal lactone handle.[8]
This lactone is not merely a byproduct; it is a key functional moiety. It is the same structure that results from the well-established CNBr cleavage of methionine residues, a cornerstone technique in protein chemistry for generating large peptide fragments.[3][9][10] The lactone is an activated ester, susceptible to nucleophilic attack, making it an ideal substrate for subsequent modifications.
Experimental Protocols
Protocol 1: Standard Incorporation of Fmoc-L-Hse(tBu)-OH in SPPS
This protocol outlines the manual incorporation of a single Fmoc-L-Hse(tBu)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.
-
Fmoc-L-Hse(tBu)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol
Workflow:
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: If applicable, remove the N-terminal Fmoc group of the preceding residue by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-L-Hse(tBu)-OH (4 equivalents relative to resin loading) with HBTU (3.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test (Ninhydrin test) to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is absent).[8]
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Continuation: Proceed to the deprotection step for the newly added Hse residue to continue chain elongation.
Protocol 2: On-Resin Lactonization and Cleavage
This protocol is suitable for peptides where this compound is the C-terminal residue. The acidic conditions for lactonization simultaneously cleave the peptide from an acid-labile resin (e.g., Wang or Rink Amide) and remove the side-chain protecting groups.
Materials:
-
Peptide-resin with C-terminal Hse(tBu)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold Diethyl Ether
-
Centrifuge
-
Lyophilizer
Workflow:
Step-by-Step Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Cleavage/Lactonization: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Reaction: Agitate the slurry at room temperature for 3 hours. During this time, the TFA will cleave the tBu protecting group from the Hse side-chain, all other tBu-based side-chain protecting groups, and the peptide from the resin. The acidic environment catalyzes the intramolecular cyclization of the deprotected homoserine to form the lactone.
-
Peptide Collection: Filter the resin and collect the TFA filtrate into a fresh conical tube.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of ice-cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation (3000 x g, 5 min). Decant the ether.
-
Washing: Wash the pellet with cold ether two more times to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The product is now the peptide-homoserine lactone.
-
Analysis & Purification: Re-dissolve the peptide in a suitable solvent (e.g., Acetonitrile/Water) for analysis by LC-MS and purification by HPLC.
Applications of the Peptide-Homoserine Lactone
The C-terminal homoserine lactone is a versatile chemical handle for a variety of downstream modifications.
Peptide Cyclization
The lactone can be opened by the N-terminal amine of the same peptide to achieve head-to-tail cyclization, a common strategy to improve peptide stability and conformational rigidity.[11] This is typically performed under basic conditions (e.g., in DMF with DIPEA) at high dilution to favor intramolecular over intermolecular reactions.
Chemoselective Ligation
The lactone can be attacked by other nucleophiles, enabling the ligation of different molecules. For example, reaction with an N-terminal cysteine-containing peptide can mimic aspects of Native Chemical Ligation (NCL).[12] It can also be opened by hydrazines, hydroxylamines, or thiols to create peptide conjugates with unique linkers.
Analytical Characterization
Verifying the successful incorporation and modification of homoserine is critical. A multi-pronged analytical approach is required.[13][14]
| Technique | Purpose | Expected Result |
| RP-HPLC | Purity assessment and purification of the final peptide. | A major peak corresponding to the target peptide. A shift in retention time will be observed between the linear Hse peptide and the cyclized or conjugated product. |
| LC-MS (ESI/MALDI) | Mass verification of intermediates and the final product. | The observed mass should match the calculated mass for the peptide-Hse or peptide-Hsl. The lactone formation involves the loss of one molecule of water (18 Da) compared to the linear peptide acid.[13][14] |
| Tandem MS (MS/MS) | Sequence confirmation and localization of the modification. | Fragmentation analysis (b- and y-ions) will confirm the peptide sequence and verify that the C-terminus corresponds to the mass of the homoserine lactone residue.[13] |
Conclusion
This compound is more than just a non-canonical building block; it is a strategic tool for advanced peptide engineering. Its straightforward incorporation via standard Fmoc-SPPS protocols, combined with its unique ability to form a reactive C-terminal lactone, opens a gateway to sophisticated molecular architectures.[15] By providing a reliable handle for cyclization, ligation, and conjugation, this compound empowers researchers to develop next-generation peptide therapeutics and chemical biology probes with enhanced stability, conformational constraint, and novel functionalities.
References
-
Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen Bromide Treatment of Methionine-Containing Compounds. Biochemistry, 16(8), 1635-1641. [Link]
-
StudySmarter. (n.d.). Chemical Cleavage of Bonds. StudySmarter Chemistry. [Link]
-
Kaiser, I., & Metzka, L. (1999). Chemical Cleavage of Proteins at Methionyl Residues. In The Protein Protocols Handbook. Springer Nature. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Schägger, H. (2001). Cleavage at Met-X Bonds by Cyanogen Bromide. Current Protocols in Protein Science. [Link]
- Mark, D. F., & Lu, H. S. (1985). Improved cyanogen bromide cleavage of peptides.
-
BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Wang, P., et al. (2014). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters. [Link]
-
Churchill, M. E. (2011). Structural Basis of Acythis compound Lactone-Dependent Signaling. Chemical Reviews, 111(1), 68-85. [Link]
-
Vasilev, I., et al. (2019). General Fmoc/tBu-based solid-phase peptide synthesis. ResearchGate. [Link]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]
-
Toth, E., & Goudreau, N. (2016). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry. [Link]
-
Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365. [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Lin, Y. H., et al. (2003). Acythis compound lactone acylase from Ralstonia strain XJ12B represents a novel and potent class of quorum-quenching enzymes. Molecular Microbiology, 47(3), 849-860. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Gould, T. A., et al. (2006). Specificity of acythis compound lactone synthases examined by mass spectrometry. Journal of Bacteriology, 188(2), 773-783. [Link]
-
Bourceau, G., et al. (2021). Engineering acythis compound lactone-interfering enzymes toward bacterial control. Journal of Biological Chemistry. [Link]
-
ResearchGate. (2012). Antibody-Free Detection of Phosphoserine/Threonine Containing Peptides by Homogeneous Time-Resolved Fluorescence. ResearchGate. [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]
-
CEM Corporation. (n.d.). Fmoc-Ser(tBu)-OH. CEM Corporation. [Link]
-
Muttenthaler, M., et al. (2017). Approaches for peptide and protein cyclisation. RSC Chemical Biology. [Link]
-
MDPI. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]
-
ResearchGate. (2020). N‐ and C‐terminal site‐selective methods for the cyclization of peptides. ResearchGate. [Link]
-
AAPPTec. (n.d.). Peptide Modifications. AAPPTec. [Link]
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Application Notes and Protocols for the Enzymatic Synthesis of L-Homoserine and its Derivatives
Introduction
L-Homoserine, a non-proteinogenic α-amino acid, stands as a critical metabolic intermediate in the aspartate pathway of bacteria, fungi, and plants.[1] It serves as the pivotal precursor for the biosynthesis of essential amino acids, including L-threonine, L-methionine, and L-isoleucine.[2] Beyond its fundamental biological role, this compound is a valuable chiral building block for synthesizing a range of industrially significant compounds, such as the herbicide L-glufosinate, and potential pharmaceuticals.[3] Its derivatives, notably N-acythis compound lactones (AHLs), are key signaling molecules in bacterial quorum sensing, making them prime targets for developing novel antimicrobial strategies.[4]
Traditional chemical synthesis of homoserine often results in racemic mixtures, requiring costly and complex purification steps to isolate the biologically active L-enantiomer.[3] Consequently, enzymatic synthesis and microbial fermentation have emerged as superior, eco-conscious alternatives, offering high stereospecificity and milder reaction conditions.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal enzymatic strategies for producing this compound and its derivatives. We delve into the mechanistic basis of these biocatalytic systems, from whole-cell metabolic engineering to in vitro multi-enzyme cascades, and provide detailed, field-proven protocols for synthesis, purification, and analysis.
Strategy 1: Whole-Cell Biocatalysis via Metabolic Engineering
The most established method for large-scale this compound production is microbial fermentation using metabolically engineered strains, predominantly Escherichia coli and Corynebacterium glutamicum.[6][7] The core principle is to systematically re-wire the host's metabolism to channel the carbon flux from a simple source like glucose towards the target molecule, this compound, while minimizing its consumption by competing pathways.
The Natural Biosynthetic Pathway of this compound
In E. coli, this compound is synthesized from the central metabolite L-aspartate in a three-step enzymatic sequence.[8] This pathway is intrinsically linked to the synthesis of L-lysine, L-methionine, and L-threonine, creating a highly regulated metabolic branch point.[8][9]
-
Phosphorylation of L-Aspartate: The pathway begins with the phosphorylation of L-aspartate to form β-aspartyl-phosphate. This reaction is catalyzed by Aspartate Kinase (AK) . E. coli possesses three AK isozymes (AKI, AKII, AKIII), encoded by thrA, metL, and lysC, respectively, each subject to feedback inhibition by different downstream amino acids (L-threonine, L-methionine, and L-lysine).[5][8] This regulation is a primary bottleneck for overproduction.
-
Reduction to a Semialdehyde: β-aspartyl-phosphate is then reduced to L-aspartate-β-semialdehyde by Aspartate-Semialdehyde Dehydrogenase (ASD) , encoded by the asd gene.[3]
-
Final Reduction to this compound: The final step is the NADPH-dependent reduction of L-aspartate-β-semialdehyde to this compound, catalyzed by Homoserine Dehydrogenase (HD) .[10][11] In E. coli, this activity is primarily associated with the bifunctional AKI-HD I enzyme (encoded by thrA) and AKII-HD II (encoded by metL).[3][8]
Core Engineering Strategies for High-Yield Strains
Achieving high titers of this compound requires a multi-pronged approach to overcome native regulatory circuits and redirect metabolic flux.[12]
-
Alleviating Feedback Inhibition: The most critical step is to eliminate the feedback inhibition of Aspartate Kinase. This is typically achieved by overexpressing a mutated version of an AK-encoding gene (e.g., thrA or lysC) that is insensitive to its allosteric inhibitor (e.g., L-threonine). This "unlocks" the gateway to the entire aspartate pathway.[5]
-
Blocking Competing Pathways: To prevent the conversion of this compound to downstream products, key genes in competing pathways are deleted. The primary targets are:
-
thrB (encoding homoserine kinase) to block L-threonine synthesis.[13]
-
metA (encoding homoserine O-succinyltransferase) to block L-methionine synthesis.[13]
-
lysA (encoding diaminopimelate decarboxylase) can also be deleted to prevent the draining of the common precursor, L-aspartate-β-semialdehyde, towards L-lysine.[5]
-
-
Enhancing Precursor & Cofactor Supply: Production can be further boosted by ensuring a robust supply of precursors and necessary cofactors.
-
Precursor (Oxaloacetate): Overexpression of anaplerotic enzymes like pyruvate carboxylase can increase the pool of oxaloacetate, the direct precursor to L-aspartate.[13]
-
Cofactor (NADPH): The final reduction step to this compound is NADPH-dependent. Enhancing NADPH regeneration, for instance by overexpressing pyridine nucleotide transhydrogenase (pntAB), can significantly improve yield.[3][12]
-
-
Optimizing Efflux: High intracellular concentrations of this compound can be toxic or growth-inhibitory. Engineering or overexpressing efflux pumps, such as RhtA, facilitates the export of the product into the medium, relieving intracellular stress and pulling the reaction forward.[12][14]
Protocol 1: Fed-Batch Fermentation for this compound Production
This protocol outlines a generalized fed-batch fermentation process in a 5-L bioreactor, a common technique for achieving high-density cultures and high product titers.[7]
A. Inoculum and Seed Culture Preparation
-
Strain Revival: From a -80°C glycerol stock, streak the engineered E. coli strain onto a Luria-Bertani (LB) agar plate with appropriate antibiotics. Incubate overnight at 37°C.
-
Pre-culture: Inoculate a single colony into a 50 mL tube containing 5 mL of LB medium. Incubate overnight at 37°C in a shaker at 220 rpm.
-
Seed Culture: Transfer the pre-culture into a 500 mL flask containing 100 mL of seed medium (e.g., LB or initial batch medium). Incubate for 8-12 hours at 37°C and 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4.0-6.0.
B. Fed-Batch Fermentation
-
Bioreactor Setup: Prepare a 5-L bioreactor with 3 L of batch fermentation medium (containing glucose, salts, trace elements, and a nitrogen source like (NH₄)₂SO₄). Sterilize the bioreactor and medium. Separately sterilize a concentrated glucose feeding solution (e.g., 600 g/L).
-
Inoculation: Aseptically transfer the seed culture into the bioreactor to achieve an initial OD₆₀₀ of approximately 0.2.
-
Batch Phase:
-
Maintain the temperature at 37°C.
-
Control the pH at 7.0 by automatic addition of 25% aqueous ammonia, which also serves as a nitrogen source.
-
Maintain dissolved oxygen (DO) above 20% saturation by adjusting agitation (300-800 rpm) and aeration (1.0 vvm).
-
This phase continues until the initial glucose is depleted, typically indicated by a sudden spike in the DO level.
-
-
Fed-Batch Phase:
-
Initiate the feeding of the concentrated glucose solution at a controlled rate to maintain a low residual glucose concentration (e.g., < 1 g/L). This prevents the formation of inhibitory byproducts like acetate.
-
The feed rate can be controlled by a pH-stat or DO-stat strategy, or a pre-determined exponential feed profile.
-
Continue the fermentation for 48-72 hours, collecting samples periodically for analysis of cell density, glucose concentration, and this compound titer.
-
Strategy 2: In Vitro Multi-Enzyme Cascade Synthesis
An alternative to whole-cell fermentation is the use of cell-free enzymatic cascades. This approach offers several advantages, including higher product concentrations, circumvention of cellular regulation and toxicity, and simplified downstream processing. A notable example is the one-pot synthesis of this compound from simple precursors using an aldolase and a transaminase.[9][15]
Reaction Principle
This two-step cascade utilizes enzymes to build the this compound backbone from formaldehyde and pyruvate.[9]
-
Aldol Addition: A low-specificity L-threonine aldolase (LTA) catalyzes the aldol addition of pyruvate to formaldehyde, forming 4-hydroxy-2-ketobutanoate.
-
Reductive Amination: A transaminase then catalyzes the transfer of an amino group from an amino donor (e.g., L-alanine) to 4-hydroxy-2-ketobutanoate, yielding this compound and pyruvate. The pyruvate is recycled back into the first reaction.
Protocol 2: One-Pot Enzymatic Synthesis of this compound
This protocol describes a lab-scale batch reaction using co-expressed and lyophilized E. coli cells as a whole-cell biocatalyst source, simplifying enzyme purification.[9]
-
Biocatalyst Preparation: Use an E. coli strain co-expressing the desired L-threonine aldolase and transaminase. Grow the cells, induce protein expression, harvest the cell pellet by centrifugation, wash with buffer, and lyophilize to obtain a stable whole-cell biocatalyst powder.
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture:
-
100 mM Phosphate buffer (pH 7.5)
-
200 mM L-Alanine (amino donor)
-
100 mM Pyruvate
-
100 mM Formaldehyde (can be fed slowly to avoid enzyme inactivation)
-
1 mM Pyridoxal 5'-phosphate (PLP) (cofactor for transaminase)
-
50 g/L Lyophilized whole-cell biocatalyst
-
-
Reaction Execution:
-
Incubate the reaction at 30-37°C with gentle stirring.
-
Monitor the reaction progress by taking samples at regular intervals.
-
Analyze samples for this compound concentration using HPLC (see Protocol 4).
-
-
Termination and Workup: Once the reaction reaches completion (or plateaus), terminate it by removing the biocatalyst via centrifugation or filtration. The resulting supernatant contains the this compound product.
Synthesis of this compound Derivatives
The enzymatic framework for this compound production can be extended to synthesize valuable derivatives.
O-Succinyl-L-Homoserine (OSH)
OSH is the direct precursor to L-methionine.[16] It can be produced by fermentation using a strain that overexpresses Homoserine O-succinyltransferase (MetA) but has downstream pathways blocked. A strain engineered for this compound production can be modified by re-introducing a feedback-resistant metA gene (metAfbr).[16]
N-Acyl-L-Homoserine Lactones (AHLs)
AHLs are synthesized by LuxI-type synthases , which catalyze the ligation of an acyl group from an acyl-acyl carrier protein (acyl-ACP) with S-adenosyl-L-methionine (SAM), followed by an intramolecular cyclization to form the homoserine lactone ring.[17] While typically studied in their native organisms, these synthases can be expressed heterologously for the biocatalytic production of specific AHLs.
Downstream Processing & Analytical Protocols
Protocol 3: Purification of this compound from Fermentation Broth
This protocol provides a general workflow for recovering and purifying this compound.[18]
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 min) to pellet the cells. Collect the supernatant. Further clarification can be achieved using microfiltration.
-
Removal of Macromolecules: Use ultrafiltration with a low molecular weight cut-off (e.g., 0.5-1 kDa) to remove residual proteins and peptides from the clarified supernatant.
-
Decolorization & Desalting: Pass the permeate through an activated carbon column to remove pigments. Subsequently, use electrodialysis or ion-exchange chromatography to remove salts from the broth.
-
Concentration and Crystallization:
-
Concentrate the desalted solution under vacuum to increase the this compound concentration significantly.
-
Induce crystallization by slowly adding a miscible organic solvent (e.g., ethanol) to the cooled, concentrated solution with gentle stirring.
-
Allow the crystallization to proceed at a low temperature (e.g., 4°C) for several hours.
-
-
Recovery: Collect the this compound crystals by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Protocol 4: HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in culture supernatants and reaction mixtures.[7][19][20]
-
Sample Preparation: Centrifuge the culture or reaction sample to remove cells/debris. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample as necessary with ultrapure water to fall within the linear range of the standard curve.
-
Derivatization (Pre-column): Since this compound lacks a strong chromophore, pre-column derivatization is required for UV or fluorescence detection. A common method is derivatization with diethyl ethoxymethylenemalonate (DEEMM) or o-phthalaldehyde (OPA).
-
DEEMM Method Example: Mix 200 µL of the sample with 350 µL of boric acid buffer (pH 9.0) and 150 µL of 0.5% DEEMM in methanol. Incubate at 70°C for 2 hours.[20]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, such as (A) sodium acetate buffer and (B) methanol/acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or Fluorescence Detector (FLD), depending on the derivatization agent used.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Prepare a standard curve by running known concentrations of pure this compound through the same derivatization and HPLC procedure. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Quantitative Data Summary
The success of metabolic engineering strategies can be measured by the final product titer and yield. The table below summarizes representative data from published studies.
| Engineered Strain (E. coli) | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Reference |
| HOM-14 | Dynamically attenuated thrB, overexpression of thrAfbr, pntAB, rhtA | Fed-Batch | 60.1 | N/A | [12] |
| Engineered W3110 | Overexpression of thrA, ΔmetA, ΔthrB, ΔiclR, CRISPRi-based modifications | Fed-Batch | 37.57 | 0.31 | [13] |
| Engineered W3110 | ΔmetA, ΔthrB, ΔlysA, modified transport system, overexpression of metL | Fed-Batch | 39.54 | 0.29 | [5] |
Conclusion
The enzymatic synthesis of this compound and its derivatives represents a powerful convergence of metabolic engineering, biocatalysis, and process optimization. For bulk production, whole-cell biocatalysis using systematically engineered microbial hosts remains the most potent strategy, capable of achieving high titers from inexpensive feedstocks. Concurrently, in vitro multi-enzyme cascades offer a compelling alternative for specialized applications, providing high purity and process control. The protocols and strategies detailed in this guide provide a robust foundation for researchers to develop and optimize biocatalytic systems for the production of these valuable molecules, paving the way for new applications in medicine, agriculture, and biotechnology.
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Liu, X., Wang, S., Zhang, S., & Li, Y. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. PMC. [Link]
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Kim, S., Shin, J., Lee, J., et al. (2020). Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. Journal of Microbiology and Biotechnology, 30(12), 1876-1883. [Link]
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UniProt. (n.d.). hom - Homoserine dehydrogenase - Bacillus subtilis (strain 168). UniProtKB. Retrieved January 4, 2026, from [Link]
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Počuča-Nešić, M., Radošević, K., Oros, D., et al. (2021). Cascade Synthesis of this compound Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase Activities: The Mathematical Modeling Approach. Industrial & Engineering Chemistry Research, 60(38), 13867–13878. [Link]
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Datta, P., & Prakash, L. (1966). Regulation of homoserine biosynthesis by L-cysteine, a terminal metabolite of a linked pathway. PNAS, 55(1), 18-24. [Link]
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Počuča-Nešić, M., Oros, D., Radošević, K., et al. (2020). Cascade enzymatic synthesis of this compound – mathematical modelling as a tool for process optimisation and design. Reaction Chemistry & Engineering, 5(2), 341-352. [Link]
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Ortori, C. A., Dubern, J.-F., Chhabra, S. R., et al. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 736, 23-34. [Link]
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Application Notes and Protocols: Inoculum and Seed Culture Preparation for Fermentation
Introduction: The Cornerstone of Successful Fermentation
In the realm of industrial microbiology and biopharmaceutical development, the final product yield and process consistency are overwhelmingly dictated by the quality of the initial microbial culture. The process of activating, scaling, and conditioning a microbial strain for introduction into a production-scale fermenter is known as inoculum and seed culture preparation.[1] This is not a mere preliminary step; it is the foundational stage upon which the entire success of the fermentation cycle rests. A poorly prepared inoculum can lead to extended lag phases, suboptimal growth, reduced product titers, contamination, or complete batch failure.[1][2] Conversely, a meticulously executed protocol ensures that a healthy, active, and pure microbial population enters the production vessel, primed for optimal performance.
The ultimate goal is to transfer a defined quantity of a pure, metabolically active culture in its exponential growth phase into the production fermenter under strict aseptic conditions.[1] This guide provides a comprehensive framework for establishing a robust and reproducible inoculum development strategy, from the long-term preservation of master cell stocks to the final quality control checks of the seed culture.
Part 1: The Cell Banking System: Ensuring Strain Integrity and Longevity
The foundation of any reproducible fermentation process is a well-characterized and properly maintained cell banking system. This system is typically tiered into a Master Cell Bank (MCB) and a Working Cell Bank (WCB) to ensure the long-term genetic stability of the production strain and minimize the risk of contamination or genetic drift from continuous subculturing.[3]
-
Master Cell Bank (MCB): This is the primary, fully characterized repository of a single, pure culture. Vials from the MCB are used sparingly, only to generate the WCB.
-
Working Cell Bank (WCB): The WCB is derived from a single MCB vial and is used for routine inoculum preparation.[3] This strategy protects the integrity of the MCB.
The Principle of Cryopreservation
Cryopreservation is the process of storing cells at ultra-low temperatures (typically below -130°C) to arrest all metabolic activity, thereby preserving them in a state of suspended animation for extended periods.[4][5][6] This process is essential for cell banking, preventing genetic mutations and ensuring a consistent starting material for every fermentation batch.[5] The core principle is to manage the formation of intracellular ice crystals, which can rupture cell membranes. This is achieved through a combination of cryoprotective agents and a controlled cooling rate.
Experimental Protocol: Cryopreservation of a Microbial Cell Bank
This protocol outlines the standard procedure for preparing and freezing a microbial stock for long-term storage.
Materials:
-
Healthy, mid-log phase liquid culture of the desired microorganism.
-
Sterile cryoprotectant solution (e.g., 20-40% glycerol or 10-20% Dimethyl Sulfoxide - DMSO).
-
Sterile cryogenic vials.
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer.
-
-80°C freezer and liquid nitrogen dewar for long-term storage.
Procedure:
-
Harvest Cells: Grow the microorganism in a suitable liquid medium until it reaches the mid-to-late exponential phase of growth. This ensures the cells are maximally viable and robust.[5]
-
Prepare Cell Suspension: Aseptically pellet the cells by centrifugation. Resuspend the cell pellet in a small volume of fresh, sterile growth medium.
-
Add Cryoprotectant: Slowly add an equal volume of the sterile, chilled cryoprotectant solution to the cell suspension while gently mixing. The final concentration of the cryoprotectant should be optimized for the specific strain (e.g., 10-20% glycerol or 5-10% DMSO). The cryoprotectant reduces the freezing point of water and prevents the formation of damaging ice crystals.[6]
-
Aliquot: Immediately dispense the cell suspension into sterile, labeled cryogenic vials.
-
Controlled-Rate Freezing: Place the vials into a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C per minute, which is optimal for most microbial cells.[5][6]
-
Long-Term Storage: The following day, transfer the frozen vials to the vapor phase of a liquid nitrogen dewar for indefinite, long-term storage (below -130°C).[6]
Caption: The critical steps of aseptic technique for transferring microbial cultures.
Part 3: Seed Culture Development: The Scale-Up Train
Seed culture development is a multi-stage process designed to progressively increase the microbial biomass to a volume and density suitable for inoculating the final production fermenter. [7][8]This "scale-up train" is crucial for adapting the microorganisms to the fermentation environment, thereby minimizing the lag phase and ensuring a rapid, efficient start to the production phase. [1][7] A typical scale-up might progress from a shaker flask (e.g., 500 mL) to a seed bioreactor (e.g., 10 L) before finally inoculating a large-scale production bioreactor (e.g., 1000 L). [7]
Caption: A representative multi-stage seed culture scale-up process.
Critical Parameters for High-Quality Seed Culture
The success of the seed stage is dependent on the careful control of several interrelated factors. [1]Manipulating these factors can significantly improve final stage productivity. [9]
| Parameter | Objective and Rationale | Typical Target |
|---|---|---|
| Medium Composition | To support rapid biomass accumulation without triggering premature production of the target metabolite. Often richer in nutrients than the production medium. [1][10] | Strain-specific; often rich in complex carbon and nitrogen sources. |
| Inoculum Age | Transfer must occur during the late logarithmic (exponential) growth phase when cells are most metabolically active and viable. This minimizes the lag phase in the next stage. [1][11] | Late-log phase, determined by growth curve analysis. |
| Inoculum Size | To provide a sufficient initial cell density to overcome the lag phase quickly without wasting resources. Too low an inoculum prolongs the lag phase; too high can be wasteful. [11] | 5-10% of the volume of the next stage medium. [12] |
| Temperature & pH | Maintain optimal conditions for the specific microorganism's growth rate and enzyme activity. Deviations can induce stress and reduce viability. [1][2] | Strain-specific, maintained within a narrow range (e.g., ±0.5°C, ±0.2 pH units). |
| Aeration & Agitation | Ensure sufficient dissolved oxygen (for aerobic cultures) and homogenous distribution of cells and nutrients. [2]| Optimized to maintain dissolved oxygen >20% and ensure adequate mixing. |
Part 4: Quality Control: A Self-Validating System
Before transferring the seed culture to the production fermenter, a series of quality control (QC) checks must be performed. This is a critical validation step to confirm that the inoculum is healthy, pure, and ready for the final stage. [12][13]
Key Quality Control Attributes
| Attribute | Method(s) | Acceptance Criteria |
| Purity/Sterility | Microscopic Examination, Streak Plating on Agar | No visible contaminating organisms. [1] |
| Cell Density | Hemocytometer, Optical Density (OD600), Biomass Probe | Within a pre-defined target range. [14] |
| Viability | Trypan Blue Exclusion, Flow Cytometry | Typically >90-95%. [15] |
| Morphology | Microscopic Examination | Consistent with the reference culture. |
Protocol: Determining Cell Count and Viability (Hemocytometer)
Objective: To directly count the number of total and viable cells in a liquid culture sample using a hemocytometer and trypan blue stain.
Materials:
-
Seed culture sample.
-
Trypan blue solution (0.4%).
-
Hemocytometer with coverslip.
-
Microscope.
-
Micropipettes and tips.
Procedure:
-
Prepare Sample: Aseptically withdraw a representative sample from the seed fermenter.
-
Stain for Viability: In a microcentrifuge tube, mix a known volume of the cell culture with an equal volume of 0.4% trypan blue solution (e.g., 50 µL of culture + 50 µL of trypan blue). Mix gently and incubate for 1-2 minutes. Trypan blue is a viability stain that can only enter cells with compromised membranes (non-viable cells), staining them blue. Live cells exclude the dye and remain unstained.
-
Load Hemocytometer: Carefully pipette approximately 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.
-
Count Cells: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the large central grid of the hemocytometer. Count at least 100-200 total cells for statistical significance.
-
Calculate Cell Density and Viability:
-
Cells/mL = (Average cell count per large square) x (Dilution factor) x 10⁴
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Conclusion
A disciplined and well-documented protocol for inoculum and seed culture preparation is indispensable for the reliability and economic viability of any fermentation-based process. [1][16]By viewing the process as an integrated, multi-stage system—from the foundational integrity of the cell bank to the final, stringent QC checks of the seed culture—researchers and manufacturers can ensure the delivery of a high-quality, active, and pure inoculum to the production stage. This systematic approach minimizes batch-to-batch variability, reduces the risk of costly failures, and ultimately maximizes the potential for high-yield, consistent production.
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Webb, C., & Kamat, S. P. (1993). Improving fermentation consistency through better inoculum preparation. World Journal of Microbiology and Biotechnology, 9(3), 308–312. [Link]
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Inoculum preparation_food fermentation technology.pptx. Slideshare. [Link]
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Duhan, J. S., Kumar, A., & Tanwar, S. K. (2020). Inoculum Size and Age Studies on Single and Mixed Strain Fermentation of Grape Juice. International Journal of Current Microbiology and Applied Sciences, 9(9), 2319-7706. [Link]
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Lecture 3 Inoculum Development. Farabi University. [Link]
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Cell banking: Definition, Process & Manufacturing. Single Use Support. [Link]
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Inoculum Preparation. ResearchGate. [Link]
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Butler, M. (2006). Monitoring cell growth, viability, and apoptosis. In Methods in Biotechnology (Vol. 24, pp. 167-184). Humana Press. [Link]
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Fermentation process: 7 main factors affecting seed quality in industrial fermentation production. Liaoyang Sinotech Technology Development Co., Ltd. [Link]
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The key factor for doing better seed culture in fermentation industry. Angelyeast. [Link]
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Gbewonyo, K., et al. (1993). Seed stage development for improved fermentation performance: Increased milbemycin production by Streptomyces hygroscopicus. Journal of Industrial Microbiology, 12(3-5), 212-216. [Link]
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Wijnker, E., et al. (2024). A pragmatic protocol for seed viability monitoring in ex situ plant genebanks. Genetic Resources and Crop Evolution. [Link]
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Culture of Seeds. Unacademy. [Link]
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Van den Abbeele, P., et al. (2023). Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula. Frontiers in Microbiology, 14, 1206161. [Link]
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Monitoring Cell Growth, Viability, and Apoptosis. Springer Nature Experiments. [Link]
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Maintaining Seed viability and Seed vigour: Important Aspects. Just Agriculture. [Link]
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Application Notes & Protocols: L-Homoserine as a Versatile Precursor for High-Value Chemical Synthesis
Introduction: The Strategic Value of L-Homoserine
This compound, a non-proteinogenic α-amino acid, occupies a critical nexus in the metabolic pathways of bacteria, plants, and fungi.[1][2] As a key intermediate in the aspartate family pathway, it stands at a metabolic branch point, serving as the direct precursor to the essential amino acids L-threonine and L-methionine.[2][3] This strategic position, coupled with advances in microbial fermentation that enable its large-scale production, makes this compound an exceptionally valuable and versatile chiral building block for the synthesis of a wide array of commercially significant chemicals.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this compound as a starting material. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established biochemical principles. Applications covered include the synthesis of key methionine and threonine precursors and the potential for creating non-proteinogenic amino acids for drug discovery and specialty chemical development.[1][7][8]
Biochemical Context: The Aspartate Pathway
To effectively utilize this compound, it is crucial to understand its origin. In microorganisms like Escherichia coli, this compound is synthesized from L-aspartate in a three-step enzymatic cascade following the central carbon metabolism that converts glucose to oxaloacetate.[1][3]
-
Aspartokinase (encoded by thrA, metL, lysC) phosphorylates L-aspartate.
-
Aspartate-semialdehyde dehydrogenase (encoded by asd) reduces the resulting aspartyl-4-phosphate.
-
Homoserine dehydrogenase (encoded by thrA) reduces aspartate-semialdehyde to yield this compound.[3]
This pathway is tightly regulated by feedback inhibition from its downstream products (lysine, methionine, threonine), a key consideration for microbial overproduction strains.[1][3] The strategic knockout of genes responsible for this compound consumption, such as metA (homoserine O-succinyltransferase) and thrB (homoserine kinase), is a common metabolic engineering strategy to achieve high-titer accumulation of this compound.[5]
Caption: this compound as a central branch point in the aspartate pathway.
Application I: Synthesis of L-Methionine Precursors
The industrial synthesis of L-methionine often relies on a hybrid chemo-enzymatic process where a stable precursor is first produced by fermentation and then chemically or enzymatically converted.[9] this compound is the ideal starting point for producing these precursors, primarily O-succinyl-L-homoserine (OSH) and O-acetyl-L-homoserine (OAH).[9][10]
Enzymatic Synthesis of O-Succinyl-L-homoserine (OSH)
Principle: This synthesis is catalyzed by the enzyme Homoserine O-succinyltransferase (HST) , the product of the metA gene in organisms like E. coli.[11][12] HST facilitates the transfer of a succinyl group from succinyl-coenzyme A (Succinyl-CoA) to the terminal hydroxyl group of this compound.[11][12] The reaction follows a ping-pong kinetic mechanism, where the succinyl group first forms a covalent intermediate with an enzyme nucleophile before being transferred to this compound.[11][13]
Protocol: In Vitro Synthesis of OSH
This protocol is designed for a small-scale laboratory synthesis to produce an analytical standard or for mechanistic studies.
1. Reagent Preparation:
- HST Enzyme: Purified recombinant HST from E. coli (or other source) should be dialyzed against the reaction buffer and concentration determined (e.g., via Bradford assay).
- Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5. Prepare and sterile filter.
- Substrate Stock Solutions:
- 500 mM this compound in Reaction Buffer.
- 100 mM Succinyl-CoA in Reaction Buffer (prepare fresh or store aliquots at -80°C).
2. Reaction Setup:
- In a 1.5 mL microcentrifuge tube, combine the following on ice: | Component | Volume (µL) | Final Concentration | | :--- | :--- | :--- | | Reaction Buffer | Up to 1000 | 1X | | this compound (500 mM) | 100 | 50 mM | | Succinyl-CoA (100 mM)| 100 | 10 mM |
- Include a "No Enzyme" control tube.
- Pre-incubate the reaction mixtures at 37°C for 5 minutes to equilibrate the temperature.
3. Initiation and Incubation:
- Initiate the reaction by adding 1-5 µM (final concentration) of purified HST enzyme.
- Incubate at 37°C for 1-4 hours. The optimal time should be determined empirically by taking time points.
4. Reaction Quenching and Analysis:
- Stop the reaction by adding an equal volume of ice-cold methanol or by adding trichloroacetic acid to a final concentration of 5% to precipitate the enzyme.
- Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Analyze the supernatant for OSH formation using HPLC-MS or a suitable derivatization method followed by HPLC-UV.
Causality and Insights:
-
Why pH 7.5? Most bacterial HST enzymes exhibit optimal activity in the neutral to slightly alkaline pH range.[13]
-
Why excess this compound? Succinyl-CoA is significantly more expensive and less stable than this compound. Using this compound in molar excess ensures the reaction is driven towards product formation and that the limiting reagent is consumed.
-
Enzyme Stability: The E. coli MetA enzyme is known to be prone to aggregation under stress conditions like elevated temperatures.[14] For longer or higher temperature reactions, using a stabilized mutant or enzyme from a thermophilic source may be beneficial.
Caption: Experimental workflow for the enzymatic synthesis of OSH.
Enzymatic Synthesis of O-Acetyl-L-homoserine (OAH)
Principle: In many bacteria (e.g., Bacillus subtilis, Leptospira meyeri) and fungi, the first committed step in methionine biosynthesis involves the acetylation of this compound, not succinylation.[15][16] This reaction is catalyzed by Homoserine O-acetyltransferase (HAT) , the product of the metX or metA genes in these organisms, which transfers an acetyl group from acetyl-CoA.[15][17][18]
Protocol: In Vitro Synthesis of OAH
This protocol is analogous to the OSH synthesis, substituting the acyl-CoA donor and the specific enzyme.
1. Reagent Preparation:
- HAT Enzyme: Purified recombinant HAT (e.g., from L. meyeri or B. subtilis).
- Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
- Substrate Stock Solutions:
- 500 mM this compound in Reaction Buffer.
- 100 mM Acetyl-CoA in Reaction Buffer (prepare fresh).
2. Reaction Setup and Execution:
- Follow the same setup, initiation, and incubation steps as outlined in the OSH protocol, substituting Succinyl-CoA with Acetyl-CoA and HST with HAT.
3. Analysis:
- Analyze the supernatant for OAH formation by HPLC-MS. OAH is a structural isomer of N-acetythis compound, so chromatographic separation is key for unambiguous identification.
Causality and Insights:
-
Enzyme Specificity: While HSTs are highly specific for succinyl-CoA, HATs are specific for acetyl-CoA.[11][17] Interestingly, a single amino acid change in the active site can be sufficient to switch the acyl-CoA specificity between these two enzyme classes, highlighting their close evolutionary relationship.[16]
-
Industrial Relevance: The production of OAH via fermentation in engineered E. coli expressing a heterologous HAT has been successfully demonstrated, achieving high titers that make it a viable precursor for subsequent conversion to methionine.[10]
Application II: Synthesis of L-Threonine Precursor
Principle: The metabolic branch point leading to L-threonine involves the phosphorylation of this compound's hydroxyl group.[19][20] This reaction is catalyzed by Homoserine Kinase (HK) , the product of the thrB gene. The enzyme transfers the gamma-phosphate from ATP to this compound, yielding O-phospho-L-homoserine and ADP.[2][19] This phosphorylated intermediate is the direct substrate for threonine synthase (thrC), which catalyzes an intramolecular rearrangement to form L-threonine.[19]
Protocol: In Vitro Synthesis of O-Phospho-L-homoserine
This protocol is useful for producing the threonine synthase substrate or for studying the kinetics of homoserine kinase itself.
1. Reagent Preparation:
- HK Enzyme: Purified recombinant Homoserine Kinase (thrB product).
- Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.
- Substrate Stock Solutions:
- 200 mM this compound in water.
- 200 mM ATP in water (neutralized to pH 7.0 with NaOH).
2. Reaction Setup:
- In a 1.5 mL microcentrifuge tube, combine: | Component | Volume (µL) | Final Concentration | | :--- | :--- | :--- | | Reaction Buffer | Up to 1000 | 1X | | this compound (200 mM) | 100 | 20 mM | | ATP (200 mM) | 100 | 20 mM |
- Pre-incubate at 30°C for 5 minutes.
3. Initiation and Incubation:
- Start the reaction by adding 1-5 µM of purified HK enzyme.
- Incubate at 30°C for 30-90 minutes.
4. Analysis:
- The reaction can be monitored by quantifying ADP formation using a coupled enzyme assay (pyruvate kinase/lactate dehydrogenase), which links ADP production to a decrease in NADH absorbance at 340 nm.[21]
- Alternatively, the product O-phospho-L-homoserine can be detected and quantified by LC-MS.
Causality and Insights:
-
Magnesium Requirement: Like most kinases, Homoserine Kinase requires a divalent cation, typically Mg²⁺, to coordinate the phosphate groups of ATP, facilitating catalysis.
-
Feedback Inhibition: In many organisms, Homoserine Kinase is subject to feedback inhibition by the final product, L-threonine. L-threonine often acts as a competitive inhibitor with respect to the substrate this compound, a crucial factor to consider when designing biosynthetic pathways.
Application III: Synthesis of Non-Proteinogenic Amino Acids
The unique 4-hydroxy-2-aminobutyric acid structure of this compound makes it an excellent chiral scaffold for creating diverse non-proteinogenic amino acids (NPAAs). These NPAAs are valuable as probes for biochemical pathways and as building blocks in the synthesis of novel pharmaceuticals.[7][22]
For example, the hydroxyl group can be chemically modified to introduce different functionalities. While detailed protocols are highly specific to the target molecule, a general strategy involves:
-
Protection: Protecting the amino and carboxyl groups of this compound (e.g., as Boc-Hom-OMe).
-
Activation: Activating the hydroxyl group (e.g., converting it to a mesylate or tosylate).
-
Displacement: Nucleophilic displacement of the activated hydroxyl group with a desired nucleophile (e.g., azide, cyanide, thiols) to introduce new side-chain functionalities.
-
Deprotection: Removal of the protecting groups to yield the final NPAA.
This synthetic flexibility allows for the creation of a vast chemical space starting from a single, readily available bio-based precursor.
Summary and Outlook
This compound stands as a powerful and versatile platform molecule in biotechnology and synthetic chemistry. Its central role in metabolism, combined with the power of microbial engineering, allows for its efficient and sustainable production. The protocols and principles outlined in this guide demonstrate its utility in synthesizing key precursors for essential amino acids like methionine and threonine. Furthermore, its chemical structure provides a robust starting point for the synthesis of novel, high-value NPAAs and other specialty chemicals. As synthetic biology tools continue to advance, the scope of chemicals derivable from this compound is set to expand, solidifying its role as a cornerstone of the bio-based economy.
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Liu, M., Ding, Y., Chen, J., & Du, G. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Bio & Med Chem Au, 3(2), 173–185. [Link]
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Cai, D., Liu, M., Zhang, Y., Li, Y., Du, G., Chen, J., & Kang, Z. (2018). Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. Applied and Environmental Microbiology, 84(21), e01550-18. [Link]
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Jaffar, N., Bhuiyan, M. S. R., & Lee, S. Y. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Biotechnology and Bioprocess Engineering. [Link]
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ResearchGate. (n.d.). The biosynthesis pathway of L-threonine. [Link]
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van der Donk, W. A., & Tsai, F. T. (2010). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC. [Link]
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ResearchGate. (n.d.). Rational Engineering of Homoserine O-Succinyltransferase from Escherichia coli for Reduced Feedback Inhibition by Methionine. [Link]
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Rao, Z., Wang, Z., Wang, Y., Zhang, Y., & Xu, Z. (2023). Microbial production of L-methionine and its precursors using systems metabolic engineering. Biotechnology Advances, 69, 108260. [Link]
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UniProt. (n.d.). metXA - Homoserine O-acetyltransferase - Haemophilus influenzae. [Link]
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Flavin, M., & Slaughter, C. (1967). Enzymatic synthesis of homocysteine or methionine directly from O-succinythis compound. Biochimica et Biophysica Acta (BBA) - Enzymology, 132(2), 400-405. [Link]
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Singh, S., Kumar, P., & Kumar, A. (2022). Identification of small molecules targeting homoserine acetyl transferase from Mycobacterium tuberculosis and Staphylococcus aureus. Scientific Reports, 12(1), 13812. [Link]
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Bourhy, P., Martel, A., Margarita, D., Saint Girons, I., & Belfaiza, J. (1997). Homoserine O-acetyltransferase, involved in the Leptospira meyeri methionine biosynthetic pathway, is not feedback inhibited. Journal of Bacteriology, 179(13), 4396-4398. [Link]
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ResearchGate. (n.d.). Overview of methionine biosynthesis steps involving homoserine acylation. [Link]
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Bourhy, P., Martel, A., Margarita, D., Saint Girons, I., & Belfaiza, J. (1997). Homoserine O-acetyltransferase, involved in the Leptospira meyeri methionine biosynthetic pathway, is not feedback inhibited. PMC. [Link]
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Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. [Link]
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ResearchGate. (n.d.). Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. [Link]
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Royal Society of Chemistry. (n.d.). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. [Link]
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Sagong, H. Y., Lee, D., Kim, I. K., & Kim, K. J. (2022). Rational Engineering of Homoserine O-Succinyltransferase from Escherichia coli for Reduced Feedback Inhibition by Methionine. Journal of Agricultural and Food Chemistry, 70(5), 1571-1578. [Link]
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Huang, J., Jin, L., Tang, X., Shen, Z., Yin, H., & Zheng, Y. (2023). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad015. [Link]
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ResearchGate. (n.d.). O alkylhomoserine synthesis catalyzed by O acetylhomoserine sulfhydrylase in microorganisms. [Link]
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Zhu, R., Li, Y., Wu, J., & Zhou, Z. (2020). Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus. Frontiers in Bioengineering and Biotechnology, 8, 581. [Link]
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Sura, T., Vrkoslav, V., & Nahalka, J. (2014). Stabilization of homoserine-O-succinyltransferase (MetA) decreases the frequency of persisters in Escherichia coli under stressful conditions. Applied Microbiology and Biotechnology, 98(20), 8657-8666. [Link]
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Theze, J., & Saint-Girons, I. (1974). Homoserine Kinase from Escherichia coli K-12: Properties, Inhibition by L-Threonine, and Regulation of Biosynthesis. Journal of Bacteriology, 118(3), 990-998. [Link]
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ResearchGate. (n.d.). Engineering O‐Succinyl‐L‐Homoserine Mercaptotransferase for Efficient L‐Methionine Biosynthesis by Fermentation‐Enzymatic Coupling Route. [Link]
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Arfin, S. M., & Hatfield, G. W. (1987). Threonine synthesis from homoserine as a selectable marker in mammalian cells. Proceedings of the National Academy of Sciences, 84(16), 5483-5487. [Link]
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Patte, J. C., & Barzu, O. (1998). ThrH, a homoserine kinase isozyme with in vivo phosphoserine phosphatase activity in Pseudomonas aeruginosa. Journal of Bacteriology, 180(18), 4753-4757. [Link]
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Kang, C. M., Kim, Y., Lee, S. K., Suh, J. W., & Ronning, D. (2016). Reduction of feedback inhibition in homoserine kinase (ThrB) enhances the L-threonine biosynthesis. Biol Med (Aligarh), 8(5). [Link]
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Analytical Methods for L-Homoserine Detection and Quantification: A Detailed Guide for Researchers
Introduction: The Significance of L-Homoserine Quantification
This compound, a non-proteinogenic α-amino acid, serves as a critical metabolic intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine in bacteria, fungi, and plants. Its accurate detection and quantification are paramount in diverse research and industrial settings. In metabolic engineering, monitoring this compound levels is crucial for optimizing the production of these downstream amino acids. For drug development professionals, understanding pathways involving this compound can unveil novel antimicrobial targets, as this pathway is absent in animals. Furthermore, in quality control for fermentation processes, precise this compound measurement ensures process efficiency and final product purity.
This comprehensive guide provides detailed application notes and validated protocols for the robust analysis of this compound. We will delve into the principles and practical execution of various analytical techniques, offering insights into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Navigating the Analytical Landscape: A Comparative Overview
The selection of an appropriate analytical method for this compound hinges on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table provides a comparative summary of these methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and interaction with a stationary phase. | Chromatographic separation followed by mass analysis based on mass-to-charge ratio. |
| Derivatization | Often required to introduce a chromophore or fluorophore for sensitive detection. | Mandatory to increase volatility and thermal stability. | Generally not required, enabling direct analysis. |
| Selectivity | Moderate; potential for co-eluting interferences. | Excellent; mass spectrometric detection provides high selectivity based on mass-to-charge ratio and fragmentation patterns. | Superior; high selectivity and specificity, especially in complex matrices. |
| Sensitivity (LOD/LOQ) | Moderate, typically in the low micromolar (µM) range. | High, often in the nanomolar (nM) to low micromolar (µM) range. | Very high, capable of detecting low-concentration amino acids. |
| Throughput | Can be high with automated systems. | Moderate, sample preparation can be time-consuming. | High, with rapid and direct analysis methods available. |
| Cost | Relatively lower instrumentation cost. | Moderate to high instrumentation cost. | High instrumentation cost. |
Section 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a widely adopted technique for amino acid analysis. For this compound, which lacks a strong native chromophore, pre-column derivatization is a critical step to attach a UV-absorbing or fluorescent tag, thereby enabling sensitive detection.
Principle of Derivatization and Separation
The core principle involves a chemical reaction between the primary amino group of this compound and a derivatizing agent. This reaction forms a stable, detectable derivative. The choice of derivatizing agent influences the detection method (UV or fluorescence) and the chromatographic conditions. The derivatized this compound is then separated from other sample components on a reversed-phase C18 column.
Workflow for HPLC Analysis of this compound
Caption: General experimental workflow for HPLC analysis of this compound.
Protocol: Quantification of this compound in Fermentation Broth using DEEMM Derivatization
This protocol details a robust method using diethyl ethoxymethylene malonate (DEEMM) as the derivatizing agent, which has been successfully applied for the analysis of this compound in fermentation broth.
1. Materials and Reagents
-
This compound analytical standard
-
Diethyl ethoxymethylene malonate (DEEMM)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Ammonium acetate
-
Ultrapure water
-
0.22 µm syringe filters
-
Standard laboratory glassware and micropipettes
-
Centrifuge
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Solutions
-
Boric Acid Buffer (1 mol/L, pH 9.0): Dissolve 6.183 g of boric acid in 70 mL of ultrapure water. Adjust the pH to 9.0 with 1 mol/L NaOH solution and
Troubleshooting & Optimization
Strategies to reduce byproduct formation in L-Homoserine fermentation
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for L-Homoserine fermentation. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize your this compound yield. As your virtual Senior Application Scientist, I will explain the underlying metabolic principles and provide actionable, field-proven strategies to address common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding byproduct formation during this compound fermentation.
Q1: What are the primary byproducts of concern during this compound fermentation?
A1: The primary byproducts that compete with this compound production are other amino acids derived from the same L-aspartate metabolic pathway. These include L-threonine, L-methionine, and L-lysine.[1] this compound is a direct metabolic precursor to L-threonine and L-methionine.[1] The L-lysine synthesis pathway competes for the common precursor, L-aspartate-semialdehyde.[1] Additionally, under certain fermentation conditions, organic acids like acetate can accumulate due to overflow metabolism, which can inhibit cell growth and productivity.[1][2]
Q2: Why is it critical to minimize byproduct formation?
A2: Minimizing byproduct formation is crucial for several reasons. Firstly, the synthesis of byproducts diverts carbon flux away from this compound, directly reducing the potential product yield.[1] Secondly, the accumulation of certain byproducts, such as acetate, can be toxic to the microbial cells, inhibiting growth and overall metabolic activity.[1] Thirdly, high levels of byproducts complicate downstream purification processes, increasing overall production costs.[1]
Q3: What are the main metabolic engineering strategies to reduce byproduct formation?
A3: The core strategy is to genetically modify the production strain to block or attenuate competing metabolic pathways while enhancing the flux towards this compound. This typically involves:
-
Blocking Competing Pathways: Deleting key genes in the biosynthetic pathways of L-threonine, L-methionine, and L-lysine.[1]
-
Eliminating Feedback Inhibition: Modifying key enzymes, like aspartokinase, to be resistant to feedback inhibition by downstream amino acids.[1]
-
Enhancing Precursor Supply: Overexpressing genes that increase the pool of precursors like oxaloacetate (OAA) and L-aspartate.[1][3]
-
Optimizing Efflux: Improving the transport system to efficiently export this compound out of the cell, which can reduce intracellular concentrations and potential feedback inhibition.[1][4]
Section 2: Troubleshooting Guide: Specific Byproduct Issues
This section provides a detailed, step-by-step approach to troubleshooting common issues encountered during this compound fermentation.
Issue 1: High concentrations of L-threonine and L-methionine are detected.
-
Underlying Cause: Your production strain is efficiently converting the this compound product into its downstream derivatives. In E. coli, this compound is directly phosphorylated by homoserine kinase (encoded by thrB) to start L-threonine synthesis and acylated by homoserine O-succinyltransferase (encoded by metA) to initiate L-methionine synthesis.[1][5]
-
Recommended Solution: Block the metabolic flux from this compound to L-threonine and L-methionine by deleting the thrB and metA genes in the host chromosome.[1][5] This prevents the degradation of this compound and redirects metabolism towards its accumulation.[1][5]
Experimental Protocol: Gene Deletion of thrB and metA in E. coli
This protocol outlines a general workflow for gene deletion using the Lambda Red recombineering system.
-
Preparation of Electrocompetent Cells:
-
Grow the target E. coli strain harboring the pKD46 plasmid (expressing the Lambda Red recombinase) at 30°C in SOB medium containing ampicillin and L-arabinose to an OD600 of 0.4-0.6.
-
Wash the cells multiple times with ice-cold sterile 10% glycerol.
-
Resuspend the cells in a small volume of 10% glycerol and store at -80°C.
-
-
Generation of Deletion Cassette:
-
Design primers with 50-bp homology arms flanking the thrB and metA genes and sequences to amplify a selectable marker (e.g., a kanamycin resistance gene) from a template plasmid like pKD4.
-
Perform PCR to generate the linear DNA deletion cassette.
-
Purify the PCR product.
-
-
Electroporation:
-
Thaw the electrocompetent cells on ice.
-
Mix the cells with the purified PCR product.
-
Electroporate the mixture using a micropulser.
-
Immediately add SOC medium and incubate at 37°C for 1-2 hours to allow for recombination and expression of the resistance marker.
-
-
Selection and Verification:
-
Plate the cells on LB agar containing the appropriate antibiotic to select for successful recombinants.
-
Verify the gene deletion by colony PCR using primers flanking the target gene and sequencing.
-
-
Curing of the Helper Plasmid:
-
Grow the confirmed mutant colonies at 37-42°C to cure the temperature-sensitive pKD46 plasmid.
-
Caption: Blocking L-Threonine and L-Methionine Synthesis.
Issue 2: Significant accumulation of L-lysine byproduct.
-
Underlying Cause: The L-lysine biosynthetic pathway competes with the this compound pathway for the common precursor, L-aspartate-semialdehyde.[1] High flux through the L-lysine pathway will inherently reduce the amount of precursor available for this compound synthesis.[1]
-
Recommended Solution: To channel the carbon flux towards this compound, the competing L-lysine pathway should be blocked. This can be achieved by deleting the lysA gene, which encodes diaminopimelate decarboxylase, the final step in L-lysine biosynthesis in E. coli.[1][6]
Caption: Redirecting Flux from L-Lysine to this compound.
Issue 3: Fermentation is impaired by high acetate concentration.
-
Underlying Cause: When microbial cells are grown at high glucose concentrations, the rate of glycolysis can exceed the capacity of the tricarboxylic acid (TCA) cycle. This phenomenon, known as overflow metabolism, leads to the conversion of excess pyruvate and acetyl-CoA into acetate.[1][2] Acetate accumulation is toxic and inhibits cell growth.[1]
-
Recommended Solutions: Multiple strategies can be employed, often in combination:
-
Block Acetate Synthesis Pathways: The two primary pathways for acetate production in E. coli involve the enzymes phosphate acetyltransferase (pta) and pyruvate oxidase (poxB). Deleting the genes pta and poxB is an effective strategy to reduce acetate accumulation.[1]
-
Enhance Acetate Assimilation: Overexpress the gene acs (acetyl-CoA synthetase), which converts acetate back into acetyl-CoA, thereby detoxifying the medium and salvaging the carbon.[1]
-
Process Optimization: Implement a fed-batch fermentation strategy to maintain a low residual glucose concentration.[2]
-
Data Presentation: Impact of Genetic Modifications on Byproduct Formation
| Strain | Relevant Genotype | This compound Titer (g/L) | L-Threonine (g/L) | L-Methionine (g/L) | L-Lysine (g/L) | Acetate (g/L) | Reference |
| Wild Type | - | < 0.1 | High | High | Moderate | Variable | - |
| Engineered Strain 1 | ΔthrB, ΔmetA | 3.21 | Undetectable | Undetectable | High | Variable | [5] |
| Engineered Strain 2 | ΔthrB, ΔmetA, ΔlysA | 2.01 | Undetectable | Undetectable | Undetectable | Variable | [6] |
| Engineered Strain 3 | ΔthrB, ΔmetA, ΔlysA, Δpta | Increased | Undetectable | Undetectable | Undetectable | Reduced | Fictional Example |
Note: The data in this table is illustrative and compiled from multiple sources for comparative purposes. Actual results will vary based on specific experimental conditions.
Section 3: Advanced Strategies for Yield Improvement
Beyond direct byproduct pathway manipulation, several advanced strategies can significantly enhance this compound production.
Enhancing Precursor Supply
-
Challenge: Insufficient levels of the precursor oxaloacetate (OAA) can be a major bottleneck.[7]
-
Strategy: Overexpression of anaplerotic enzymes can replenish the TCA cycle with key intermediates. A common approach is to overexpress pyruvate carboxylase (pyc), which directly converts pyruvate to OAA.[5]
Optimizing Cofactor Balance
-
Challenge: The biosynthesis of this compound is a reductive process that requires NADPH.[4] An imbalance in the cellular redox state can limit production.
-
Strategy: Engineering the central carbon metabolism to favor NADPH generation can be beneficial. This can involve strategies like redirecting flux through the pentose phosphate pathway or introducing heterologous enzymes with favorable cofactor specificities.[4]
Improving this compound Efflux
-
Challenge: High intracellular concentrations of this compound can be toxic or lead to feedback inhibition.[2]
-
Strategy: Overexpressing native or heterologous transporter proteins can facilitate the export of this compound from the cell. Examples of transporters that have been shown to be effective include RhtA, RhtB, and EamA.[4][7]
Caption: Advanced Strategies for Enhancing this compound Production.
References
- Metabolic Engineering of Escherichia coli for the Production of this compound. (n.d.). ACS Publications.
- Metabolic engineering strategies and manipulations for this compound production in E. Coli. (n.d.). ResearchGate.
- Metabolic engineering strategies for this compound production in Escherichia coli. (n.d.). SpringerLink.
- Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. (2020). Applied and Environmental Microbiology, 86(21).
- Metabolic engineering strategies for this compound production in Escherichia coli. (2024).
- Minimizing byproduct formation during this compound fermentation. (n.d.). BenchChem.
- Metabolic Engineering of Escherichia coli for the Production of this compound. (n.d.). PubMed Central.
- Metabolic Engineering of Corynebacterium glutamicum for Efficient this compound Production from Lignocellulose-Derived Sugars. (2025).
- Metabolic Engineering of Escherichia coli for the Production of l -Homoserine. (2025).
- Optimizing fermentation conditions for large-scale this compound production. (n.d.). BenchChem.
- Metabolic engineering strategies for this compound production in Escherichia coli. (2024). PubMed Central.
- Engineering Corynebacterium glutamicum for efficient this compound production. (2025).
- Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. (2020).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering strategies for this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low L-Homoserine Yield in E. coli Fermentation
Welcome to the technical support center for L-homoserine production. This resource is designed for researchers, scientists, and drug development professionals engaged in the microbial fermentation of this compound using engineered Escherichia coli. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize your fermentation process for higher yields.
Troubleshooting Guide: Diagnosing and Resolving Low this compound Yields
Low this compound yield is a frequent challenge in microbial fermentation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal production.
Issue LH-T01: Low this compound Titer Despite Good Cell Growth
This is one of the most common scenarios, where the fermentation shows robust biomass accumulation (high optical density), but the final concentration of this compound is disappointingly low.
Potential Causes and Recommended Solutions:
-
Feedback Inhibition: High intracellular concentrations of this compound or its downstream products, L-threonine and L-methionine, can allosterically inhibit key enzymes in the biosynthetic pathway, particularly aspartokinase (AK)[1][2][3].
-
Solution: Employ feedback-resistant (fbr) variants of key enzymes. For instance, mutations in the thrA gene, which encodes a bifunctional aspartokinase I/homoserine dehydrogenase I, can alleviate feedback inhibition by L-threonine[1][4]. Similarly, mutations in lysC can create a feedback-resistant aspartokinase III, and mutations in metL can do the same for aspartokinase II.
-
-
Precursor Limitation: The biosynthetic pathway for this compound originates from the central carbon metabolism, with oxaloacetate (OAA) being a critical precursor[5][6]. Insufficient flux towards OAA will directly limit this compound synthesis.
-
Solution: Enhance the precursor pool by overexpressing key enzymes that direct carbon flux towards OAA. Overexpression of phosphoenolpyruvate carboxylase (PPC), encoded by the ppc gene, is a common strategy to increase the conversion of phosphoenolpyruvate (PEP) to OAA[1][6]. Additionally, enhancing the anaplerotic pathways can replenish TCA cycle intermediates.
-
-
Cofactor Imbalance (NADPH Limitation): The conversion of L-aspartate to this compound involves two reduction steps that require NADPH as a cofactor[1][5]. An inadequate supply of NADPH can create a significant bottleneck.
-
Solution: Engineer the central metabolism to favor NADPH generation. Overexpression of genes in the pentose phosphate pathway (PPP), such as zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase), can increase the NADPH pool. Alternatively, expressing a soluble transhydrogenase (pntAB) can facilitate the conversion of NADH to NADPH[1][7].
-
-
Suboptimal Induction of Pathway Genes: If your engineered strain relies on inducible promoters (e.g., Ptac, PBAD) to express the this compound pathway genes, improper timing or insufficient inducer concentration can lead to low enzyme levels.
-
Solution: Optimize the induction strategy. This includes determining the optimal cell density (OD600) for induction and titrating the inducer concentration (e.g., IPTG) to find the sweet spot that maximizes production without imposing an excessive metabolic burden.
-
-
Plasmid Instability: In plasmid-based expression systems, the metabolic load of maintaining the plasmid and expressing the recombinant proteins can lead to plasmid loss, especially in the absence of antibiotic selection pressure during large-scale fermentation[7][8].
-
Solution: Integrate the key pathway genes into the E. coli chromosome for stable expression. If using plasmids, consider employing plasmid stabilization systems, such as toxin-antitoxin modules (e.g., hok/sok), which can improve plasmid maintenance without antibiotics[7].
-
Issue LH-T02: Accumulation of Undesirable Byproducts
The presence of significant amounts of other amino acids or organic acids in the fermentation broth indicates that carbon flux is being diverted away from your target product.
Common Byproducts and Their Mitigation Strategies:
-
High Levels of L-Threonine and L-Methionine: Your engineered strain is efficiently converting the this compound product into its downstream derivatives[9].
-
Underlying Cause: In wild-type E. coli, this compound is an intermediate in the biosynthesis of L-threonine and L-methionine[1][6]. The enzymes homoserine kinase (encoded by thrB) and homoserine O-succinyltransferase (encoded by metA) catalyze the first committed steps towards L-threonine and L-methionine, respectively[9][10][11].
-
Recommended Solution: Block the metabolic flux from this compound to these amino acids by deleting the thrB and metA genes from the host chromosome[9][10]. This is a fundamental and critical modification for any this compound production strain.
-
-
Significant L-Lysine Production: The L-lysine biosynthetic pathway competes with the this compound pathway for the common precursor, aspartate-semialdehyde[1][6].
-
Underlying Cause: The enzyme diaminopimelate decarboxylase, encoded by the lysA gene, pulls aspartate-semialdehyde towards L-lysine synthesis[6][9].
-
Recommended Solution: To redirect the carbon flux towards this compound, the lysA gene should be deleted[6][9]. This knockout will likely result in a lysine auxotrophy, which may need to be addressed in the fermentation medium design if it impacts cell growth.
-
-
Acetate Accumulation: This is a classic sign of overflow metabolism, where the rate of glucose uptake and glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle[2][9]. Acetate accumulation can inhibit cell growth and productivity.
-
Underlying Cause: High glucose concentrations in the fermenter can lead to the conversion of excess pyruvate to acetate[9].
-
Recommended Solution:
-
Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain a low, growth-limiting concentration of glucose in the bioreactor. This can be achieved through various feeding strategies, such as exponential feeding or pH-stat-based feeding[2].
-
Optimize Aeration: Ensure adequate dissolved oxygen (DO) levels are maintained throughout the fermentation. Poor oxygen supply can exacerbate acetate formation[2].
-
Metabolic Engineering: In some cases, engineering the central metabolism to reduce acetate formation can be beneficial. This might involve deleting genes involved in acetate synthesis (ackA-pta) or overexpressing genes that pull carbon into the TCA cycle, such as citrate synthase (gltA)[9].
-
-
Issue LH-T03: Poor Cell Growth and Low Final Biomass
In this scenario, the E. coli culture itself fails to thrive, leading to a low cell density and consequently, a low overall product titer.
Potential Reasons and Corrective Actions:
-
Toxicity of this compound: Although E. coli is a robust host, high intracellular concentrations of this compound can be toxic and inhibit growth[12][13][14].
-
Solution: Enhance the export of this compound out of the cell. Overexpression of efflux pumps, such as RhtA, has been shown to improve this compound tolerance and increase production titers[4].
-
-
Auxotrophy: The genetic modifications required for high-yield this compound production (e.g., deletion of thrB, metA, lysA) create auxotrophies for L-threonine, L-methionine, and L-lysine[6]. Failure to supplement the growth medium with these essential amino acids will severely limit cell growth.
-
Solution: Supplement the batch and feed media with the required amino acids. The optimal concentrations should be determined experimentally to support robust growth without causing feedback inhibition of the this compound pathway.
-
-
Suboptimal Fermentation Conditions: Basic fermentation parameters can have a profound impact on cell health and productivity.
-
Solution: Systematically optimize key fermentation parameters:
-
pH: Maintain a stable pH, typically around 7.0, using automated addition of a base like ammonia (which also serves as a nitrogen source) or sodium hydroxide[2].
-
Temperature: The optimal temperature for growth and production may differ. A common strategy is to grow the cells at 37°C and then shift to a lower temperature (e.g., 30°C) after induction to reduce metabolic stress and potentially improve protein folding[2].
-
Dissolved Oxygen (DO): Maintain DO levels above a critical threshold (e.g., 20-30%) through a cascaded control of agitation and aeration to ensure sufficient oxygen for aerobic respiration[2].
-
-
-
Contamination: Microbial contamination can compete for nutrients and produce inhibitory substances, leading to poor growth of the production strain.
-
Solution: Ensure strict aseptic techniques during all stages of media preparation, inoculation, and fermentation. Regularly check for contamination by microscopy and plating on non-selective agar.
-
Visualizing the Path to High Yield
Understanding the metabolic landscape is crucial for effective troubleshooting. The following diagrams illustrate the key pathways and logical steps involved in diagnosing production issues.
Metabolic Pathway for this compound Production
Caption: this compound biosynthesis from glucose in E. coli.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical target yield for this compound in an engineered E. coli strain?
A1: With advanced metabolic engineering and optimized fed-batch fermentation processes, researchers have reported this compound titers ranging from 35 g/L to over 110 g/L, with yields on glucose ranging from 0.35 g/g to 0.64 g/g[12][13]. These high-producing strains typically involve extensive genetic modifications, including the deletion of competing pathways, overexpression of key biosynthetic enzymes, and enhancement of precursor and cofactor supply[12][15].
Q2: My strain has all the standard knockouts (thrB, metA, lysA). Why is my yield still low?
A2: Blocking competing pathways is a necessary first step but is often insufficient on its own. Low yield in such a strain points towards bottlenecks in the "push" and "pull" of metabolites. Key areas to investigate are:
-
Insufficient "Push": The expression levels of your core biosynthetic enzymes (thrA, asd) might be too low. Consider using stronger promoters or increasing gene copy numbers to enhance the carbon flux towards this compound[1][16].
-
Precursor "Pull": The central metabolism may not be supplying enough oxaloacetate. Overexpressing ppc is a crucial step to pull carbon from glycolysis into the this compound pathway[6].
-
Feedback Inhibition: Even with knockouts, the native enzymes you are overexpressing might still be subject to feedback inhibition by this compound or L-threonine (if any is present). Using feedback-resistant enzyme variants is critical for high-titer production[1][4].
Q3: How can I accurately measure the this compound concentration in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. Since this compound lacks a strong native chromophore, a pre-column derivatization step is required for sensitive UV or fluorescence detection[17]. A common and robust method involves derivatization with diethyl ethoxymethylene malonate (DEEMM) followed by analysis on a C18 reversed-phase column[17][18][19].
Q4: Should I integrate my expression cassette into the chromosome or use a plasmid?
A4: For industrial-scale production and process stability, chromosomal integration is generally preferred. It eliminates the need for antibiotics, reduces the metabolic burden associated with high-copy plasmids, and prevents the issue of plasmid instability during long fermentation runs[7]. Plasmids are excellent for initial strain screening and rapid prototyping due to the ease of construction and high gene dosage, but they often present stability challenges in large-scale, antibiotic-free fermentations[7].
Q5: Can the choice of carbon source affect this compound yield?
A5: Yes. While glucose is the most common carbon source, alternatives like glycerol are being explored. Glycerol is a more reduced carbon source than glucose, and its metabolism can generate a surplus of NADPH, which is beneficial for the NADPH-dependent reactions in the this compound pathway[20]. Using glycerol could potentially alleviate NADPH limitations and improve yields.
Experimental Protocols
Protocol 1: Sample Preparation and HPLC Analysis of this compound
This protocol details a method for the quantitative analysis of this compound in fermentation broth using pre-column derivatization with DEEMM.
1. Materials and Reagents:
-
This compound analytical standard
-
Diethyl ethoxymethylene malonate (DEEMM)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Ammonium acetate
-
Ultrapure water
-
0.22 µm syringe filters
-
Microcentrifuge and tubes
2. Preparation of Solutions:
-
Boric Acid Buffer (1 M, pH 9.0): Dissolve 6.183 g of boric acid in ~70 mL of ultrapure water. Adjust pH to 9.0 with 1 M NaOH and bring the final volume to 100 mL[17][18].
-
DEEMM Derivatization Reagent (0.5% in Methanol): Add 0.5 mL of DEEMM to a 100 mL volumetric flask and fill to volume with methanol[17][18].
-
Mobile Phase B: 25 mM Ammonium Acetate in ultrapure water[17][18].
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ultrapure water.
3. Sample Preparation:
-
Collect a sample of fermentation broth.
-
Centrifuge at 12,000 rpm for 2 minutes to pellet the cells[18][19].
-
Collect the supernatant. If necessary, dilute the supernatant with ultrapure water to bring the expected this compound concentration into the range of your calibration curve.
4. Derivatization Procedure:
-
In a clean microcentrifuge tube, mix 100 µL of the supernatant (or standard solution) with 350 µL of the 1 M boric acid buffer[17][18].
-
Vortex the mixture and incubate at 70°C for 2 hours[17][18].
-
Cool the sample to room temperature.
-
Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Mobile Phase A (Methanol) and Mobile Phase B (25 mM Ammonium Acetate) at a ratio of 40:60 (v/v)[17][18].
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Construct a calibration curve by injecting derivatized standard solutions of known concentrations and plotting peak area versus concentration.
-
Determine the concentration of this compound in the fermentation samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Impact of Genetic Modifications on this compound Production
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference |
| HS1 | Overexpression of thrA, deletion of metA and thrB | 3.21 | - | [10] |
| SHL17 | Promoter engineering, NADPH reinforcement, plasmid stabilization (hok/sok) | 44.4 | - | [7] |
| Engineered W3110 | Dynamic attenuation of degradation pathway, improved NADPH, enhanced efflux | 60.1 | - | [6] |
| Engineered W3110 | Pathway engineering across upstream, midstream, and downstream modules | 110.8 | 0.64 | [15] |
References
Sources
- 1. Metabolic engineering strategies for this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric Feedback Inhibition Enables Robust Amino Acid Biosynthesis in E. coli by Enforcing Enzyme Overabundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Escherichia coli for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmid maintenance in Escherichia coli recombinant cultures is dramatically, steadily, and specifically influenced by features of the encoded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses [frontiersin.org]
- 14. Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of Escherichia coli W3110 for efficient production of homoserine from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. CN111141856A - HPLC method for simultaneously detecting this compound and free amino acid in fermentation liquor - Google Patents [patents.google.com]
- 19. HPLC method for simultaneously detecting this compound and free amino acid in fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
Part 1: Troubleshooting Guide - Common Issues & Solutions
<Technical Support Center: Enhancing Precursor Supply for L-Homoserine Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the metabolic engineering of microbial systems for this compound production. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges related to enhancing the precursor supply for this compound biosynthesis. Drawing from extensive experience in strain development and fermentation optimization, this resource offers practical troubleshooting advice and answers to frequently asked questions in a direct, question-and-answer format.
This section addresses specific experimental hurdles you may encounter. The solutions provided are grounded in the principles of metabolic engineering and have been validated in practice.
Issue 1: Low this compound Titer Despite Overexpression of Pathway Genes
Question: I have overexpressed the key enzymes in the this compound pathway (thrA, asd) in my E. coli strain, but the this compound production is still disappointingly low. What could be the limiting factor?
Underlying Cause & Solution:
While overexpression of the direct biosynthetic pathway is a crucial first step, low titers often point to a bottleneck in the supply of the primary precursor, L-aspartate, which is derived from oxaloacetate (OAA).[1][2] The central carbon metabolism may not be channeling sufficient carbon flux towards OAA.
Troubleshooting Steps:
-
Enhance the Anaplerotic Pathways: The primary routes to OAA from phosphoenolpyruvate (PEP) and pyruvate are catalyzed by PEP carboxylase (ppc) and pyruvate carboxylase (pyc), respectively.[3]
-
Overexpress ppc: This is a common and effective strategy to increase the carbon flow from PEP to OAA.[2] Replacing the native promoter of ppc with a stronger constitutive promoter can significantly boost OAA availability.[1]
-
Introduce a Heterologous pyc: E. coli does not naturally possess a pyruvate carboxylase. Introducing a pyc gene from a donor organism like Corynebacterium glutamicum or Bacillus methanolicus can create an additional pathway from pyruvate to OAA, which has been shown to be superior in some contexts to directing acetyl-CoA into the TCA cycle.[4][5]
-
-
Attenuate the TCA Cycle: The tricarboxylic acid (TCA) cycle competes for OAA. By reducing the flux through the TCA cycle, more OAA can be made available for this compound synthesis.[1]
-
Downregulate Citrate Synthase (gltA): This is the first committed step of the TCA cycle. However, complete knockout can be detrimental to cell growth. A more controlled approach, such as using sRNA-mediated inhibition, can balance growth and production.[1]
-
Delete the TCA Cycle Repressor (iclR): Deleting iclR can redirect carbon flux and has been shown to improve this compound yields.[4][6]
-
-
Optimize Cofactor Availability: The conversion of L-aspartate to this compound requires two molecules of NADPH.[1] A limited supply of NADPH can be a significant bottleneck.
-
Overexpress NAD(P) Transhydrogenase (pntAB): This enzyme complex facilitates the conversion of NADH to NADPH, thereby increasing its availability for the biosynthetic pathway.[1]
-
Issue 2: Accumulation of Undesired Byproducts
Question: My engineered strain is producing significant amounts of L-threonine, L-methionine, and L-lysine, which is reducing my this compound yield. How can I minimize these byproducts?
Underlying Cause & Solution:
This compound is a key branch-point intermediate in the biosynthesis of L-threonine and L-methionine.[1][7] Additionally, the L-lysine pathway competes for the common precursor, aspartate-semialdehyde.[1][8]
Troubleshooting Steps:
-
Block the Competing Pathways: To channel metabolic flux exclusively towards this compound, it is essential to block the pathways leading to these byproducts through gene deletions.
-
Delete thrB (homoserine kinase): This prevents the conversion of this compound to L-threonine.[7][8]
-
Delete metA (homoserine O-succinyltransferase): This blocks the entry of this compound into the L-methionine biosynthesis pathway.[7][8]
-
Delete lysA (diaminopimelate decarboxylase): This is the final step in L-lysine biosynthesis and its deletion prevents the drain of aspartate-semialdehyde towards lysine.[2][8]
-
-
Address Feedback Inhibition: Even with pathway blockages, feedback inhibition from accumulated intermediates can still limit production.
-
Use Feedback-Resistant Enzyme Variants: The activity of aspartokinase (encoded by thrA, metL, and lysC) is subject to feedback inhibition by L-threonine and L-lysine.[1] Employing mutated versions of these enzymes that are resistant to feedback inhibition is a critical strategy. For instance, a single point mutation in lysC has been shown to relieve inhibition.[9]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and methodological questions.
Q1: Which microbial host is better for this compound production, E. coli or C. glutamicum?
A1: Both E. coli and C. glutamicum are excellent hosts for amino acid production.[10][11] Historically, E. coli has been more extensively engineered for this compound production, often achieving higher titers and productivities in research settings due to its well-characterized genetics and the availability of advanced molecular biology tools.[2][7] However, C. glutamicum is renowned for its industrial-scale production of other amino acids and generally exhibits a higher tolerance to this compound.[7] Recent metabolic engineering efforts have significantly improved the this compound production capabilities of C. glutamicum, making it a strong contender for industrial applications.[12] The choice of host may depend on the specific goals of the project, available genetic tools, and fermentation scale.
Q2: How do I accurately quantify this compound in my culture supernatant?
A2: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.[13] This typically involves pre-column derivatization with a reagent like o-phthalaldehyde (OPA), followed by separation on a C18 reversed-phase column and detection using a fluorescence detector.[13] It is crucial to prepare a standard curve with known concentrations of this compound to accurately determine the concentration in your samples.[13] For more complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers higher specificity and sensitivity.[14]
Q3: What is the role of the phosphotransferase system (PTS) in this compound production, and should it be modified?
A3: The PTS is the primary system for glucose uptake in E. coli, and it consumes one molecule of PEP for each molecule of glucose transported.[10] Since PEP is a direct precursor for OAA via the action of PEP carboxylase, the PTS competes for this vital precursor.[2] Modifying or replacing the PTS with a non-PEP-dependent transport system, such as a glucose facilitator and glucokinase, can increase the intracellular pool of PEP available for OAA synthesis, thereby enhancing this compound production.[15] However, disrupting the PTS can also lead to reduced glucose uptake and slower cell growth, so this strategy must be carefully balanced with the overall productivity goals.[4]
Q4: Can transporter engineering improve my this compound yields?
A4: Yes, transporter engineering is an important strategy. Enhancing the export of this compound from the cell can prevent intracellular accumulation, which can be toxic or lead to feedback inhibition of biosynthetic enzymes.[7] Overexpressing specific efflux pumps can improve the strain's tolerance and overall productivity.[4]
Part 3: Key Experimental Protocols & Data
Protocol 1: Gene Deletion in E. coli using the Lambda Red Recombineering System
This protocol provides a general workflow for creating markerless gene deletions, a fundamental technique for blocking competing metabolic pathways.
-
Preparation of the Electrocompetent Cells:
-
Inoculate a single colony of E. coli harboring the pKD46 plasmid (expressing the Lambda Red recombinase) into 5 mL of LB medium with ampicillin (100 µg/mL).
-
Grow overnight at 30°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of SOB medium with ampicillin and 0.2% L-arabinose (to induce the recombinase).
-
Grow at 30°C with shaking to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in 100-200 µL of ice-cold 10% glycerol. The cells are now ready for electroporation.
-
-
Preparation of the PCR Cassette:
-
Design primers with 40-50 bp homology arms flanking the gene to be deleted and sequences that anneal to a template plasmid containing a selectable marker (e.g., pKD4).
-
Perform PCR to amplify the resistance cassette flanked by the homology regions.
-
Purify the PCR product and treat with DpnI to digest the template plasmid.
-
-
Electroporation and Selection:
-
Add 50-100 ng of the purified PCR product to 50 µL of the electrocompetent cells.
-
Electroporate using a pre-chilled cuvette (e.g., 0.2 cm gap) at 2.5 kV, 25 µF, and 200 Ω.
-
Immediately add 1 mL of SOC medium and recover at 37°C for 1-2 hours.
-
Plate on LB agar containing the appropriate antibiotic to select for recombinants.
-
-
Marker Removal (Flip-out):
-
The resistance cassette is typically flanked by FRT sites.
-
Transform the recombinant strain with a helper plasmid expressing the FLP recombinase (e.g., pCP20).
-
Select for transformants at 30°C.
-
Culture a single colony at 42°C to induce FLP expression and cure the temperature-sensitive pCP20 plasmid.
-
Screen for colonies that have lost both antibiotic resistances, indicating successful marker excision.
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[13]
-
Dilute the sample as necessary with ultrapure water to fall within the linear range of the standard curve.
-
-
Derivatization:
-
In a reaction vial, mix 100 µL of the diluted sample (or standard) with 400 µL of borate buffer (pH 9.5).
-
Add 100 µL of o-phthalaldehyde (OPA) reagent.
-
Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5) with 5% tetrahydrofuran.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Process the standards in the same manner as the samples.
-
Generate a standard curve by plotting the peak area against the concentration.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the standard curve.[13]
-
Data Summary: Impact of Genetic Modifications on this compound Production
The following table summarizes representative data from various studies, illustrating the impact of key genetic modifications on this compound production in E. coli.
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Overexpression of thrAfbr; Deletion of thrB, metA, lysA | ~7.18 | - | - | [1] |
| Engineered E. coli | Above + Overexpression of ppc | ~7.02 | - | - | [1] |
| Engineered E. coli | Systematic engineering, including iclR deletion | 37.57 | 0.31 | - | [4][6] |
| Engineered E. coli | Redox balance route engineering | 84.1 | 0.50 | 1.96 | [16] |
| Engineered E. coli | Optimized AspC/AspA pathways | 125.07 | 0.62 | - | [12] |
Note: The values presented are to illustrate the effects of different strategies and may vary based on specific strain backgrounds and fermentation conditions.
Part 4: Visualizing Metabolic Pathways and Workflows
Metabolic Pathway for this compound Production
The following diagram illustrates the central metabolic pathways and key engineering targets for enhancing this compound production from glucose.
Caption: Key metabolic engineering targets for this compound production.
Experimental Workflow for Strain Engineering
The diagram below outlines the iterative workflow for developing a high-producing this compound strain.
Caption: Iterative workflow for microbial strain engineering.
References
- Minimizing byproduct formation during this compound fermentation - Benchchem. (n.d.).
- Application Notes and Protocols for High-Yield this compound Production - Benchchem. (n.d.).
- Chen, Z., et al. (2017). Systems metabolic engineering strategies for the production of amino acids. Synthetic and Systems Biotechnology, 2(2), 87-96.
- Chen, Z., et al. (2017). Systems metabolic engineering strategies for the production of amino acids.
- A Comparative Analysis of this compound Production in Escherichia coli and Corynebacterium glutamicum - Benchchem. (n.d.).
- Chen, Z., et al. (2017). Systems metabolic engineering strategies for the production of amino acids. PubMed.
- Metabolic engineering strategies in biosynthesis of amino acids and their derivatives. (n.d.).
- Kang, C. M., et al. (2016). Reduction of feedback inhibition in homoserine kinase (ThrB) enhances the L-threonine biosynthesis. Biol Med (Aligarh).
- Jin, Y., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 51(1).
- Metabolic Engineering of Escherichia coli for the Production of this compound. (n.d.).
- Metabolic Engineering of Escherichia coli for the Production of this compound - PMC. (n.d.).
- Recent Advances in Metabolic Engineering for the Biosynthesis of Phosphoenol Pyruvate–Oxaloacetate–Pyruv
- Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. (2023). PubMed Central.
- Liu, J., et al. (2020). Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. Applied and Environmental Microbiology, 86(21).
- Petit, C., et al. (2018). Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. ACS Omega, 3(1), 1137-1145.
- Petit, C., et al. (2018). Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. ACS Omega.
- Liu, J., et al. (2020). Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. Applied and Environmental Microbiology.
- Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PMC. (n.d.).
-
Homoserine - Wikipedia. (n.d.). Retrieved from [Link]
-
Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances L-Threonine Biosynthesis (Journal Article) - OSTI. (n.d.). Retrieved from [Link]
- Liu, J., et al. (2020). Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. Applied and Environmental Microbiology.
-
Metabolic Transformation and Fermentation Condition of this compound Synthesis by Corynebacterium glutamicum - FAO AGRIS. (n.d.). Retrieved from [Link]
- Metabolic engineering strategies and manipulations for this compound production in E. Coli. (n.d.).
- (PDF) Metabolic engineering strategies for this compound production in Escherichia coli. (n.d.).
- Metabolic Engineering of Corynebacterium glutamicum for Efficient this compound Production from Lignocellulose-Derived Sugars. (n.d.).
- Metabolic Engineering-Driven Precursor Accumulation for Enhanced Biosynthesis of O-Succinyl-L-Homoserine via L-Aspartate and this compound Pathway Optimization | Request PDF. (n.d.).
- Application Notes and Protocols for the Detection of N-pentadecanoyl-L-Homoserine Lactone (C15-HSL) - Benchchem. (n.d.).
-
BIOSYNTHESIS OF AMINO ACIDS- Aspartate Family - YouTube. (2024, March 21). Retrieved from [Link]
- Mu, X., et al. (2021). Highly efficient production of this compound in Escherichia coli by engineering a redox balance route. Metabolic Engineering, 67, 203-213.
- Jakobsen, Ø., et al. (2009). Bacillus methanolicus pyruvate carboxylase and homoserine dehydrogenase I and II and their roles for L-lysine production from methanol at 50 degrees C. Applied and Environmental Microbiology, 75(12), 3949-3957.
-
Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum | ACS Omega. (n.d.). Retrieved from [Link]
-
Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed. (n.d.). Retrieved from [Link]
- Application Notes and Protocols for the HPLC-MS/MS Detection of N-(3-oxohexanoyl)-L-homoserine lactone - Benchchem. (n.d.).
-
Phosphoenolpyruvate carboxylase - Wikipedia. (n.d.). Retrieved from [Link]
-
Pyruvate carboxylase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Phosphoenolpyruvate carboxylase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved from [Link]
- Jitrapakdee, S., et al. (2008). Structure, function and regulation of pyruvate carboxylase. The Biochemical journal, 413(3), 369-387.
-
Modulating Oxaloacetate Flux in Dairy Cattle; At the Nexus of Energy and Glucose Metabolism - Purdue e-Pubs. (n.d.). Retrieved from [Link]
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Technical Support Center: Addressing L-Homoserine Toxicity in Production Strains
Welcome to the technical support center for L-homoserine production. This resource is designed for researchers, scientists, and drug development professionals actively engaged in metabolic engineering and fermentation process development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with this compound toxicity in microbial production strains, primarily focusing on Escherichia coli and Corynebacterium glutamicum. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental designs.
Section 1: Understanding this compound Toxicity
High concentrations of intracellular this compound can be detrimental to the growth and productivity of microbial chassis. While the precise mechanisms are still under investigation, it is understood that this compound can act as a toxic intermediate.[1][2][3] This toxicity can manifest as growth inhibition and reduced metabolic activity, ultimately limiting the final product titer.[1][2] In some yeast species, this compound is thought to function as a toxic threonine analog.[2][3]
FAQ 1: Why is my high-producing strain exhibiting poor growth?
Answer: Poor growth in a strain engineered for high this compound production is often a direct consequence of the intracellular accumulation of this compound itself.[1] When the rate of this compound synthesis surpasses the cell's capacity to export it, the resulting high intracellular concentration becomes toxic, impeding cellular processes and leading to stunted growth.[1] A transcriptomic analysis in E. coli revealed that this compound exposure leads to transcriptional modifications in nearly 10% of the genome, significantly repressing genes related to locomotion, motility, and chemotaxis.[2]
A critical first step in troubleshooting is to enhance the export of this compound to maintain a low intracellular concentration.[1]
FAQ 2: At what concentration does this compound become toxic?
Answer: The toxic concentration of this compound can vary between different microbial strains. For instance, some common laboratory strains of E. coli show a 50% reduction in growth rate at this compound concentrations above 10 mM.[2] It is important to characterize the tolerance of your specific production strain to establish a baseline for process optimization.
Diagram: The Central Role of this compound in Aspartate Family Amino Acid Biosynthesis
Caption: this compound is a key branch-point intermediate in the biosynthesis of essential amino acids.
Section 2: Troubleshooting Guide - A Problem/Solution Approach
This section provides practical solutions to common issues encountered during this compound production experiments.
Issue 1: Low this compound Titer Despite Strong Precursor Supply
Underlying Cause: A common bottleneck is the feedback inhibition of key enzymes in the this compound biosynthetic pathway.[4][5] In E. coli, the synthesis of this compound is tightly regulated at several enzymatic steps.[4] Aspartokinase (AK), the first enzyme in the pathway, is a primary target of feedback inhibition by downstream amino acids like L-threonine and L-lysine.[5][6]
Recommended Solutions:
-
Eliminate Feedback Inhibition:
-
Gene Editing: Introduce point mutations in the genes encoding aspartokinase (e.g., thrA, lysC) to render the enzymes insensitive to feedback inhibition.[4][7] For example, a C1055T point mutation in lysC can alleviate feedback inhibition by lysine.[4]
-
Overexpression of Feedback-Resistant Enzymes: Overexpress feedback-resistant variants of key enzymes. Strains expressing a feedback-resistant thrA (thrAfbr) have shown significantly higher this compound production compared to those overexpressing the wild-type enzyme.[4]
-
-
Block Competing Pathways:
-
To prevent the conversion of this compound to L-threonine and L-methionine, delete the genes thrB (homoserine kinase) and metA (homoserine O-succinyltransferase).[5][8]
-
To channel the precursor aspartate-semialdehyde towards this compound, block the competing L-lysine biosynthesis pathway by deleting the lysA gene (diaminopimelate decarboxylase).[5][8]
-
Experimental Protocol: Site-Directed Mutagenesis for Creating a Feedback-Resistant Aspartokinase
This protocol outlines a general workflow for introducing a point mutation to create a feedback-resistant aspartokinase.
-
Primer Design: Design primers incorporating the desired mutation in the thrA or lysC gene.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type gene as the template.
-
Template Digestion: Digest the parental, methylated DNA template with DpnI.
-
Transformation: Transform the mutated plasmid into a suitable E. coli strain.
-
Screening and Verification: Screen colonies for the desired mutation via colony PCR and Sanger sequencing.
Issue 2: Product Titer Plateaus Despite Genetic Modifications
Underlying Cause: If genetic modifications to the biosynthetic pathway do not yield the expected increase in titer, the bottleneck may have shifted to the export of this compound out of the cell.[1] Inefficient export leads to intracellular accumulation, causing toxicity and limiting further production.[1]
Recommended Solutions:
-
Overexpress Known Exporters: Enhance the export of this compound by overexpressing known transporter proteins. In E. coli, rhtA and eamA are effective exporters.[1][4] The two-component export system brnFE from C. glutamicum has also been successfully used.[4]
-
Identify Novel Transporters: If overexpression of known transporters is insufficient, consider screening for novel transporters that can enhance this compound efflux.[9]
-
Prevent Re-uptake: this compound can be re-imported into the cell. Deleting genes responsible for the uptake of structurally similar amino acids, such as the L-threonine transporter encoded by tdcC, can prevent this.[1]
Table 1: Key Genes in this compound Production and Their Functions
| Gene | Encoded Protein | Function in this compound Production | Strategy for Improvement |
| thrA | Aspartokinase I / Homoserine Dehydrogenase I | Catalyzes the first and third steps of this compound biosynthesis.[4] | Overexpress a feedback-resistant mutant (thrAfbr).[4] |
| lysC | Aspartokinase III | Catalyzes the first step of the aspartate pathway, leading to lysine.[10] | Introduce point mutations to remove feedback inhibition by lysine.[4][10] |
| asd | Aspartate-semialdehyde dehydrogenase | Catalyzes the second step in this compound biosynthesis.[4] | Overexpress to increase metabolic flux.[11] |
| thrB | Homoserine kinase | Converts this compound to L-threonine.[8][12] | Delete to block the competing L-threonine pathway.[5][8] |
| metA | Homoserine O-succinyltransferase | Initiates the L-methionine biosynthesis pathway from this compound.[4][8] | Delete to block the competing L-methionine pathway.[5][8] |
| lysA | Diaminopimelate decarboxylase | Catalyzes the final step in L-lysine biosynthesis.[5][8] | Delete to block the competing L-lysine pathway.[5][8] |
| rhtA | This compound exporter | Exports this compound out of the cell.[1][4] | Overexpress to alleviate intracellular toxicity.[4][11] |
| eamA | This compound exporter | Exports this compound out of the cell.[1][4] | Overexpress to alleviate intracellular toxicity.[4] |
Issue 3: Accumulation of Acetate and Other Byproducts
Underlying Cause: Under high glucose flux conditions, overflow metabolism can lead to the accumulation of inhibitory byproducts like acetate.[8] This is particularly problematic in high-density fermentation processes and can severely limit cell growth and productivity.[8]
Recommended Solutions:
-
Optimize Fermentation Conditions:
-
Fed-batch Strategy: Implement a fed-batch fermentation strategy to maintain a low glucose concentration, thereby avoiding overflow metabolism.
-
Dissolved Oxygen (DO) Control: Ensure adequate oxygen supply, as insufficient oxygen can exacerbate acetate formation.
-
-
Metabolic Engineering to Redirect Carbon Flux:
-
Enhance TCA Cycle: Overexpress key enzymes of the tricarboxylic acid (TCA) cycle, such as citrate synthase (gltA), to pull more carbon into the cycle and away from acetate production.[8]
-
Delete Acetate Pathway Genes: Deleting genes involved in acetate formation, such as ackA-pta, can be effective, but may also negatively impact cell growth. A balanced approach is often necessary.
-
Diagram: Troubleshooting Workflow for this compound Production
Caption: A systematic approach to troubleshooting common issues in this compound production.
Section 3: Advanced Strategies for Strain Improvement
For further enhancement of this compound production, consider the following advanced strategies:
-
Improving NADPH Availability: The biosynthesis of this compound is an NADPH-dependent process.[9][13] Overexpression of genes involved in NADPH regeneration, such as the transhydrogenase encoded by pntAB, can increase the intracellular NADPH pool and boost this compound production.[4][11]
-
Adaptive Laboratory Evolution (ALE): ALE can be a powerful tool to select for strains with improved tolerance to this compound and enhanced production capabilities. By subjecting the production strain to gradually increasing concentrations of this compound, it is possible to isolate mutants with beneficial mutations that are not always obvious through rational design.
-
Plasmid Stability: In systems that rely on plasmids for the expression of key genes, plasmid instability can lead to inconsistent fermentation performance.[11] The use of toxin-antitoxin systems, such as the hok/sok system, can improve plasmid stability without the need for antibiotics.[11]
References
-
Metabolic Engineering of Escherichia coli for the Production of this compound. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Jin, Y., Lv, Y., & Ye, J. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Microbial Cell Factories, 23(1), 338. [Link]
-
Zhang, Y., Liu, J., Wang, Y., Zhang, Y., & Liu, J. (2021). High-level production of this compound using a non-induced, non-auxotrophic Escherichia coli chassis through metabolic engineering. Bioresource Technology, 327, 124814. [Link]
-
Metabolic engineering strategies and manipulations for this compound production in E. Coli. (n.d.). Retrieved January 4, 2026, from [Link]
-
Metabolic engineering strategies for this compound production in Escherichia coli. (n.d.). Retrieved January 4, 2026, from [Link]
-
Jin, Y., Lv, Y., & Ye, J. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. [Link]
-
Li, S., Zhang, S., Li, Y., Liu, S., & Chen, N. (2022). Engineering Escherichia coli for this compound production. Engineering in Life Sciences, 22(11), 754–762. [Link]
-
Robert-Gero, M., Le Borgne, L., & Cohen, G. N. (1972). Concerted Feedback Inhibition of the Aspartokinase of Rhodospirillum tenue by Threonine and Methionine: a Novel Pattern. Journal of Bacteriology, 112(1), 251–258. [Link]
-
High-level production of this compound using a non-induced, non-auxotrophic Escherichia coli chassis through metabolic engineering. (n.d.). Retrieved January 4, 2026, from [Link]
-
Wang, Y., Zhang, Y., Liu, J., & Zhang, Y. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Chemical Biology, 18(5), 958–970. [Link]
-
Alkim, C., Farias, D., Fredonnet, J., Serrano-Bataille, H., Herviou, P., Picot, M., Slama, N., Déjean, S., Morin, N., Enjalbert, B., & François, J. M. (2022). Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Microbiology, 13, 1051425. [Link]
-
Jin, Y., Lv, Y., & Ye, J. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Microbial Cell Factories, 23(1), 338. [Link]
-
Wang, Y., Zhang, Y., Liu, J., & Zhang, Y. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Chemical Biology, 18(5), 958–970. [Link]
-
Ogawa-Miyata, Y., Kojima, H., & Sano, K. (2001). Mutation analysis of the feedback inhibition site of aspartokinase III of Escherichia coli K-12 and its use in L-threonine production. Bioscience, Biotechnology, and Biochemistry, 65(5), 1147–1153. [Link]
-
Ogawa-Miyata, Y., Kojima, H., & Sano, K. (2001). Mutation Analysis of the Feedback Inhibition Site of Aspartokinase III of Escherichia coli K-12 and its Use in L-Threonine Production. Bioscience, Biotechnology, and Biochemistry, 65(5), 1147–1153. [Link]
-
Alkim, C., Farias, D., Fredonnet, J., Serrano-Bataille, H., Herviou, P., Picot, M., Slama, N., Déjean, S., Morin, N., Enjalbert, B., & François, J. M. (2022). Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Microbiology, 13, 1051425. [Link]
-
This compound production and relevant fermentation parameters of the engineered strains. (n.d.). Retrieved January 4, 2026, from [Link]
-
Wang, Y., Zhang, J., Guo, W., Liu, D., & Chen, Z. (2020). Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense: from experiment to MD simulations. Physical Chemistry Chemical Physics, 23(1), 376–385. [Link]
- Dotson, S. B., Somers, D. A., & Gengenbach, B. G. (1989). Threonine overproducing mutants exhibit aspartate kinases with reduced feedback inhibition.
-
Alkim, C., Farias, D., Fredonnet, J., Serrano-Bataille, H., Herviou, P., Picot, M., Slama, N., Déjean, S., Morin, N., Enjalbert, B., & François, J. M. (2022). Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Microbiology, 13, 1051425. [Link]
-
Kingsbury, J. M., & McCusker, J. H. (2010). Homoserine Toxicity in Saccharomyces cerevisiae and Candida albicans Homoserine Kinase (thr1Δ) Mutants. Eukaryotic Cell, 9(5), 717–728. [Link]
- Park, S. H., Kim, Y., Kim, S. Y., Lee, H., & Lee, H. S. (2007). Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. Journal of Microbiology and Biotechnology, 17(1), 104–111.
-
Kang, C.-M., Kim, Y., Lee, S.-K., Suh, J.-W., & Ronning, D. (2016). Reduction of feedback inhibition in homoserine kinase (ThrB) enhances the L-threonine biosynthesis. Biol Med (Aligarh), 8(5), 1. [Link]
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Liu, J., Zhang, Y., Wang, Y., Zhang, Y., & Liu, J. (2021). Highly efficient production of this compound in Escherichia coli by engineering a redox balance route. Metabolic Engineering, 67, 321–329. [Link]
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Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. (n.d.). Retrieved January 4, 2026, from [Link]
-
Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. (n.d.). Retrieved January 4, 2026, from [Link]
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Technical Support Center: Purification of L-Homoserine from Fermentation Broth
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for L-Homoserine purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when purifying this compound from fermentation broth. As your Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to make informed decisions during your downstream processing.
Section 1: Frequently Asked Questions (FAQs) - First Principles of this compound Purification
This section addresses foundational questions that are crucial for developing a robust purification strategy.
Q1: What are the primary impurities I should expect in my this compound fermentation broth, and why are they present?
A1: The composition of your fermentation broth is highly dependent on the production strain (commonly E. coli or Corynebacterium glutamicum) and fermentation conditions. However, you can typically expect the following classes of impurities:
-
Structurally Similar Amino Acids: L-threonine, L-methionine, and L-lysine are common byproducts. This compound is a direct metabolic precursor to L-threonine and L-methionine, and the L-lysine synthesis pathway competes for the same precursor, aspartate-semialdehyde.[1][2] Genetic modifications in the production strain, such as deleting key genes in these competing pathways (e.g., thrB, metA, lysA), are crucial to minimize their formation.[1][3]
-
Other Organic Acids: Acetate accumulation is a frequent issue, especially under high glucose concentrations, due to overflow metabolism.[1] Acetate can inhibit cell growth and complicates downstream purification.
-
Host Cell Components: Proteins, peptides, and nucleic acids are released during cell lysis or turnover.
-
Media Components: Residual sugars, inorganic salts, and colored compounds from complex media sources (like yeast extract) are always present.
-
Cellular Debris: Whole cells and cell fragments must be removed in the initial clarification steps.[4]
Understanding these impurities is the first step in designing an effective multi-step purification process.
Q2: I have a high titer of this compound in my fermentation, but the initial recovery steps are resulting in significant product loss. What are the most critical parameters to control during initial broth treatment?
A2: Significant product loss during initial broth handling is a common pitfall. The goal of pretreatment is to remove particulates and macromolecules while keeping the this compound solubilized and stable. Here are the critical parameters:
-
pH Adjustment: this compound solubility is pH-dependent. A common initial step is to adjust the pH to around 4. This helps to precipitate many proteins and other impurities.[4] However, you must empirically determine the optimal pH for your specific broth to avoid co-precipitation of this compound.
-
Flocculation and Heat Treatment: The addition of a flocculant, such as water-soluble chitosan, followed by gentle heating (e.g., 60-80°C), can effectively agglomerate bacterial cells and precipitated impurities, making them easier to remove.[4] This step enhances the efficiency of subsequent filtration.
-
Solid-Liquid Separation: Centrifugation is a common first step, but for a clearer supernatant, microfiltration (MF) is highly recommended to remove bacterial cells and flocs.[4][5] Following MF, ultrafiltration (UF) with a low molecular weight cut-off (e.g., 0.5 kDa) is effective for removing soluble macromolecules like small peptides and proteins.[4]
Careful optimization of these initial steps is paramount for maximizing the yield and purity of your this compound before more selective purification techniques are employed.
Section 2: Troubleshooting Guide - Common Purification Challenges and Solutions
This section is formatted to help you diagnose and resolve specific problems you may encounter during the purification workflow.
Issue 1: Low Purity After Initial Purification Steps - Presence of Color and Salts
Q: My partially purified this compound solution is colored and has high conductivity, which is interfering with subsequent chromatography and crystallization. How can I efficiently remove these impurities?
A: This is a classic challenge in downstream processing from fermentation. A two-pronged approach is typically most effective:
Solution A: Decolorization with Activated Carbon
-
Why it works: Activated carbon has a high surface area and porosity, allowing it to adsorb a wide range of colored compounds and other organic impurities through hydrophobic and van der Waals interactions.
-
Protocol:
-
Pass the clarified and filtered fermentation broth through a column packed with granular activated carbon or an activated carbon fiber module.[4]
-
Maintain a controlled temperature (e.g., 30°C) and operating pressure (e.g., 0.5 MPa) for optimal performance.[4]
-
Monitor the transmittance of the eluate to determine the effectiveness of the decolorization.
-
Note that some this compound may be non-specifically adsorbed. It is crucial to perform a small-scale trial to quantify any product loss and optimize the amount of activated carbon used.
-
Solution B: Desalting using Electrodialysis
-
Why it works: Electrodialysis uses ion-exchange membranes and an electric potential to remove salt ions from the solution. This is a highly effective method for reducing the ionic strength of your broth without significant loss of your neutral this compound product.
-
Protocol:
-
Feed the decolorized solution into the dilute chamber of an electrodialysis unit.
-
Apply a constant voltage (e.g., 30V).[4]
-
Continuously monitor the conductivity of the solution in the dilute chamber.
-
Stop the process when the conductivity drops to a target level (e.g., 500 µs/cm), indicating successful desalination.[4]
-
This sequential removal of color and salts will significantly improve the performance of your subsequent high-resolution purification steps.
Issue 2: Difficulty in Separating this compound from Other Amino Acids
Q: My this compound preparation is contaminated with other amino acids like L-threonine and L-lysine. How can I resolve this?
A: This is a common and significant challenge due to the similar physicochemical properties of these amino acids. Ion-exchange chromatography (IEX) is the most powerful technique to address this.
-
Principle of Separation: IEX separates molecules based on their net surface charge at a given pH.[6][7] By carefully selecting the resin type (anion or cation exchanger) and optimizing the buffer pH and salt gradient for elution, you can exploit the subtle differences in the isoelectric points (pI) of this compound and the contaminating amino acids.
Experimental Workflow for IEX Purification:
Caption: Workflow for this compound purification using ion-exchange chromatography.
Troubleshooting IEX:
| Problem | Possible Cause(s) | Suggested Solutions |
| This compound does not bind to the column | - Incorrect buffer pH. - Ionic strength of the sample is too high. - Incorrect resin choice. | - Adjust buffer pH to be at least 1 pH unit away from the pI of this compound. - Ensure the sample is desalted or buffer-exchanged into a low-salt binding buffer.[8] - Re-evaluate the choice of anion vs. cation exchange resin based on the target pH. |
| Poor resolution between this compound and other amino acids | - Elution gradient is too steep. - Flow rate is too high. - Column is overloaded. | - Use a shallower salt gradient for elution.[9] - Reduce the flow rate to allow for better equilibrium. - Load less total protein/amino acids onto the column. |
| This compound elutes with other contaminants | - Non-specific hydrophobic interactions. | - Add a low concentration of a non-ionic detergent to the buffers.[10] - Optimize the salt concentration in the wash steps to remove weakly bound impurities. |
Issue 3: Low Yield and Purity During Final Crystallization Step
Q: I'm struggling to get high-purity crystals of this compound, and my overall yield is low. What factors should I optimize?
A: Crystallization is a powerful final polishing step, but it is highly sensitive to several parameters.[11]
-
Principle: Crystallization relies on creating a supersaturated solution from which the target molecule (this compound) will precipitate in an ordered, crystalline form, leaving impurities behind in the mother liquor.
Key Optimization Parameters for this compound Crystallization:
| Parameter | Rationale | Recommended Action |
| Concentration of this compound | A supersaturated state is required to initiate crystallization. | Vacuum concentrate the purified this compound solution until the content reaches 90-100 g/L.[4] |
| Addition of Anti-solvent | Organic solvents (like ethanol or methanol) reduce the solubility of this compound, inducing precipitation. | Slowly add an organic solvent to the concentrated solution with gentle stirring. A multi-stage addition can improve crystal quality. For example, add 6 volumes of solvent, allow crystallization for 5 hours, then continue adding up to 10 volumes.[4] |
| Temperature | Solubility decreases at lower temperatures, promoting crystallization. | Pre-cool the concentrated solution to 0-5°C before and during the addition of the anti-solvent.[4] |
| Stirring Rate | Affects nucleation and crystal growth. | Use a slow stirring rate (e.g., 50 r/min) to avoid the formation of small, impure crystals.[4] |
| Crystallization Time | Sufficient time is needed for crystal growth. | Allow for an extended crystallization period (e.g., 16 hours) at a low temperature after the final addition of the anti-solvent.[4] |
By systematically optimizing these parameters, you can significantly improve both the purity (aiming for >99%) and the recovery yield of your final this compound product.[4]
Section 3: Analytical Methods for Purity Assessment
Q: How can I accurately determine the purity of my this compound at different stages of purification?
A: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying this compound and other amino acids in your samples.
-
Methodology:
-
Sample Preparation: Centrifuge the fermentation broth or purification fraction to remove any particulates.[12]
-
Derivatization: Amino acids often require derivatization to be detected by UV or fluorescence detectors. A common derivatizing agent is diethyl ethoxymethylenemalonate (DEEMM).[12][13] This reaction is typically carried out in a buffered solution (e.g., boric acid buffer at pH 9.0) at an elevated temperature (e.g., 70°C).[13]
-
Chromatographic Separation: A reverse-phase C18 column is typically used.[12][13]
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 25 mM ammonium acetate) is used to separate the derivatized amino acids.[13]
-
Detection: Detection is commonly performed at a wavelength of 250 nm for DEEMM derivatives.[13]
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with a certified this compound standard.[14]
-
Visualizing the Overall Purification Strategy:
Caption: A comprehensive, multi-step workflow for the purification of this compound.
References
-
Jin, X., Wang, S., Wang, Y., Qi, Q., & Liang, Q. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Microbial Cell Factories, 23(1), 338. Retrieved from [Link]
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Cai, Z., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Bio & Med Chem Au, 3(1), 2-13. Retrieved from [Link]
-
Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli - PubMed Central. (2023). Retrieved from [Link]
-
HPLC method for simultaneously detecting this compound and free amino acid in fermentation broth - Patsnap Eureka. (n.d.). Retrieved from [Link]
-
A new method to recover L-tyrosine from E. coli fermentation broth - PMC - NIH. (2020). Retrieved from [Link]
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Highly efficient production of this compound in Escherichia coli by engineering a redox balance route - PubMed. (2021). Retrieved from [Link]
-
Cascade Synthesis of this compound Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase Activities: The Mathematical Modeling Approach | Industrial & Engineering Chemistry Research - ACS Publications. (2021). Retrieved from [Link]
- CN111141856A - HPLC method for simultaneously detecting this compound and free amino acid in fermentation liquor - Google Patents. (n.d.).
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Effect of intensification of downstream synthesis pathway on l‐homoserine production. … - ResearchGate. (n.d.). Retrieved from [Link]
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Metabolic engineering strategies for this compound production in Escherichia coli - PubMed. (2024). Retrieved from [Link]
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Crystallization of Amino Acids - GEA. (n.d.). Retrieved from [Link]
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Guide to Ion-Exchange Chromatography - Harvard Apparatus. (n.d.). Retrieved from [Link]
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Crystallization and preliminary X-ray diffraction studies of Staphylococcus aureus homoserine dehydrogenase - PMC - NIH. (n.d.). Retrieved from [Link]
-
Quantitative analysis of L-lysine, L-threonine, this compound and cobalamines in fermentation broth - ResearchGate. (2025). Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Retrieved from [Link]
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(PDF) Metabolic engineering strategies for this compound production in Escherichia coli. (2024). Retrieved from [Link]
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Separation and purification of L-methionine from E. coli fermentation broth by macroporous resin chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- US3189526A - Method of producing this compound by fermentation - Google Patents. (n.d.).
-
Cross Flow Filtration: Optimal Membrane Solutions by Applexion. (n.d.). Retrieved from [Link]
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Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed. (n.d.). Retrieved from [Link]
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Membrane Filtration | Tetra Pak Global. (n.d.). Retrieved from [Link]
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Troubleshooting Guide A. Protein Expression B. Loading/Washing. (n.d.). Retrieved from [Link]
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Ion exchange chromatography protein purification and isoelectric point (pI) - YouTube. (2022). Retrieved from [Link]
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Tips for successful ion exchange chromatography. (2017). Retrieved from [Link]
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Membrane Filters | Sartorius. (n.d.). Retrieved from [Link]
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Metabolic engineering strategies for this compound production in Escherichia coli. (n.d.). Retrieved from [Link]
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MANN+HUMMEL Water & Membrane Solutions for cleaner water. (n.d.). Retrieved from [Link]
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Technical Support Center: Fed-Batch Feeding Strategies for Enhanced L-Homoserine Production
Welcome to the technical support center for optimizing L-Homoserine production through fed-batch fermentation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in microbial fermentation. Here, we delve into the intricate details of designing and troubleshooting fed-batch strategies to maximize your this compound titer. Our approach is rooted in a deep understanding of microbial physiology and metabolic engineering, providing you with not just protocols, but the scientific rationale behind them.
Core Principles: Why Fed-Batch for this compound?
Fed-batch cultivation is a superior technique for achieving high cell densities and, consequently, high product titers for this compound.[1] By providing a controlled feed of limiting nutrients, typically the carbon source, we can overcome common fermentation challenges:
-
Mitigation of Overflow Metabolism: High concentrations of glucose can lead to overflow metabolism, resulting in the accumulation of inhibitory byproducts like acetate.[2][3] A controlled feeding strategy maintains a low residual glucose concentration, directing carbon flux towards biomass and product formation rather than wasteful byproducts.[1]
-
Alleviation of Substrate Inhibition: Many microbial strains experience substrate inhibition at high glucose concentrations, which can negatively impact growth and productivity.
-
Extended Production Phase: Fed-batch allows for a prolonged production phase by sustaining the microbial culture in a metabolically active state, leading to significantly higher final product concentrations compared to batch cultures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your this compound fed-batch fermentation experiments, presented in a practical question-and-answer format.
Issue 1: Low this compound Titer Despite Good Cell Growth
Q: My culture is growing to a high density (high OD600), but the this compound concentration is much lower than expected. What are the likely causes and how can I fix this?
A: This is a classic case of uncoupled growth and production. Several factors could be at play:
-
Feedback Inhibition: this compound and its downstream products, L-threonine and L-methionine, can inhibit the activity of key enzymes in the biosynthetic pathway, most notably aspartokinase.[3][4][5]
-
Precursor Limitation: The production of this compound is highly dependent on a steady supply of precursors, primarily oxaloacetate (OAA) and L-aspartate.[4][6] Even with high biomass, a bottleneck in precursor supply will cap your production.
-
Cofactor Imbalance (NADPH Limitation): The conversion of L-aspartate to this compound is an NADPH-dependent process, requiring two molecules of NADPH per molecule of this compound synthesized.[4] An insufficient NADPH regeneration rate can severely limit your titer.
-
Solution: Engineer the central carbon metabolism to favor NADPH production. A common strategy is to overexpress NAD(P) transhydrogenase (encoded by pntAB), which facilitates the conversion of NADH to NADPH.[4]
-
Issue 2: Accumulation of Acetate and Other Byproducts
Q: I'm observing a significant drop in pH and have confirmed high levels of acetate in my culture medium. How does this happen and what can I do to prevent it?
A: Acetate accumulation is a hallmark of overflow metabolism, which occurs when the rate of glucose uptake exceeds the capacity of the tricarboxylic acid (TCA) cycle.[2] This is particularly problematic in high-density cultures.
-
Underlying Cause: Excess pyruvate from glycolysis is converted to acetyl-CoA, which, instead of entering the TCA cycle, is converted to acetate.[2] Acetate is toxic and can inhibit cell growth and metabolic activity.[2]
-
Solutions:
-
Refine Your Feeding Strategy: The most direct solution is to control the glucose feeding rate to maintain a low, non-inhibitory concentration in the bioreactor.[1][3]
-
Implement Feedback Control: Utilize a feedback control strategy, such as a DO-stat or pH-stat, to automatically adjust the feed rate based on the metabolic activity of the culture.[1] A sharp increase in dissolved oxygen (DO) often signals glucose depletion, triggering the feed pump.[1][3]
-
Optimize Dissolved Oxygen: Ensure that the DO level is maintained above a critical threshold (typically 20-30% saturation) through optimized agitation and aeration.[1][3] Oxygen limitation exacerbates acetate formation.[3]
-
Metabolic Engineering: For a more robust solution, consider genetic modifications that block the primary acetate synthesis pathways.[2]
-
Issue 3: Slow or Stalled Cell Growth During the Fed-Batch Phase
Q: My culture grows well initially in the batch phase, but growth slows down or stops entirely once I start the feed. Why is this happening?
A: This issue can be multifaceted, often pointing to either toxicity or nutrient limitation.
-
This compound Toxicity: High intracellular concentrations of this compound can be toxic to the production host.[3][7][8]
-
Nutrient Limitation (Other than Carbon): While you are feeding a concentrated glucose solution, other essential nutrients in the initial batch medium (e.g., nitrogen, phosphate, trace metals) may become depleted.
-
Solution: Ensure your fed-batch medium is comprehensive. The feed solution should not only contain the carbon source but may also need to be supplemented with a nitrogen source (like ammonia, which can also be used for pH control) and other essential nutrients based on the stoichiometric requirements of your strain for growth and production.[3]
-
-
Inhibitory Feed Components: If your feed solution is highly concentrated, localized high concentrations at the point of addition can be detrimental to the cells.
-
Solution: Ensure good mixing in your bioreactor and consider a less concentrated feed solution or a slower initial feed rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for this compound production?
A1: The most extensively studied and industrially relevant microorganisms are genetically engineered strains of Escherichia coli and Corynebacterium glutamicum.[1] Both have well-characterized genetics and are amenable to metabolic engineering.
Q2: What is a DO-stat feeding strategy and how does it work?
A2: A DO-stat is a feedback control strategy where the dissolved oxygen concentration in the bioreactor is used to control the nutrient feed rate.[9] When the cells consume the available carbon source, their respiration rate decreases, leading to a sharp increase in the DO level.[1][3] A DO probe detects this spike and signals the feed pump to add more substrate. This method ensures that the carbon source is supplied on demand, preventing both starvation and excess accumulation.[9]
Q3: How critical is pH control during the fermentation?
A3: Maintaining a stable pH (typically around 7.0) is crucial.[1][3] Deviations from the optimal pH can inhibit enzyme activity, affect nutrient uptake, and reduce overall productivity. It is standard practice to use automated addition of a base, such as ammonium hydroxide, to control pH.[1] This also conveniently serves as a nitrogen source for the culture.[1]
Q4: Should I use a constant or an exponential feeding strategy?
A4: The choice depends on your process goals.
-
Constant Feeding: A simple approach where the feed rate is kept constant. This may not be optimal as the biomass concentration and, therefore, the substrate demand, increases over time.
-
Exponential Feeding: This strategy aims to maintain a constant specific growth rate by increasing the feed rate exponentially to match the exponential growth of the culture.[3] This is often preferred for achieving high cell densities rapidly. In practice, a pre-determined profile based on prior experimental data is often employed.[1]
Q5: My engineered strain has competing pathways for L-threonine and L-lysine knocked out. Are there other significant byproducts to be aware of?
A5: Yes. While L-threonine, L-methionine, and L-lysine are the most direct competitors for this compound precursors[2], other byproducts can arise. Under certain conditions, especially with suboptimal feeding, you might see the accumulation of other organic acids or even diaminopimelic acid, a precursor in the lysine biosynthesis pathway.[10] Comprehensive metabolic analysis using techniques like HPLC can help identify and quantify these unexpected byproducts.
Data-Driven Insights: Performance of Engineered Strains
The following tables summarize the performance of various metabolically engineered E. coli and C. glutamicum strains under fed-batch fermentation conditions, showcasing the impact of different genetic modifications and strategies.
Table 1: this compound Production in Engineered E. coli Strains (Fed-Batch)
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
| W-H18/pM2/pR1 | Restored glucose uptake, overexpression of key genes, attenuated degradation, export control | 110.8 | 0.64 | 1.82 |
| H28 | Overexpression of key genes, attenuated degradation, export control, NADPH enhancement | 85.3 | 0.43 | 1.78 |
| HS15 | Overexpression of key genes, attenuated degradation, export control, NADPH enhancement | 84.1 | 0.50 | 1.96 |
| HOM-14 | Dynamic attenuation of degradation pathway, improved NADPH, enhanced efflux | 60.1 | 0.42 | 1.25 |
| HS33 | Multiplex metabolic network design | 37.6 | 0.31 | 0.35 |
| LJL12 | Overexpression of key genes, attenuated degradation, transcriptional regulation | 35.8 | 0.35 | 0.82 |
(Data compiled from multiple sources[11])
Table 2: this compound Production in Engineered C. glutamicum Strains (Fed-Batch)
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) |
| Engineered C. glutamicum | Optimized co-utilization of mixed sugars | 93.1 | 0.41 | 1.29 |
| R240I/pXTuf-Cgl2344 | Mutation of homoserine kinase, optimized efflux | 78.3 | 0.28 | - |
| Engineered C. glutamicum | Acetate feeding strategy | 58.63 | - | - |
(Data compiled from multiple sources[3][12][13])
Visualizing the Process: Workflows and Pathways
This compound Biosynthetic Pathway
The following diagram illustrates the core metabolic pathway for this compound synthesis from the central carbon metabolism, highlighting key precursors and enzymes.
Caption: Simplified this compound biosynthetic pathway in E. coli.
Fed-Batch Fermentation Workflow with DO-Stat Control
This diagram outlines the typical workflow for a fed-batch fermentation process employing a DO-stat feeding strategy.
Caption: Workflow for DO-stat controlled fed-batch fermentation.
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for this compound Production in E. coli
This protocol provides a general framework. Specific parameters such as media composition and feeding rates should be optimized for your specific strain.
1. Inoculum Preparation: a. Inoculate a single colony of the this compound producing E. coli strain into 10 mL of seed medium (e.g., LB broth with appropriate antibiotics) in a 50 mL tube. b. Incubate at 37°C with shaking at 250 rpm for 8-12 hours.[3] c. Transfer the seed culture to a 1 L shake flask containing 200 mL of the same medium and incubate under the same conditions until the OD600 reaches 4-6.[3]
2. Bioreactor Setup and Batch Phase: a. Prepare a 5 L bioreactor with 3 L of batch fermentation medium.[3] The medium should contain a defined amount of glucose (e.g., 20 g/L), a nitrogen source (e.g., ammonium sulfate), phosphate, and essential minerals.[3] b. Sterilize the bioreactor and medium. Calibrate pH and DO probes before sterilization.[1] c. Aseptically inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2-0.5.[3] d. Set initial fermentation parameters: Temperature at 37°C, pH controlled at 7.0 (using 25% ammonium hydroxide), and dissolved oxygen (DO) maintained above 30% by cascading agitation (300-800 rpm) and aeration (1-2 vvm).[1][3] e. Run the batch phase until the initial glucose is nearly depleted, which is typically indicated by a sharp increase in the DO signal.[1][3]
3. Fed-Batch Phase: a. Prepare a sterile feeding solution containing 500-600 g/L glucose.[1] b. Initiate the feeding strategy once the initial glucose is depleted (indicated by the DO spike). c. For a DO-Stat Strategy: Set the DO controller to trigger the feed pump when the DO rises above a setpoint (e.g., 35%) and stop when it drops back to the target (e.g., 30%). d. For a Pre-determined Profile: Begin feeding at a pre-calculated exponential rate based on the strain's known specific growth rate and substrate consumption kinetics. e. Continue to monitor and control temperature, pH, and DO as in the batch phase.[3]
4. Sampling and Analysis: a. Take samples aseptically at regular intervals (e.g., every 2-4 hours). b. Immediately place samples on ice. c. Measure OD600 for cell density. d. Centrifuge a portion of the sample to collect the supernatant. e. Analyze the supernatant for residual glucose and this compound concentration using HPLC.
5. Fermentation Duration: a. Continue the fermentation for 48-108 hours, or until this compound production plateaus.[1][14]
References
- Minimizing byproduct formation during this compound fermentation. Benchchem.
- Metabolic engineering strategies for this compound production in Escherichia coli - PMC. (2024). Microbial Cell Factories.
- Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. (2018). Applied and Environmental Microbiology.
- Metabolic Engineering of Escherichia coli for the Production of this compound. (2023). ACS Chemical & Biomedical Engineering.
- Application Notes and Protocols for High-Yield this compound Production. Benchchem.
- Increasing this compound production in Escherichia coli by engineering the central metabolic pathways. (2020). Journal of Biotechnology.
- Metabolic Engineering of Escherichia coli for the Production of this compound. (2023). ACS Chemical & Biomedical Engineering.
- Optimizing fermentation conditions for large-scale this compound production. Benchchem.
- Fed-Batch fermentation in a 5-L bioreactor enhances this compound biosynthesis. ResearchGate.
- Metabolic Engineering of Corynebacterium glutamicum for Efficient this compound Production from Lignocellulose-Derived Sugars. (2023). ACS Sustainable Chemistry & Engineering.
- Highly efficient production of this compound in Escherichia coli by engineering a redox balance route. (2021). Metabolic Engineering.
- High-Yield Production of this compound Using Glycerol as a Sole Carbon Source. ResearchGate.
- Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products. (2012). Journal of Biotechnology.
- Rational metabolic engineering of Corynebacterium glutamicum to create a producer of L-valine. (2022). Metabolic Engineering.
- Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. (2023). Journal of Industrial Microbiology & Biotechnology.
- Efficient production of this compound in Corynebacterium glutamicum ATCC 13032 by redistribution of metabolic flux. ResearchGate.
- Metabolic engineering of Escherichia coli W3110 for this compound production. ResearchGate.
- Metabolic engineering strategies for this compound production in Escherichia coli. (2024). Microbial Cell Factories.
- The use of dissolved oxygen-controlled, fed-batch aerobic cultivation for recombinant protein subunit vaccine manufacturing. (2015). Vaccine.
- Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. (2022). Frontiers in Microbiology.
- Advanced control of dissolved oxygen concentration in fed batch cultures during recombinant protein production. (2009). Applied Microbiology and Biotechnology.
- Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. (2018). Applied and Environmental Microbiology.
- On-Line Tendency Control of Dissolved Oxygen Concentration during Aerobic Fed-Batch Fermentations. (2016). Applied Sciences.
- Dissolved Oxygen Control of Batch Bioreactor Using Model Reference Adaptive Control Scheme. (2018). International Journal of Engineering & Technology.
- Model Predictive Control of dissolved oxygen level in an intermittent fed-batch process – Simulation & Application. (2023). IFAC-PapersOnLine.
- The biosynthetic pathway of this compound in E. coli and the feedback inhibition on key enzymes. ResearchGate.
- Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. (2022). Frontiers in Microbiology.
- SSW-03/SP-08 L-serine production during fed-batch fermentation. ResearchGate.
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Validation & Comparative
L-Homoserine vs. D-Homoserine: A Comparative Guide to Stereospecificity in Biological Systems
Introduction: The Significance of Chirality in Biological Function
In the intricate molecular landscape of biological systems, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different biological activities. This guide provides an in-depth comparison of L-Homoserine and D-Homoserine, two such enantiomers, to illuminate the critical role of stereospecificity in metabolic pathways, intercellular communication, and therapeutic design. For researchers, scientists, and drug development professionals, a comprehensive understanding of these differences is essential for hypothesis-driven research and the rational design of novel therapeutics.
This compound, a non-proteinogenic α-amino acid, is a pivotal intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine in a vast array of organisms, including bacteria, fungi, and plants.[1] Conversely, its enantiomer, D-homoserine, is not a component of these primary metabolic pathways and its natural biological role is less defined.[1] This stark divergence in their biological utility underscores the high degree of stereochemical selectivity inherent in enzymatic reactions and molecular recognition events.
Comparative Analysis: this compound vs. D-Homoserine
The fundamental differences in the biological recognition and processing of L- and D-homoserine are summarized below.
| Feature | This compound | D-Homoserine |
| Natural Abundance | Common metabolic intermediate in bacteria, fungi, and plants.[1] | Rare in natural biological systems; primarily utilized in synthetic applications.[1][2] |
| Metabolic Role | Central precursor in the biosynthesis of threonine, methionine, and isoleucine.[1][3] | Not a known intermediate in primary metabolic pathways.[1] |
| Enzymatic Recognition | Readily recognized and processed by enzymes of the aspartate metabolic pathway, such as homoserine dehydrogenase and threonine synthase.[4][5] | Generally not recognized by enzymes that process L-amino acids; can be a substrate for D-amino acid specific enzymes like D-amino acid oxidase.[6][7] |
| Role in Quorum Sensing | The this compound lactone ring is a critical component of N-acyl homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing.[8][9] The L-enantiomer is significantly more active.[1] | D-homoserine lactone derivatives are largely biologically inert or exhibit significantly reduced activity in quorum sensing.[1] |
| Therapeutic Applications | A target for the development of antimicrobial agents by inhibiting its biosynthetic pathway.[10] | Incorporated into synthetic peptides to enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][11][12] |
| Toxicity | High concentrations can be inhibitory to the growth of some microorganisms, like Mycobacterium tuberculosis, by affecting metabolic regulation.[13] | Generally considered to have low biological activity and toxicity in its free form. |
Metabolic Pathways and Molecular Interactions
The Central Role of this compound in Amino Acid Biosynthesis
This compound is synthesized from L-aspartate in a three-step enzymatic pathway. This pathway is a critical juncture in the biosynthesis of several essential amino acids and is tightly regulated.[14][15]
-
Phosphorylation of Aspartate: The pathway begins with the phosphorylation of L-aspartate by aspartate kinase (AK) to yield L-aspartyl-β-phosphate. This step is often a key regulatory point, subject to feedback inhibition by downstream products like threonine and lysine.[16][17][18]
-
Reduction to Aspartate-β-semialdehyde: L-aspartyl-β-phosphate is then reduced by aspartate-semialdehyde dehydrogenase to L-aspartate-β-semialdehyde.
-
Formation of this compound: Finally, homoserine dehydrogenase (HSD) catalyzes the reduction of L-aspartate-β-semialdehyde to this compound.[4][10]
From this compound, the pathways diverge to produce threonine and methionine. The conversion to threonine is catalyzed by threonine synthase .[5][19][20][21]
Stereospecific recognition of N-acyl homoserine lactones in bacterial quorum sensing.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a method for the enzymatic synthesis of this compound from L-aspartate, leveraging the stereospecificity of the biosynthetic enzymes. This approach ensures the production of the biologically active L-enantiomer. [22] Materials:
-
L-Aspartate
-
ATP (Adenosine triphosphate)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
Recombinant Aspartate Kinase (AK)
-
Recombinant Aspartate-semialdehyde Dehydrogenase
-
Recombinant Homoserine Dehydrogenase (HSD)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a chiral column for analysis
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture containing L-aspartate, ATP, and NADPH in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding the three enzymes (AK, Aspartate-semialdehyde Dehydrogenase, and HSD) to the reaction mixture. The causality behind using this cascade of enzymes is to mimic the natural biosynthetic pathway, ensuring a high-yield, stereospecific conversion.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (typically 30-37°C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at different time points.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as 1 M HCl, which will denature the enzymes.
-
Analysis: Analyze the reaction mixture for the presence of this compound using HPLC with a chiral column to confirm the enantiomeric purity. The use of a chiral column is a self-validating step to ensure that only the L-enantiomer has been synthesized.
Protocol 2: Assessing the Impact of D-Homoserine on Peptide Stability
This protocol describes a method to evaluate the increased resistance of a peptide to enzymatic degradation when a D-amino acid, such as D-homoserine, is incorporated.
Materials:
-
Synthetic peptide containing an L-amino acid at a specific position.
-
Synthetic peptide analogue with D-homoserine replacing the L-amino acid at the same position.
-
Protease enzyme (e.g., Trypsin, Chymotrypsin).
-
Digestion Buffer (optimal for the chosen protease).
-
Quenching solution (e.g., Trifluoroacetic acid, TFA).
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system for analysis.
Procedure:
-
Peptide Incubation: Incubate a known concentration of each peptide (the all-L peptide and the D-homoserine containing peptide) separately with the protease in the digestion buffer at the enzyme's optimal temperature.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and immediately quench the enzymatic activity by adding TFA. The rationale for a time-course analysis is to determine the rate of degradation for each peptide.
-
LC-MS Analysis: Analyze the quenched aliquots by LC-MS. Quantify the amount of intact peptide remaining at each time point.
-
Data Comparison: Plot the percentage of intact peptide remaining over time for both peptides. A significantly slower degradation rate for the D-homoserine containing peptide will provide experimental evidence of its enhanced stability. This direct comparison serves as a self-validating system for the hypothesis.
Conclusion and Future Directions
The stark contrast in the biological roles of L- and D-homoserine serves as a compelling illustration of the principle of stereospecificity in biological systems. While this compound is a vital metabolic intermediate, D-homoserine's value lies in its relative biological inertness, a property that is astutely exploited in the field of drug development to enhance the stability and therapeutic potential of peptide-based drugs. [1][23][24] For researchers, the continued exploration of non-proteinogenic amino acids, including D-isomers, opens up new avenues for designing novel therapeutics with improved pharmacokinetic properties. [11][25]Furthermore, a deeper understanding of the subtle interactions that govern the stereospecific recognition of molecules like AHLs could lead to the development of novel anti-virulence strategies that disrupt bacterial communication. The principles and protocols outlined in this guide provide a solid foundation for researchers to delve into the fascinating world of stereochemistry and its profound impact on biological function.
References
- Acythis compound Lactone Quorum Sensing in Bacteria. (n.d.). American Society for Microbiology.
- Mechanism of action of threonine synthase A. (n.d.). ResearchGate.
- Acythis compound lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. (2001). Proceedings of the National Academy of Sciences.
- A Comparative Analysis of this compound and D-Homoserine: Unraveling Stereospecificity in Biological Systems. (n.d.). BenchChem.
- Homoserine dehydrogenase. (n.d.). Wikipedia.
- Aspartate kinase. (n.d.). Wikipedia.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed Central.
- Acyl homoserine-lactone quorum-sensing signal generation. (n.d.). PubMed Central.
- Molecular Mechanism of the Reaction Specificity in Threonine Synthase: Importance of the Substrate Conformations. (2017). ACS Publications.
- N-Acyl homoserine lactone. (n.d.). Wikipedia.
- Threonine synthase. (n.d.). M-CSA.
- Unnatural Amino Acids Potential for Innovating Drug Discovery. (n.d.). Biosynth.
- Cascade enzymatic synthesis of this compound – mathematical modelling as a tool for process optimisation and design. (n.d.). Royal Society of Chemistry.
- Engineering the substrate specificity of D-amino-acid oxidase. (n.d.). PubMed.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed.
- Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. (n.d.). MDPI.
- L- and D- Amino Acids Overview. (n.d.). Creative Peptides.
- D-Amino acid. (n.d.). Wikipedia.
- Homoserine Dehydrogenase. (n.d.). Creative Biolabs.
- Aspartate Kinase (Crude Enzyme)(EC 2.7.2.4). (n.d.). BOC Sciences.
- Homoserine dehydrogenase. (n.d.). EPFL Graph Search.
- Metabolic engineering strategies for this compound production in Escherichia coli. (2024). PubMed Central.
- Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. (2023). PubMed.
- Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. (n.d.). Journal of Microbiology and Biotechnology.
- hom - Homoserine dehydrogenase - Bacillus subtilis (strain 168). (n.d.). UniProt.
- Non-Natural Amino Acids in Drug Design. (n.d.). MDPI.
- Occurrence of D-amino acids in natural products. (2023). PubMed.
- Engineering the Substrate Specificity of D-Amino-acid Oxidase. (n.d.). ResearchGate.
- Structure and function of threonine synthase from yeast. (n.d.). PubMed.
- D-amino acids in nature, agriculture and biomedicine: All Life. (n.d.). Taylor & Francis Online.
- D-amino acid oxidase: Physiological role and applications. (n.d.). SciSpace.
- An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. (n.d.). BenchChem.
- Aspartate-kinase. (n.d.). Wikipedia.
- Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. (n.d.). PLOS One.
- ask - Aspartokinase - Thermus thermophilus. (n.d.). UniProt.
- Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. (2020). Thieme Connect.
- Metabolic Engineering of Escherichia coli for the Production of this compound. (n.d.). PubMed Central.
- Metabolic Engineering of Escherichia coli for the Production of this compound. (n.d.). ACS Publications.
- This compound biosynthesis. (n.d.). PubChem.
- Crystal structure of threonine synthase from Arabidopsis thaliana. (n.d.). PubMed Central.
- Crystal structure of Clostridium acetobutylicum aspartate kinase (CaAk): An important allosteric enzyme for amino acids production. (2014). PubMed Central.
- D-Homoserine. (n.d.). PubChem.
- L- and D-homoserine and related C4-chiral blocks. (n.d.). ResearchGate.
- Microbial resolution of Dthis compound for the production of D-homoserine using a novel isolate, Arthrobacter nicotinovorans strain 2-3. (n.d.). ResearchGate.
- Homoserine. (n.d.). Wikipedia.
- D,this compound. (n.d.). CymitQuimica.
- The Preparation of D- and this compound. (n.d.). ACS Publications.
- D-Amino acids in biological systems. (n.d.). ResearchGate.
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- 25. benchchem.com [benchchem.com]
A Strategic Guide to L-Homoserine Versus L-Serine in Peptide Synthesis Applications
In the precise world of peptide synthesis, the selection of each amino acid building block is a critical decision that dictates the structure, stability, and ultimate function of the final molecule. While L-Serine is a cornerstone of natural peptides, its lesser-known homolog, L-Homoserine, offers a unique set of chemical properties that unlock advanced peptide engineering strategies. This guide provides an in-depth comparison of these two hydroxyl-containing amino acids, moving beyond basic principles to explore the strategic implications of their use in modern solid-phase peptide synthesis (SPPS), supported by established experimental data and protocols.
At a Glance: A Comparative Overview of Serine and Homoserine
The fundamental difference between L-Serine and this compound lies in a single methylene (-CH2-) group in the side chain.[1][2] L-Serine, a proteinogenic amino acid, features a hydroxymethyl side chain (-CH2OH), making it a direct component of naturally occurring protein sequences. This compound, a non-proteinogenic counterpart, possesses a hydroxyethyl side chain (-CH2CH2OH).[2] This seemingly minor extension has profound consequences for peptide design, influencing everything from side-chain protection strategies to the potential for macrocyclization.
| Feature | L-Serine | This compound |
| Chemical Structure | HO₂CCH(NH₂)CH₂OH | HO₂CCH(NH₂)CH₂CH₂OH |
| Molecular Formula | C₃H₇NO₃ | C₄H₉NO₃ |
| Molecular Weight | 87.08 g/mol | 119.12 g/mol [2] |
| Classification | Proteinogenic | Non-proteinogenic[1][3] |
| Standard Fmoc Derivative | Fmoc-Ser(tBu)-OH | Fmoc-Hse(Trt)-OH |
| Key Application | Synthesis of natural peptides and their direct analogs. | Synthesis of peptide analogs with enhanced stability; precursor for peptide cyclization.[1][4] |
Performance and Strategy in Solid-Phase Peptide Synthesis (SPPS)
While both amino acids are readily incorporated using standard Fmoc-SPPS protocols, their distinct side chains necessitate different strategic considerations to maximize yield and purity.
The hydroxyl group in both residues requires protection to prevent unwanted side reactions, such as O-acylation, during peptide coupling.
-
L-Serine: The industry standard is the tert-Butyl (tBu) group, supplied as Fmoc-Ser(tBu)-OH .[5][6] The tBu ether is robustly stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is cleanly removed during the final acidolytic cleavage from the resin (e.g., with Trifluoroacetic acid - TFA).[7]
-
This compound: The recommended protecting group is Trityl (Trt) , supplied as Fmoc-Hse(Trt)-OH .[1][8] The rationale for this choice is twofold. First, the primary alcohol of homoserine is more susceptible to dehydration and subsequent formation of a stable five-membered γ-lactone under acidic conditions, a side reaction that must be carefully managed.[1][9] The bulky Trt group provides excellent protection. Second, the Trt group is more acid-labile than the tBu group, offering orthogonality and the potential for selective deprotection under milder acidic conditions if required for complex synthetic routes.[5]
-
Racemization: L-Serine is known to have a moderate susceptibility to racemization, particularly when using certain powerful coupling reagents.[1] This risk is often mitigated by using additives like 1-hydroxybenzotriazole (HOBt) or by choosing coupling agents less prone to inducing this side reaction. The risk for this compound is considered comparable under standard conditions.[1]
-
Lactone Formation (Homoserine): As mentioned, unprotected homoserine can readily cyclize to form a homoserine lactone, especially during final cleavage.[1] While this is an undesirable side reaction during linear synthesis, it becomes a powerful synthetic tool when intentionally induced, as detailed in the next section.
The Strategic Advantage of this compound: CNBr-Mediated Ligation and Cyclization
The most compelling reason to choose this compound over L-Serine is its role as a precursor for peptide cyclization via cyanogen bromide (CNBr) cleavage. This powerful technique transforms a linear peptide into a constrained cyclic structure, often leading to significantly enhanced biological activity, receptor selectivity, and resistance to enzymatic degradation.[10]
The process relies on the specific reaction of CNBr with a Methionine (Met) residue.[11][12] When a peptide is synthesized with a Met residue at the desired cleavage site, treatment with CNBr results in the cleavage of the peptide bond C-terminal to the Met. Critically, this reaction converts the Met residue into a C-terminal homoserine lactone .[2][13] This lactone is an activated ester, primed for intramolecular reaction with a nucleophile, typically the peptide's N-terminal amine, to form a stable amide bond and close the cyclic loop.
Experimental Workflow: CNBr Cleavage and Head-to-Tail Cyclization
Caption: Workflow for peptide cyclization using CNBr cleavage of a Met-containing precursor to generate a C-terminal homoserine lactone for intramolecular ligation.
Experimental Protocols
This protocol outlines a single coupling cycle, highlighting the differences between incorporating Serine and Homoserine.
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin in a suitable reaction vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve 3-5 equivalents of the amino acid (Fmoc-Ser(tBu)-OH or Fmoc-Hse(Trt)-OH ) and a near-equimolar amount of an activating agent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.[14] Allow to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[14]
-
-
Monitoring:
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A yellow/colorless result indicates complete coupling. A blue/purple result indicates free amines are still present, and a second coupling may be required.[14]
-
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 10-20 minutes to remove the N-terminal Fmoc group, preparing the peptide for the next coupling cycle.
This protocol assumes the starting material is a purified linear peptide with a Met residue at the intended cleavage site.
-
CNBr Cleavage:
-
Dissolve the Met-containing peptide in a solution of 70% aqueous formic acid.[15]
-
Add a 50- to 100-fold molar excess of CNBr to the solution.
-
Incubate the reaction in the dark, under nitrogen, at room temperature for 12-24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Lyophilize the sample repeatedly to remove the formic acid and excess CNBr.
-
Purify the resulting peptide fragment (now containing a C-terminal homoserine lactone) by reverse-phase HPLC. Confirm the mass of the product via mass spectrometry.
-
-
Intramolecular Cyclization:
-
Dissolve the purified peptide-lactone in a suitable solvent (e.g., DMF or acetonitrile/water) at a very low concentration (typically 0.1-1.0 mg/mL) to favor intramolecular reaction over intermolecular polymerization.
-
Adjust the pH of the solution to ~8.0-8.5 by the dropwise addition of a non-nucleophilic base like DIEA or a dilute solution of ammonium bicarbonate.
-
Stir the reaction at room temperature and monitor its progress by HPLC-MS until the linear precursor is consumed.
-
-
Final Purification:
-
Acidify the reaction mixture with a small amount of TFA.
-
Purify the final cyclic peptide by preparative reverse-phase HPLC and confirm its identity by mass spectrometry.
-
Decision Framework: Choosing the Right Amino Acid
The choice between L-Serine and this compound is driven by the final application. Use the following logic to guide your selection.
Decision Flowchart: Serine vs. Homoserine
Caption: A decision-making framework for selecting between L-Serine and this compound based on the desired peptide synthesis outcome.
Conclusion
L-Serine remains the indispensable choice for synthesizing peptides that replicate or closely mimic natural protein sequences. Its chemistry is robust, well-understood, and cost-effective for routine applications. This compound, however, should be viewed not as a mere substitute but as a specialized tool for advanced peptide engineering. Its extended side chain can be used to modulate peptide conformation and improve proteolytic stability. More significantly, its unique ability to be generated as a reactive lactone via CNBr cleavage of methionine provides one of the most efficient and reliable methods for producing head-to-tail cyclic peptides. For researchers and drug developers aiming to create highly stable, conformationally constrained, and novel peptide therapeutics, this compound offers a strategic advantage that L-Serine cannot match.
References
-
This compound: An Essential Building Block for Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cyanogen Bromide Treatment of Methionine-Containing Compounds. PubMed. [Link]
-
Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). [Link]
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. The Protein Society. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
A new chemical approach to differentiate carboxy terminal peptide fragments in cyanogen bromide digests of proteins. PubMed. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
- Improved cyanogen bromide cleavage of peptides.
-
Chemical Cleavage of Proteins at Methionyl Residues. Springer Nature Experiments. [Link]
-
Chemical Cleavage of Bonds Explained. [Link]
-
Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. National Institutes of Health (NIH). [Link]
-
Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv. [Link]
-
Homoserine. Wikipedia. [Link]
-
Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. [Link]
-
Cyclization of Met to homoserine lactone. ResearchGate. [Link]
-
Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. MDPI. [Link]
-
Defining the structure and function of acythis compound lactone autoinducers. National Institutes of Health (NIH). [Link]
-
Metabolic engineering strategies for this compound production in Escherichia coli. National Institutes of Health (NIH). [Link]
-
(PDF) Metabolic engineering strategies for this compound production in Escherichia coli. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Metabolic Engineering of Escherichia coli for the Production of this compound. National Institutes of Health (NIH). [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. National Institutes of Health (NIH). [Link]
-
Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. National Institutes of Health (NIH). [Link]
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- 9. peptide.com [peptide.com]
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- 15. Cyanogen bromide treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of L-Homoserine Quantification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The Analytical Challenge of L-Homoserine
This compound, a polar and zwitterionic molecule, presents inherent challenges for traditional reversed-phase liquid chromatography. Its lack of a strong chromophore also renders UV-based detection methods less sensitive. Consequently, mass spectrometry, with its high sensitivity and specificity, has become the analytical cornerstone for its quantification. However, the choice of mass spectrometry technique and the validation of the chosen method are critical to ensure data integrity.
Comparative Analysis of Mass Spectrometry Methodologies
Two primary mass spectrometry-based approaches are widely employed for the quantification of amino acids like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Within LC-MS/MS, further distinction can be made between methods requiring derivatization and those analyzing the native compound, typically using Hydrophilic Interaction Liquid Chromatography (HILIC).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization | Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) |
| Principle | Separation of volatile and thermally stable derivatives in the gas phase. | Separation of derivatized analyte in the liquid phase. | Separation of the polar, underivatized analyte in the liquid phase. |
| Derivatization | Mandatory to increase volatility and thermal stability.[1][2][3] | Often employed to improve chromatographic retention and ionization efficiency. | Not required, enabling a more direct analysis.[4] |
| Sensitivity | High, often reaching low nanomolar to micromolar ranges.[1] | High, with the potential for very low limits of detection depending on the derivatizing agent. | Good to high, with sensitivity influenced by mobile phase composition and MS optimization.[4][5] |
| Selectivity | High, with mass spectral libraries available for identification of derivatives. | Very high, utilizing specific precursor-product ion transitions (MRM). | Very high, based on MRM transitions. |
| Throughput | Moderate, with derivatization adding to the sample preparation time. | Moderate to high, with derivatization being a potential bottleneck. | High, due to simpler sample preparation.[5][6] |
| Matrix Effects | Can be significant, but often mitigated by extensive sample cleanup during derivatization. | Can be a concern, but often addressed with stable isotope-labeled internal standards. | A significant consideration that requires careful method development and the use of appropriate internal standards. |
| Cost | Generally lower instrumentation cost compared to LC-MS/MS. | Higher instrumentation cost. | Higher instrumentation cost. |
Experimental Workflows: A Visual Comparison
To better understand the practical differences between these approaches, the following diagrams illustrate the typical experimental workflows.
Deep Dive into a Validated HILIC-LC-MS/MS Method
Principle of HILIC
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like this compound can partition. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous content).
Step-by-Step Protocol for this compound Quantification in Plasma
-
Sample Preparation:
-
To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., this compound-d4) at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 10 mM ammonium formate).
-
-
HILIC-LC-MS/MS Analysis:
-
LC System: UPLC/UHPLC system
-
Column: A HILIC column suitable for amino acid analysis (e.g., an amide-based column).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 85% Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A shallow gradient increasing the percentage of Mobile Phase A to elute this compound.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1): m/z 120.1 -> Product ion (Q3): m/z 74.1 (loss of formic acid and water). A secondary, qualifying transition should also be monitored.
-
This compound-d4 (Internal Standard): Precursor ion (Q1): m/z 124.1 -> Product ion (Q3): m/z 78.1.
-
-
Optimization: Cone voltage and collision energy must be optimized for this compound and its internal standard to maximize signal intensity.
-
Validation Workflow and Acceptance Criteria
A rigorous validation process is essential to ensure the reliability of the analytical method. The following diagram outlines the key validation parameters based on ICH M10 guidelines.[7]
The Critical Role of the Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is the gold standard in quantitative mass spectrometry. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement due to matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to significantly improved accuracy and precision.
Conclusion: Selecting the Optimal Method
The choice between GC-MS and LC-MS/MS for this compound quantification depends on the specific requirements of the study.
-
GC-MS is a powerful technique offering high sensitivity and selectivity. However, the mandatory derivatization step can be time-consuming and a source of variability.[1][2]
-
Derivatization-based LC-MS/MS can provide excellent sensitivity and is a viable option, particularly if a laboratory has well-established derivatization protocols for other amino acids.
-
HILIC-LC-MS/MS represents a modern, high-throughput approach that simplifies sample preparation and reduces the potential for derivatization-related errors.[4][5][6] For laboratories with the appropriate instrumentation and expertise in HILIC method development, this is often the preferred method for the quantitative analysis of this compound in biological matrices.
Ultimately, regardless of the chosen method, a thorough validation in accordance with international guidelines is not merely a regulatory requirement but a fundamental component of good scientific practice, ensuring the integrity and reliability of the generated data.
References
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A Comparative Guide to Metabolic Engineering Strategies for L-Homoserine Production
For researchers, scientists, and professionals in drug development, the efficient microbial production of chiral precursors is a cornerstone of innovation. L-homoserine, a non-proteinogenic amino acid, stands out as a critical building block for synthesizing essential amino acids like L-threonine and L-methionine, as well as other high-value chemicals.[1][2] Microbial fermentation, particularly using engineered strains of Escherichia coli and Corynebacterium glutamicum, has become the preferred, sustainable method for its production.[3][4][5] However, wild-type microorganisms do not accumulate this compound, as it is a tightly regulated metabolic intermediate.[1][6]
This guide provides an in-depth comparison of the primary metabolic engineering strategies employed to overcome these native limitations. We will dissect the causality behind key genetic modifications, present supporting quantitative data from seminal studies, and offer detailed protocols to bridge theory with practice.
The Native this compound Biosynthetic Pathway: A Tightly Regulated Route
The journey from a simple carbon source like glucose to this compound involves central carbon metabolism and the L-aspartate biosynthetic pathway.[7] Glucose is first catabolized through glycolysis to produce phosphoenolpyruvate (PEP). PEP is then converted to oxaloacetate (OAA), the direct precursor for the L-aspartate family of amino acids.[1][6]
The core pathway from L-aspartate to this compound consists of three key enzymatic steps:
-
Aspartate Kinase (AK): Phosphorylates L-aspartate. In E. coli, this crucial step is catalyzed by three isoenzymes (AKI, AKII, AKIII), encoded by thrA, metL, and lysC, respectively. This is a primary site of regulation, with AKI and AKIII being subject to feedback inhibition by L-threonine and L-lysine.[1][7]
-
Aspartate-Semialdehyde Dehydrogenase: Encoded by asd, this enzyme converts aspartyl-4-phosphate to aspartate-semialdehyde.[7]
-
Homoserine Dehydrogenase (HD): Reduces aspartate-semialdehyde to this compound. This activity is carried out by the bifunctional enzymes AKI and AKII (encoded by thrA and metL).[1][7]
Caption: The core biosynthetic pathway of this compound from glucose.
Core Engineering Strategies: A Head-to-Head Comparison
Effective this compound production hinges on a multi-pronged approach to systematically rewire the host's metabolism. We will compare the most impactful strategies below.
Strategy 1: Channeling Carbon Flux by Blocking Competing Pathways
Causality: The most fundamental principle for accumulating a metabolic intermediate is to prevent its consumption. This compound is a precursor to L-threonine and L-methionine, while its direct precursor, aspartate-semialdehyde, is a branch point for L-lysine synthesis.[8] Deleting the key genes in these competing pathways is the foundational step to force accumulation.
Experimental Approaches & Outcomes:
-
Blocking L-Threonine and L-Methionine Synthesis: The genes thrB (homoserine kinase) and metA (homoserine O-succinyltransferase) are deleted to prevent the conversion of this compound.[8][9]
-
Blocking L-Lysine Synthesis: To prevent the siphoning of aspartate-semialdehyde, the lysA gene (diaminopimelate decarboxylase) in the L-lysine pathway is knocked out.[1][5][8]
Studies have shown that deleting metA, thrB, and lysA in E. coli W3110 resulted in an initial accumulation of 0.12 g/L of this compound, confirming the validity of this core strategy.[1] This creates an auxotrophic strain, which requires supplementation of these essential amino acids for growth, a factor that must be managed in fermentation process design.[1]
Strategy 2: Enhancing the Main Pathway and Relieving Feedback Inhibition
Causality: After blocking the exits, the next logical step is to widen the main highway. This involves increasing the expression of the key biosynthetic enzymes and, critically, removing the natural feedback inhibition mechanisms that would otherwise throttle the pathway as product or related metabolites accumulate.
Experimental Approaches & Outcomes:
-
Overcoming Feedback Inhibition: The activities of aspartate kinase isoenzymes AKI and AKIII are naturally inhibited by L-threonine and L-lysine, respectively.[1][7] A common and highly effective strategy is to introduce mutations into the allosteric sites of these enzymes to render them feedback-resistant. Overexpressing a feedback-resistant version of thrA (encoding AKI) is a cornerstone of nearly all high-production strategies.[1][10]
-
Boosting Enzyme Expression: Simply increasing the copy number or using stronger promoters for key genes like thrA (providing both aspartate kinase and homoserine dehydrogenase activities) and asd pushes the carbon flux more forcefully towards this compound.[7][9] Liu et al. demonstrated that overexpressing thrA alone increased the this compound titer by 2.5-fold.[1][10]
Caption: A typical workflow for systematic this compound strain development.
Strategy 3: Augmenting the Precursor Supply
Causality: A high-capacity pathway is useless without an adequate supply of raw materials. The production of this compound is fundamentally limited by the availability of its precursor, L-aspartate, which is derived from the TCA cycle intermediate oxaloacetate (OAA).[7] Therefore, engineering the central carbon metabolism to channel more carbon towards OAA is critical.
Experimental Approaches & Outcomes:
-
Enhancing the Anaplerotic Node: The conversion of phosphoenolpyruvate (PEP) to OAA is a key anaplerotic reaction. Overexpressing the gene ppc, which encodes phosphoenolpyruvate carboxylase, is a widely used strategy to boost the OAA pool.[1][5]
-
Boosting L-Aspartate Synthesis: The conversion of OAA to L-aspartate is primarily catalyzed by aspartate transaminase (encoded by aspC).[1][6] Overexpression of aspC ensures that the increased OAA pool is efficiently converted to the direct precursor of the homoserine pathway.
-
Redirecting TCA Cycle Flux: The glyoxylate shunt can be activated to bypass carbon-losing steps in the TCA cycle, thereby conserving carbon for biosynthesis. Deleting the transcriptional regulator iclR activates this shunt, increasing the availability of malate, a precursor to OAA.[7][9]
Strategy 4: Engineering Cofactor and Energy Balance
Causality: Biosynthesis is an energy-intensive process. The reduction of aspartate-semialdehyde to this compound specifically requires NADPH as a cofactor.[5] An imbalance between NADPH availability and the demands of the engineered pathway can create a significant production bottleneck.
Experimental Approaches & Outcomes:
-
Enhancing NADPH Regeneration: The pentose phosphate pathway (PPP) is a major source of cellular NADPH. Engineering this pathway can increase the NADPH pool. Additionally, overexpressing genes like pntAB, which encodes a membrane-bound transhydrogenase, can enhance NADPH regeneration.[5]
-
Dynamic Regulation: Advanced strategies now employ dynamic regulation to balance growth and production phases. For instance, a quorum-sensing circuit was used to autonomously downregulate thrB expression at high cell density, which balanced metabolic flux and resulted in a titer of 101.81 g/L this compound in a fed-batch fermentation.[11]
Strategy 5: Improving Product Export
Causality: As this compound accumulates intracellularly, it can exert toxic effects on the cell and may cause feedback inhibition.[5] Efficiently exporting the product out of the cell not only alleviates this toxicity but also simplifies downstream processing.
Experimental Approaches & Outcomes:
-
Transporter Overexpression: The overexpression of known or putative amino acid exporters is a key strategy for high-titer production. Genes such as rhtA, rhtB, eamA, and brnFE have been shown to facilitate the efflux of this compound and related amino acids.[5][6] In one study, optimizing efflux in C. glutamicum helped increase the final titer to 78.3 g/L in a 15 L fermenter.[12]
Performance Data Summary
The following table summarizes the performance of various engineered strains from the literature, showcasing the impact of combining different strategies.
| Host Organism | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli W3110 | ΔmetA, ΔthrB, ΔiclR, thrA overexpression, transporter modification | 15 L Fermenter | 39.54 | 0.29 | ~0.37 | [1] |
| E. coli W3110 | Systematic engineering with CRISPRi, pyc & thrA overexpression | 5 L Fermenter | 37.57 | 0.31 | ~0.35 | [9] |
| C. glutamicum | ΔthrB, thrB (R240I) mutation, exporter overexpression | 15 L Fermenter | 78.3 | 0.28 | ~0.82 | [12] |
| C. glutamicum | Engineered for mixed-sugar utilization | Fed-batch Bioreactor | 93.1 | 0.41 | 1.29 | [13][14] |
| E. coli | Quorum-sensing dynamic regulation of thrB | 5 L Fermenter | 101.81 | 0.41 | 1.06 | [11] |
Experimental Protocols
To provide a practical context, here is a generalized protocol for a key step in strain development.
Protocol: Gene Deletion in E. coli via CRISPR/Cas9
This protocol outlines the general steps for creating a markerless gene deletion, a common procedure in metabolic engineering.
1. Materials:
-
E. coli strain competent for electroporation.
-
pCas plasmid (expressing Cas9 and λ-Red recombinase).
-
pTarget plasmid (expressing the specific guide RNA, gRNA).
-
Donor DNA (typically ~100 bp oligonucleotide with homology arms flanking the deletion site).
-
SOC medium, LB agar plates with appropriate antibiotics.
-
Electroporator and cuvettes.
2. Methodology:
-
gRNA Design: Design a 20-nt gRNA sequence targeting the gene of interest (e.g., thrB). Ensure it targets a region with a proximal Protospacer Adjacent Motif (PAM sequence, e.g., NGG). Clone this gRNA sequence into the pTarget plasmid.
-
Prepare Competent Cells: Co-transform the pCas and pTarget plasmids into the desired E. coli host strain. Select for transformants on LB agar with corresponding antibiotics.
-
Induce Expression: Inoculate a single colony into LB medium with antibiotics and an inducer (e.g., arabinose) to express the Cas9 and λ-Red systems. Grow the culture to an OD600 of ~0.5-0.6.
-
Prepare Electrocompetent Cells: Make the induced cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.
-
Electroporation: Electroporate the donor DNA oligonucleotide into the prepared competent cells. The λ-Red system will mediate homologous recombination, replacing the target gene with the donor DNA sequence. The Cas9/gRNA complex will cleave the chromosome of any non-recombinant cells, effectively selecting for successful edits.
-
Recovery and Plating: Immediately recover the cells in SOC medium for 1-2 hours at 37°C. Plate serial dilutions onto LB agar.
-
Verification: Screen colonies for the desired deletion using colony PCR with primers flanking the target region. Sequence the PCR product to confirm the precise deletion.
-
Plasmid Curing: Cure the pCas and pTarget plasmids from the confirmed mutant strain by growing it in non-selective medium.
Conclusion and Future Outlook
The production of this compound has seen remarkable progress, with titers exceeding 100 g/L.[11] The foundational strategies of blocking competing pathways, alleviating feedback inhibition, and enhancing precursor supply remain central to success. However, the frontier of metabolic engineering is pushing towards more sophisticated approaches.
Future advancements will likely focus on:
-
Systems Biology: Utilizing metabolomics and metabolic flux analysis to identify novel, non-obvious engineering targets and relieve subtle bottlenecks.[9]
-
Dynamic Regulation: Expanding the use of biosensors and regulatory circuits (like quorum sensing) to create strains that autonomously balance their metabolic state for optimal production, decoupling growth from synthesis.[11]
-
Host Optimization: While E. coli and C. glutamicum are dominant, exploring other robust industrial chassis like Vibrio natriegens could dramatically shorten fermentation times.[1]
By integrating these advanced techniques with the robust, validated strategies compared in this guide, the industrial-scale, economically viable production of this compound is poised for significant enhancement, paving the way for its broader application in the pharmaceutical and chemical industries.
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Metabolic Engineering of Corynebacterium glutamicum for Efficient this compound Production from Lignocellulose-Derived Sugars - ACS Publications. (URL: [Link])
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Engineering Corynebacterium glutamicum for efficient this compound production - PubMed. (URL: [Link])
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Dynamic Pathway Regulation Using a Quorum-Sensing Circuit to Improve the Production of this compound in Escherichia coli | ACS Synthetic Biology. (URL: [Link])
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Navigating Analytical Pitfalls: A Comparative Guide to L-Homoserine Cross-reactivity in Analytical Assays
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Homoserine, a non-proteinogenic α-amino acid, is a critical metabolic intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine in bacteria, fungi, and plants.[1][2] Its structural similarity to other key amino acids, particularly threonine and serine, presents a significant challenge in various analytical assays, leading to potential cross-reactivity and inaccurate quantification. This guide provides an in-depth comparison of analytical methodologies, offering insights into the underlying mechanisms of this compound interference and presenting experimental data to aid in the selection of robust and specific assays.
The Root of the Challenge: Structural Mimicry
This compound's structure, featuring a γ-hydroxyl group, closely resembles that of threonine (a β-hydroxyl group) and serine (a β-hydroxyl group with one less methylene group). This structural analogy is the primary driver of cross-reactivity in assays that rely on molecular recognition, such as enzymatic assays and immunoassays.
dot
Caption: Structural comparison of this compound, L-Threonine, and L-Serine.
Enzymatic Assays: A Hotspot for Interference
Enzymatic assays involved in the aspartate metabolic pathway are particularly susceptible to this compound interference, primarily through competitive and allosteric inhibition. The enzymes homoserine dehydrogenase (HSD) and homoserine kinase (HSK) are key examples.
Homoserine Dehydrogenase (HSD)
HSD catalyzes the reversible reduction of L-aspartate-4-semialdehyde to this compound.[3] In many organisms, HSD activity is allosterically inhibited by L-threonine, a downstream product.[4] This feedback mechanism can lead to an underestimation of HSD activity in samples containing both this compound and L-threonine. The binding of L-threonine to a regulatory site on the enzyme induces a conformational change that reduces its catalytic efficiency.[5][6] Furthermore, L-serine has also been reported to inhibit HSD I in Escherichia coli under specific physiological conditions.[7]
Homoserine Kinase (HSK)
HSK catalyzes the phosphorylation of this compound to O-phospho-L-homoserine, a committed step towards threonine biosynthesis.[8] L-threonine acts as a competitive inhibitor of HSK, directly competing with this compound for binding to the enzyme's active site.[9] This direct competition can lead to a significant underestimation of HSK activity or an overestimation of the this compound concentration required to saturate the enzyme. While HSK exhibits broad substrate specificity for some this compound analogs, its primary substrate remains this compound.[9][10]
dot
Caption: this compound metabolic pathway and points of L-Threonine feedback inhibition.
| Enzyme | Interferent | Mechanism of Interference | Consequence in Assays |
| Homoserine Dehydrogenase (HSD) | L-Threonine | Allosteric Inhibition | Underestimation of HSD activity in the presence of L-Threonine.[4] |
| L-Serine | Inhibition (in E. coli under specific conditions) | Potential for inaccurate HSD activity measurements.[7] | |
| Homoserine Kinase (HSK) | L-Threonine | Competitive Inhibition | Underestimation of HSK activity or overestimation of this compound Km.[9] |
Immunoassays: A Theoretical Concern
While direct experimental evidence of this compound cross-reactivity in commercially available immunoassays for other amino acids is not extensively documented, the potential for such interference exists due to structural similarities. Antibodies raised against L-threonine or L-serine could theoretically exhibit cross-reactivity with this compound, especially if the immunogen design does not favor the generation of highly specific antibodies that can distinguish the subtle structural differences.
The development of monoclonal antibodies with high specificity to N-acythis compound lactones (AHLs), which contain a homoserine lactone moiety, demonstrates that specific recognition of the homoserine structure is achievable.[11][12][13] However, in polyclonal antibody populations or with monoclonal antibodies generated against less specific epitopes, the risk of cross-reactivity with the free amino acid this compound remains a theoretical possibility. Researchers developing or utilizing immunoassays for threonine or serine in matrices known to contain this compound should perform rigorous validation, including cross-reactivity testing with this compound.
Chromatographic Methods: The Gold Standard for Specificity
High-Performance Liquid Chromatography (HPLC) offers a robust and reliable solution for the accurate quantification of this compound, even in complex biological matrices containing other amino acids. Due to the lack of a strong chromophore in this compound, pre-column derivatization is a common and effective strategy to enhance detection sensitivity and chromatographic resolution.[14]
Pre-column Derivatization with Diethyl Ethoxymethylene Malonate (DEEMM)
A well-established method involves the derivatization of amino acids with diethyl ethoxymethylene malonate (DEEMM) followed by reversed-phase HPLC (RP-HPLC) with UV detection.[5][10] This method allows for the simultaneous detection and quantification of this compound and other free amino acids in samples such as fermentation broths.[10]
dot
Caption: Workflow for HPLC analysis of this compound with DEEMM derivatization.
Experimental Protocol: HPLC Analysis of this compound using DEEMM Derivatization
1. Materials and Reagents:
-
This compound standard
-
Diethyl ethoxymethylene malonate (DEEMM)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Ammonium acetate
-
Ultrapure water
-
Fermentation broth sample (or other biological matrix)
-
0.22 µm syringe filters
2. Preparation of Solutions:
-
Boric Acid Buffer (1 M, pH 9.0): Dissolve 6.18 g of boric acid in 80 mL of ultrapure water. Adjust pH to 9.0 with 1 M NaOH and bring the final volume to 100 mL.[5][10]
-
DEEMM Reagent (0.5% in Methanol): Add 0.5 mL of DEEMM to a 100 mL volumetric flask and fill to the mark with methanol.[5][10]
-
Mobile Phase A: Methanol
-
Mobile Phase B: 25 mM Ammonium Acetate in ultrapure water
3. Sample Preparation and Derivatization:
-
Centrifuge the fermentation broth at 12,000 rpm for 2 minutes to pellet solids.[5]
-
Take 200 µL of the supernatant (or standard solution).
-
Add 350 µL of Boric Acid Buffer and 150 µL of 0.5% DEEMM solution.[5][10]
-
Cool the sample to room temperature.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 40% Mobile Phase A and 60% Mobile Phase B[10]
-
Flow Rate: 0.6 mL/min[10]
-
Column Temperature: 25°C[10]
-
Detection Wavelength: 250 nm[10]
-
Injection Volume: 10 µL
5. Quantification:
-
Generate a standard curve by injecting derivatized this compound standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Conclusion and Recommendations
The potential for this compound to cross-react in analytical assays is a critical consideration for researchers in various fields. While enzymatic assays involving the aspartate pathway are prone to interference from structurally similar amino acids like L-threonine, chromatographic methods, particularly HPLC with pre-column derivatization, offer a highly specific and reliable alternative for accurate quantification.
Key Recommendations:
-
For Enzymatic Assays: When measuring the activity of enzymes like homoserine dehydrogenase or homoserine kinase, it is crucial to be aware of the potential inhibitory effects of L-threonine and other structurally related amino acids. If the presence of these interferents is suspected, their concentrations should be independently determined and their inhibitory effects accounted for, or alternative assay conditions should be explored.
-
For Immunoassays: Researchers developing or using immunoassays for L-threonine or L-serine should validate the specificity of their antibodies by testing for cross-reactivity with this compound, especially when analyzing samples where this compound may be present.
-
For Quantitative Analysis: HPLC with pre-column derivatization using reagents like DEEMM is the recommended method for the accurate and specific quantification of this compound in complex biological matrices. This method effectively separates this compound from other amino acids, mitigating the risk of cross-reactivity.
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Palliyil, S., et al. (2018). Generation of High-Sensitivity Monoclonal Antibodies Specific for Homoserine Lactones. Methods in Molecular Biology. [Link]
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Kaufmann, G. F., et al. (2010). Development and characterization of rat monoclonal antibodies for N-acylated homoserine lactones. Analytical and Bioanalytical Chemistry. [Link]
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Huo, X., & Viola, R. E. (1996). Substrate specificity and identification of functional groups of homoserine kinase from Escherichia coli. Biochemistry. [Link]
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Zakin, M. M., et al. (1978). Detection of the homology among proteins by immunochemical cross-reactivity between denatured antigens. Application to the threonine and methionine regulated aspartokinases-homoserine dehydrogenases from Escherichia coli K 12. European Journal of Biochemistry. [Link]
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Bearer, C. F., & Neet, K. E. (1978). Threonine inhibition of the aspartokinase--homoserine dehydrogenase I of Escherichia coli. Threonine binding studies. Biochemistry. [Link]
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Janda, K. D., et al. (2004). Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing. Journal of the American Chemical Society. [Link]
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De Antonis, K., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]
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A Senior Application Scientist's Guide to Promoter Selection for Optimizing the L-Homoserine Pathway
Introduction
L-homoserine, a non-proteinogenic α-amino acid, is a critical intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine.[1] Its significance extends beyond cellular metabolism; it serves as a valuable platform chemical for the synthesis of biodegradable polymers, pharmaceuticals, and other high-value compounds.[2][3] The microbial production of this compound, primarily in engineered hosts like Escherichia coli and Corynebacterium glutamicum, is a key focus of modern metabolic engineering.
A cornerstone of successful metabolic engineering is the precise control of gene expression. The choice of promoter—the DNA sequence that initiates transcription of a gene—is arguably one of the most critical factors determining the flux through a biosynthetic pathway.[4][5][6] An improperly chosen promoter can lead to suboptimal enzyme levels, resulting in the accumulation of toxic intermediates, imposing a severe metabolic burden on the host, or creating a bottleneck that limits the final product titer.
This guide provides a comparative study of different promoters for expressing this compound pathway genes. Moving beyond a simple catalog, we will explore the causality behind experimental choices, provide detailed protocols for promoter characterization, and present a framework for selecting the optimal promoter to balance high productivity with robust cellular physiology.
The this compound Biosynthesis Pathway: A Primer
This compound is synthesized from the central metabolite L-aspartate in a three-step enzymatic pathway.[1][7][8] Understanding this pathway and its native regulation is fundamental to designing effective promoter engineering strategies.
Key Genes and Reactions:
-
Aspartate Kinase (AK): Phosphorylates L-aspartate to form L-aspartyl-4-phosphate. This is a critical regulatory point. In E. coli, there are three isoenzymes: AKI (encoded by thrA), AKII (encoded by metL), and AKIII (encoded by lysC), each subject to feedback inhibition by L-threonine, L-methionine, and L-lysine, respectively.[8][9]
-
Aspartate-Semialdehyde Dehydrogenase: Encoded by the asd gene, this enzyme reduces L-aspartyl-4-phosphate to L-aspartate-β-semialdehyde.
-
Homoserine Dehydrogenase (HD): Reduces L-aspartate-β-semialdehyde to this compound. This activity is also carried by the bifunctional thrA and metL gene products.
The native regulation of this pathway, particularly the feedback inhibition of aspartate kinases, necessitates the use of feedback-resistant (fbr) enzyme variants (e.g., thrAfbr) and the decoupling of gene expression from native control by replacing endogenous promoters.[8][9]
Caption: The this compound biosynthesis pathway from L-Aspartate.
A Curated Comparison of Promoters for Pathway Engineering
The selection of a promoter is host-specific and goal-dependent. The ideal promoter should provide the requisite level of transcription without compromising the metabolic health of the cell. We categorize promoters into three main classes: constitutive, inducible, and synthetic.
-
Constitutive Promoters : These promoters provide continuous gene expression and are favored for their simplicity and for avoiding the cost of inducers in industrial fermentations.[4][6][10] However, strong constitutive expression can divert significant cellular resources, leading to reduced growth and instability.[6]
-
Inducible Promoters : These systems allow for temporal control of gene expression, which is invaluable for decoupling growth and production phases.[10] This is particularly useful if the overexpressed enzyme or product is toxic. Drawbacks include the cost of inducers, leaky expression in the "off" state, and heterogeneous population responses.[4][11]
-
Synthetic Promoters : These are engineered promoters designed to provide a wide range of predictable expression levels.[12][13][14] By randomizing or rationally designing sequences in the -35 and -10 boxes and the spacer region, libraries of promoters with graded strengths can be created.[13] This allows for the fine-tuning of metabolic pathways to an extent not possible with a limited set of natural promoters.[5][12]
The following table provides a comparative overview of commonly used promoters in E. coli and C. glutamicum, two workhorse organisms for amino acid production.
| Promoter | Host Organism | Type | Relative Strength | Key Characteristics & Applications in this compound Pathway |
| Ptrc | E. coli, C. glutamicum | Inducible (IPTG) | Strong | A hybrid of trp and lac promoters; widely used for high-level expression. It has been successfully used to replace the native promoters of ppc, thrAfbr, and the exporter genes rhtA and eamA to boost this compound titers.[8][9][15][16] |
| Ptac | E. coli, C. glutamicum | Inducible (IPTG) | Strong | Similar to Ptrc, very strong and commonly used for recombinant protein production.[11] |
| ParaBAD | E. coli | Inducible (L-arabinose) | Tunable, Strong | Tightly regulated with low leaky expression. Expression can be modulated by varying the L-arabinose concentration.[4] |
| Psod | C. glutamicum | Constitutive | Strong | Promoter for the superoxide dismutase gene. It is a robust, strong constitutive promoter used for enhancing metabolic pathways, such as replacing the native promoter of the tkt operon to enrich the NADPH pool for amino acid synthesis.[6][17] |
| Ptuf | C. glutamicum | Constitutive | Strong | Promoter for the elongation factor Tu gene. Another widely used strong constitutive promoter in C. glutamicum.[6][11] |
| Anderson Family (e.g., J23100) | E. coli | Constitutive | Graded (Strong to Weak) | A well-characterized library of synthetic constitutive promoters.[18] Ideal for fine-tuning pathway flux by testing a range of expression levels for key enzymes. |
| Plpp | E. coli | Constitutive | Very Strong | One of the strongest constitutive promoters in E. coli. Has been used to drive the expression of the exporter gene rhtA, resulting in significantly increased this compound production compared to the Ptrc promoter.[8] |
Experimental Guide: A Workflow for Promoter Characterization
The theoretical strength of a promoter must always be validated empirically within the specific genetic background and fermentation conditions of your study. Here, we present a self-validating, step-by-step workflow for characterizing and selecting promoters.
Caption: Experimental workflow for promoter characterization and selection.
Protocol 1: Promoter Strength Quantification using a Reporter Gene
Objective: To quantitatively measure the strength of a set of promoters in your specific host strain and growth conditions.
Materials:
-
Host strain (E. coli, C. glutamicum)
-
Promoter library (e.g., Anderson library parts or custom-synthesized promoters)
-
Reporter plasmid backbone (containing a fluorescent reporter like GFP or mCherry, a strong ribosome binding site, a terminator, and an antibiotic resistance marker)
-
Standard molecular cloning reagents (restriction enzymes, ligase, PCR reagents)
-
Microplate reader with fluorescence detection or a flow cytometer
Methodology:
-
Vector Construction: a. Using standard restriction-ligation or Gibson Assembly methods, clone each promoter from your library into the reporter plasmid backbone, directly upstream of the ribosome binding site and the reporter gene. b. Verify all constructs by Sanger sequencing to ensure the integrity of the promoter sequence.
-
Transformation: a. Transform the library of promoter-reporter plasmids into your chemically competent or electrocompetent host strain. b. Select transformants on appropriate antibiotic-containing agar plates.
-
Reporter Expression Measurement: a. Inoculate single colonies from each transformation into a 96-well deep-well plate containing the appropriate growth medium and antibiotic. Include a control strain containing the reporter plasmid with no promoter. b. Grow the cultures in a shaking incubator under conditions that mimic your intended fermentation process (e.g., temperature, aeration). c. At various time points (e.g., mid-exponential and stationary phase), measure the optical density at 600 nm (OD600) and the fluorescence of the reporter protein (e.g., excitation/emission at 485/515 nm for GFP).
-
Data Analysis: a. Subtract the background fluorescence from the no-promoter control. b. Normalize the fluorescence signal by the cell density (Fluorescence / OD600). This value represents the promoter activity.[19] c. To standardize results, calculate Relative Promoter Units (RPUs) by dividing the activity of each promoter by the activity of a reference promoter (e.g., the strong J23100 promoter from the Anderson library).[20]
Protocol 2: this compound Production and Quantification
Objective: To evaluate the effect of selected promoters on this compound production when used to drive key pathway genes.
Materials:
-
Engineered host strain with selected promoters driving pathway genes (e.g., thrAfbr)
-
Fermentation medium
-
Shaker flasks or bioreactors
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for amino acid analysis
Methodology:
-
Strain Engineering: Using a genome editing technique such as CRISPR-Cas9-mediated homologous recombination, replace the native promoter of a target gene (e.g., thrA) in your base this compound production strain with the promoters selected from Protocol 1 (e.g., a weak, medium, and strong candidate).[8][15]
-
Fermentation: a. Perform shake flask or bioreactor fermentations of the newly engineered strains. b. Monitor cell growth (OD600) and substrate consumption (e.g., glucose) over time. c. Collect supernatant samples at regular intervals for this compound analysis.
-
HPLC Quantification: a. Remove cells from the collected samples by centrifugation. b. Analyze the supernatant for this compound concentration using an HPLC system, often after derivatization (e.g., with o-phthalaldehyde, OPA). c. Calculate the titer (g/L), yield (g of product per g of substrate), and productivity (g/L/h).
Case Study: Fine-Tuning thrAfbr Expression in E. coli
To illustrate the importance of promoter tuning, consider a case where we modulate the expression of the feedback-resistant aspartate kinase/homoserine dehydrogenase (thrAfbr) in an E. coli strain engineered for this compound production. We use a synthetic library of constitutive promoters with varying strengths, previously characterized using GFP.
Hypothetical Experimental Data:
| Promoter Used for thrAfbr | Relative Strength (RPU) | Final OD600 | This compound Titer (g/L) | Yield (g/g glucose) |
| P-Weak | 0.15 | 12.5 | 4.2 | 0.17 |
| P-Medium | 0.48 | 11.2 | 10.8 | 0.35 |
| P-Optimal | 0.72 | 10.5 | 13.5 | 0.41 |
| P-Strong | 1.00 | 8.1 | 11.1 | 0.38 |
| P-VeryStrong | 1.85 | 5.4 | 6.5 | 0.31 |
Analysis of Results:
-
Weak Promoter: Insufficient enzyme level creates a bottleneck, leading to low titer and yield.
-
Strong & Very Strong Promoters: While enzyme levels are high, the significant metabolic burden of protein overexpression compromises cell health, as evidenced by the sharp drop in final OD600. This leads to reduced overall productivity.
-
Optimal Promoter: A promoter of intermediate-strong strength provides the best balance. It drives sufficient enzymatic activity to maximize flux towards this compound without overburdening the cell, resulting in the highest titer and yield. This underscores the principle that the "strongest" promoter is rarely the "best" promoter in metabolic engineering.
Conclusion and Future Perspectives
The rational selection of promoters is a critical exercise in metabolic engineering that directly impacts product titers, yields, and the overall economic feasibility of a bioprocess. This guide demonstrates that a systematic, data-driven approach—combining promoter characterization with in-pathway validation—is essential for optimizing the this compound biosynthetic pathway. Constitutive promoters offer simplicity, but synthetic promoter libraries provide the resolution needed to fine-tune gene expression for an optimal balance between pathway flux and host fitness.
The future of pathway regulation lies in dynamic control systems. The integration of biosensors that respond to intracellular metabolite concentrations or quorum-sensing circuits that modulate gene expression based on cell density will allow for the creation of "smart" cell factories.[3][6][21] These systems will autonomously adjust metabolic fluxes in real-time, pushing the boundaries of what is achievable in the microbial production of this compound and other valuable chemicals.
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Zhang, Y., et al. (2021). Development of a Hyperosmotic Stress Inducible Gene Expression System by Engineering the MtrA/MtrB-Dependent NCgl1418 Promoter in Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. [Link]
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Jin, Y., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Microbial Cell Factories. [Link]
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Shang, X., et al. (2020). Obtaining a series of native gradient promoter-5′-UTR sequences in Corynebacterium glutamicum ATCC 13032. Microbial Cell Factories. [Link]
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The Two Pillars of Purity: Chemical and Enantiomeric Assessment
An Objective Guide to Method Selection and Data Interpretation for the Purity Assessment of Synthesized L-Homoserine
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's purity is a foundational requirement for the integrity and reproducibility of any subsequent research. This compound, a non-proteinogenic chiral amino acid, serves as a critical precursor and building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its purity, both chemical and stereochemical, is paramount, as even trace impurities can lead to misleading biological data, side reactions, or reduced efficacy in final products.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. Every protocol is presented as a robust system, ensuring that the data generated is both accurate and reliable.
The purity of a chiral molecule like this compound is not a single metric but is defined by two distinct and equally critical parameters:
-
Chemical Purity: This refers to the absence of any molecular species other than this compound. Impurities can include residual starting materials, reagents, solvents, or byproducts from the synthetic route.[3] Common byproducts in biological production routes, for instance, include other amino acids from the aspartate metabolic pathway like L-threonine, L-methionine, and L-lysine.[4]
-
Enantiomeric Purity (or Enantiomeric Excess, e.e.): This quantifies the presence of the undesired D-enantiomer. Since the biological activity of chiral molecules is often highly specific to one enantiomer, ensuring enantiopurity is crucial.[5][6]
A comprehensive purity assessment, therefore, necessitates an integrated analytical approach capable of addressing both aspects.
Comparative Analysis of Core Analytical Techniques
We will compare the most powerful and complementary techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is unparalleled for its ability to separate and quantify the components of a mixture, making it the gold standard for determining both chemical and enantiomeric purity.[3]
RP-HPLC separates molecules based on their hydrophobicity. For highly polar molecules like amino acids, derivatization is often employed to enhance retention and detection.[7][8]
Principle of Causality : this compound is a small, polar molecule that exhibits poor retention on standard C18 reversed-phase columns. To achieve robust separation and quantification, a pre-column derivatization step is necessary. Derivatizing the primary amine with a reagent like diethyl ethoxymethylenemalonate (DEEMM) introduces a hydrophobic, UV-active chromophore.[7][8] This allows for strong retention on the C18 stationary phase and sensitive detection using a standard UV detector, transforming a challenging analysis into a routine and reliable method.
Experimental Protocol: RP-HPLC with DEEMM Derivatization [7][8]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and the synthesized sample in ultrapure water to a known concentration (e.g., 1 mg/mL).
-
-
Derivatization Procedure:
-
To 200 µL of the sample/standard solution, add 350 µL of a 1 M boric acid buffer (pH 9.0).
-
Add 150 µL of a 0.5% DEEMM solution in methanol.
-
Vortex the mixture and incubate at 70°C for 2 hours.
-
After cooling to room temperature, filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Chromatographic grade methanol.
-
Mobile Phase B: 25 mM Ammonium Acetate solution.
-
Gradient: Isocratic, 40% A / 60% B.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 250 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Chemical purity is calculated by the area percent method: (Area of this compound Peak / Total Area of All Peaks) x 100%.
-
This technique is essential for separating the L- and D-enantiomers. The choice of the chiral stationary phase (CSP) is the most critical factor for achieving separation.[5]
Principle of Causality : Enantiomers possess identical physical properties and cannot be separated by achiral methods. Chiral HPLC columns contain a stationary phase that is itself chiral. The separation occurs because the two enantiomers form transient, diastereomeric complexes with the CSP, which have different interaction energies and thus different retention times. For amino acids, crown ether-based columns are particularly effective as the crown ether cavity forms inclusion complexes with the protonated primary amino group, with the stereochemistry influencing the stability of this complex.[5]
Experimental Protocol: Chiral HPLC using a Crown Ether-Based Column [5]
-
Sample Preparation:
-
Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Crown ether-based CSP (e.g., CROWNPAK CR-I(+)).
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). Note: Always check column specifications for pH tolerance.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 200 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Enantiomeric excess (e.e.) is calculated from the peak areas of the L- and D-enantiomers: [(Area_L - Area_D) / (Area_L + Area_D)] x 100%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR provides an unparalleled, non-destructive view of the molecule's structure, confirming its identity and revealing the presence of structurally related impurities. It is the primary method for unequivocal structural confirmation.
Principle of Causality : Every proton (¹H) and carbon-13 (¹³C) atom in a molecule resides in a unique electronic environment, causing it to resonate at a characteristic frequency in a magnetic field. An NMR spectrum is a plot of these resonance frequencies (chemical shifts), which serves as a unique "fingerprint" for the molecule. The integration (area under the peak) in ¹H NMR is directly proportional to the number of protons giving rise to the signal, allowing for quantitative analysis of impurities if their signals are resolved from the main compound.
Expected ¹H and ¹³C NMR Data for this compound (in D₂O) [9][10]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.8 ppm | Triplet | Hα (-CH(NH₂)-) |
| ~3.7 ppm | Triplet | Hγ (-CH₂OH) | |
| ~2.1 ppm | Multiplet | Hβ (-CH₂-) | |
| ¹³C | ~177.1 ppm | Carbonyl (C=O) | |
| ~61.4 ppm | Cγ (-CH₂OH) | ||
| ~56.2 ppm | Cα (-CH(NH₂)-) | ||
| ~35.0 ppm | Cβ (-CH₂-) |
Impurity Detection by NMR :
-
Residual Solvents: Sharp, characteristic singlets (e.g., Acetone at ~2.22 ppm, Methanol at ~3.31 ppm in D₂O).
-
Starting Materials/Byproducts: The presence of unexpected peaks indicates impurities. For example, contamination with L-Threonine would show a characteristic doublet for its methyl group protons around 1.3 ppm.[4]
-
Structural Confirmation: Comparing the acquired spectrum to a reference spectrum of a certified standard provides definitive proof of identity.[11]
Mass Spectrometry (MS): The Molecular Weight Arbiter
MS is a powerful technique for confirming the molecular weight of the synthesized compound, providing an essential check on its identity.[12] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly sensitive tool for impurity detection and identification.[13][14]
Principle of Causality : MS measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the sample and analyzing the resulting fragments, one can determine the molecular weight of the parent molecule with high accuracy. The expected mass for this compound (C₄H₉NO₃, Molar Mass: 119.12 g/mol ) is a key validation parameter.[9]
Expected Mass Spectrometry Data [9][15]
| Ionization Mode | Expected m/z | Ion |
| ESI (+) | 120.06 | [M+H]⁺ |
| ESI (-) | 118.05 | [M-H]⁻ |
Data Visualization and Workflow
Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| RP-HPLC | Chemical Purity (Quantitative) | High precision, robust, excellent for quantification.[7] | Requires chromophore or derivatization for sensitive detection.[8] Does not provide structural information. |
| Chiral HPLC | Enantiomeric Purity (Quantitative) | The definitive method for separating and quantifying enantiomers.[5] | Column selection can be complex; method development may be required. |
| NMR | Structural Confirmation & Purity (Qualitative/Quantitative) | Definitive structural information, detects a wide range of impurities without standards, potentially quantitative.[3] | Lower sensitivity than HPLC-UV/MS, complex mixtures can be difficult to interpret. |
| MS | Molecular Weight Confirmation & Impurity ID | High sensitivity, confirms molecular formula, excellent for identifying unknown impurities when coupled with LC.[12] | Isomers (including enantiomers) are not differentiated by MS alone. |
Integrated Purity Assessment Workflow
A logical, self-validating workflow ensures all aspects of purity are thoroughly examined. The process begins with broad structural confirmation and proceeds to specific, high-sensitivity quantitative analysis.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion and Recommendations
Assessing the purity of synthesized this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. No single method can provide a complete picture.
-
Recommendation for a Comprehensive Strategy:
-
Initial Confirmation: Begin with ¹H NMR and Mass Spectrometry to confirm the structural identity and correct molecular weight of the bulk material.
-
Quantitative Purity: Employ RP-HPLC for the precise quantification of chemical purity.
-
Stereochemical Integrity: Utilize Chiral HPLC as the definitive method to determine enantiomeric purity.
-
By integrating these techniques as described in the workflow, researchers can establish a robust, self-validating system. This ensures that the this compound used in subsequent experiments is of the highest verifiable purity, lending confidence and integrity to the resulting scientific data.
References
- Patsnap Eureka. (n.d.). HPLC method for simultaneously detecting this compound and free amino acid in fermentation broth.
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Dthis compound Enantioseparation.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111141856A - HPLC method for simultaneously detecting this compound and free amino acid in fermentation liquor.
-
Parsek, M. R., et al. (2005). Specificity of Acythis compound Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. Retrieved from [Link]
- BenchChem. (2025). Minimizing byproduct formation during this compound fermentation.
-
MassBank. (n.d.). This compound; LC-ESI-ITFT; MS2; m/z:118.05; NEG. Retrieved from [Link]
-
Ortori, C. A., et al. (2011). Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. Methods in Molecular Biology. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000719). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure elucidation of homoserine betaine by NMR. 1 H-NMR spectra.... Retrieved from [Link]
-
Schaefer, A. L., et al. (2005). Specificity of acythis compound lactone synthases examined by mass spectrometry. Journal of Bacteriology. Retrieved from [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
- BenchChem. (2025). Purity Analysis of Synthesized L-Homotyrosine: A Comparative Guide to HPLC and NMR Techniques.
-
Wikipedia. (n.d.). Homoserine. Retrieved from [Link]
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- 8. CN111141856A - HPLC method for simultaneously detecting this compound and free amino acid in fermentation liquor - Google Patents [patents.google.com]
- 9. This compound | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-Homoserine
As a cornerstone of modern biochemical research and pharmaceutical development, L-Homoserine is a widely used amino acid analog. While it is not classified as a hazardous substance, adherence to proper disposal protocols is paramount to maintaining a safe laboratory environment and ensuring environmental stewardship. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to conduct a thorough risk assessment. While generally considered non-hazardous, it is prudent to treat all chemicals with a degree of caution.
Key Safety Considerations:
-
Inhalation: Avoid inhaling the powder form of this compound. Use a fume hood or wear appropriate respiratory protection when handling large quantities.
-
Skin and Eye Contact: Although not a significant irritant, direct contact with skin and eyes should be avoided. Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, is mandatory.
-
Ingestion: Accidental ingestion should be avoided. Do not store or consume food and beverages in the laboratory.
A comprehensive review of the Safety Data Sheet (SDS) is the first step in any risk assessment. The SDS for this compound from major suppliers like MilliporeSigma indicates that it is not a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
This compound Disposal Workflow
The appropriate disposal method for this compound depends on several factors, including the quantity of waste, its physical form (solid or aqueous solution), and the presence of other contaminants. The following workflow provides a decision-making framework for its proper disposal.
Caption: this compound Disposal Decision Workflow
Step-by-Step Disposal Procedures
For small quantities of uncontaminated, solid this compound, the disposal process is straightforward.
Protocol:
-
Verification: Ensure the this compound is not mixed with any hazardous substances.
-
Packaging: Place the solid this compound in a sealed, clearly labeled container.
-
Disposal: Dispose of the container in the regular laboratory trash, provided this is permitted by your institution and local regulations.
The rationale for this approach is that small amounts of this compound, being a biodegradable amino acid, do not pose a significant environmental risk.
Aqueous solutions of this compound can typically be drain disposed, contingent on local wastewater regulations.
Protocol:
-
Verification: Confirm that the solution only contains this compound and water, with no other hazardous solutes.
-
Dilution: While not strictly necessary for small amounts, it is good practice to dilute the solution further with water.
-
Disposal: Pour the solution down the drain, followed by flushing with a copious amount of water. This ensures that the concentration of this compound in the wastewater system is negligible.
This method is supported by the high water solubility and low toxicity of this compound.
For bulk quantities of this compound, direct disposal in the regular trash or drain is not recommended.
Protocol:
-
Consultation: Contact your institution's Environmental Health & Safety (EHS) department. They will provide guidance on the appropriate disposal method, which may include incineration or landfilling at a licensed facility.
-
Packaging: Package and label the waste as directed by your EHS department.
The disposal of large quantities of any chemical is subject to stricter regulations to prevent potential environmental impacts.
If this compound is contaminated with a hazardous substance, the entire mixture must be treated as hazardous waste.
Protocol:
-
Hazard Identification: Identify the hazardous contaminant(s).
-
Waste Segregation: Treat the mixture as hazardous waste, following your institution's specific procedures for that class of chemical.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company, as coordinated by your EHS department.
The principle of treating a mixture as its most hazardous component is a fundamental tenet of laboratory safety.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Scenario | Immediate Action |
| Minor Spill (<1g) | 1. Wear appropriate PPE (gloves, safety glasses).2. Gently sweep the solid material and place it in a sealed container for disposal.3. Clean the spill area with soap and water. |
| Major Spill (>1g) | 1. Evacuate the immediate area.2. Alert your supervisor and EHS department.3. Prevent the generation of dust.4. Allow trained personnel to handle the cleanup. |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.2. Remove contaminated clothing. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.2. Seek medical attention. |
| Inhalation | 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention. |
Table 1: Emergency Procedures for this compound Spills and Exposure
Regulatory Context
While this compound is not federally regulated as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), it is essential to comply with all local and institutional regulations. Some jurisdictions may have specific rules for the disposal of laboratory chemicals, regardless of their hazard classification. Always consult your institution's EHS department for guidance on local requirements.
References
Navigating the Safe Handling of L-Homoserine: A Practical Guide for Researchers
For the dedicated researcher, scientist, and drug development professional, precision and safety in the laboratory are paramount. This guide provides essential, immediate safety and logistical information for handling L-Homoserine, moving beyond a simple checklist to offer a framework of understanding rooted in scientific principles. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.
Understanding this compound: A Hazard Profile
This compound is a non-proteinogenic α-amino acid that is a key intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine.[1] It typically presents as a white, odorless, crystalline powder.[2]
While the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard 2012 generally does not classify this compound as a hazardous substance, it is crucial to adopt a precautionary approach.[3] Some safety data sheets (SDS) indicate that this compound may cause skin and eye irritation, and may also cause respiratory irritation.[4] Therefore, a comprehensive understanding of potential hazards and the implementation of appropriate safety measures are essential for minimizing risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure to this compound, particularly in its powdered form, which can be easily inhaled or come into contact with skin and eyes. The following table summarizes the recommended PPE for handling this compound in both solid and aqueous solution forms.
| PPE Category | Specification for Solid this compound | Specification for Aqueous this compound Solutions | Rationale |
| Eye Protection | Chemical safety glasses with side shields meeting ANSI Z87.1 standards.[3] | Chemical safety glasses with side shields. Chemical splash goggles are recommended for larger volumes (>1 liter).[3] | Protects against airborne powder particles and potential splashes of solutions. |
| Hand Protection | Standard laboratory gloves such as nitrile or latex.[3] | Nitrile or latex gloves are suitable.[3] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat, fully buttoned with long sleeves.[3] | A standard laboratory coat.[3] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If significant dust is generated, work in a fume hood or use an N95-rated respirator.[3] | Not required for handling aqueous solutions in a well-ventilated area.[3] | Minimizes inhalation of fine powder particles, which can cause respiratory irritation. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[3] | Closed-toe shoes are mandatory.[3] | Protects against spills and dropped objects.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and experimental integrity. The following workflow outlines the key steps for safe handling, solution preparation, and disposal.
Step-by-Step Handling and Solution Preparation
-
Preparation and PPE: Ensure your workspace, such as a laboratory bench, is clean and uncluttered.[3] Don the appropriate personal protective equipment as outlined in the table above, including a lab coat, safety glasses, and nitrile gloves.[3][5]
-
Weighing the Solid:
-
If you anticipate dust generation, perform this step in a chemical fume hood.[3]
-
Place a weigh boat on an analytical balance and tare it.
-
Carefully weigh the desired amount of solid this compound using a clean spatula.
-
-
Dissolving the Solute:
-
Transfer the weighed this compound to an appropriate beaker.
-
Slowly add the desired solvent to the solid.
-
Stir until the solid is completely dissolved.
-
-
Post-Handling:
Spill and Exposure Management
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water while removing any contaminated clothing.[2][7] Seek medical attention if irritation develops.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][7] Seek medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air.[2][7] If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][7] Seek medical attention.
-
Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[7] Clean the spill area with water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.
-
Aqueous Solutions: Since this compound is a naturally occurring, water-soluble amino acid, dilute aqueous solutions can typically be disposed of down the sanitary sewer with a large amount of running water, in accordance with local regulations.[3]
-
Contaminated Labware:
-
Solid Waste: Unused or waste this compound solid should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
By adhering to these guidelines, you can confidently handle this compound while ensuring your safety and the integrity of your research.
References
- Benchchem. (n.d.). Personal protective equipment for handling Dthis compound.
- Merck. (n.d.). L-(-)-Homoserine MSDS - 814359.
- Chem-Impex. (n.d.). This compound.
- Thermo Fisher Scientific. (2014, September 12). SAFETY DATA SHEET - this compound.
- Benchchem. (n.d.). Personal protective equipment for handling N-(3-oxohexanoyl)-L-homoserine lactone.
- ChemicalBook. (2025, December 27). This compound - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- Amino Labs. (2021, February 16). Practice Safe Science with Amino Labs (Lab Safety Guidelines). YouTube.
- Amino Labs. (n.d.). Lab Safety and Best Practices.
- Paperial Biological Technology. (n.d.). This compound Manufacturing and Export.
- Benchchem. (n.d.). Safe Disposal and Inactivation of Acetyl-L-homoserine lactone (C2-HSL).
- Fisher Scientific. (2014, September 12). SAFETY DATA SHEET - this compound.
- Princeton University. (n.d.). Lab Safety.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - this compound.
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 6. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
